4-Ethoxy-6-methylpyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-6-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-10-7-4-6(2)8-5-9-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDRYHLVZLBDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505036 | |
| Record name | 4-Ethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4718-50-7 | |
| Record name | 4-Ethoxy-6-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10505036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 4-Ethoxy-6-methylpyrimidine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The precise structural elucidation of substituted pyrimidines is a critical step in drug discovery and development, ensuring the correct molecular architecture for desired therapeutic effects. This guide provides a comprehensive technical overview of the methodologies employed in the structural analysis of a representative pyrimidine derivative, 4-Ethoxy-6-methylpyrimidine. While direct experimental data for this specific molecule is not publicly available, this guide will leverage established principles and spectral data from closely related analogs to provide a robust framework for its structural characterization.
Physicochemical Properties and Molecular Structure
A foundational understanding of the physicochemical properties of this compound is the first step in its comprehensive analysis. These properties provide initial insights into the molecule's identity and behavior.
| Property | Value | Source |
| CAS Number | 4718-50-7 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Boiling Point | 226.5°C at 760 mmHg | [1] |
| Density | 1.041 g/cm³ | [1] |
The structural formula of this compound is characterized by a pyrimidine ring substituted with an ethoxy group at the 4-position and a methyl group at the 6-position.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of organic molecules. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we can predict the following signals:
-
Ethoxy Group (CH₃CH₂O-) : A triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The integration of these signals would be in a 3:2 ratio.
-
Methyl Group (-CH₃) : A singlet for the methyl protons attached to the pyrimidine ring.
-
Pyrimidine Ring Protons : The protons on the pyrimidine ring will appear as singlets or doublets depending on their position and coupling with neighboring protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid interfering signals.[3]
-
Instrument Setup : Place the NMR tube in the spectrometer. Standard acquisition parameters for a ¹H NMR spectrum on a 400 or 500 MHz instrument are typically sufficient.
-
Data Acquisition : Acquire the free induction decay (FID) signal.
-
Data Processing : Perform a Fourier transform on the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.
-
Data Analysis : Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the specific protons in the molecule.
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule. For this compound, we would expect to see distinct signals for each of the seven carbon atoms.
-
Pyrimidine Ring Carbons : The chemical shifts of these carbons will be influenced by the nitrogen atoms and the substituents.
-
Ethoxy Group Carbons : Two distinct signals for the methyl and methylene carbons.
-
Methyl Group Carbon : A signal for the methyl carbon attached to the pyrimidine ring.
The chemical shifts can be predicted based on established ranges for similar heterocyclic systems.
| Carbon Environment | Expected Chemical Shift (ppm) |
| C=O (in related heterocycles) | 150-180 |
| Aromatic/Heteroaromatic C | 110-160 |
| C-O | 50-80 |
| C-N | 30-60 |
| Alkyl C | 10-40 |
Note: These are general ranges and the actual shifts for this compound may vary.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation : Use the same sample prepared for ¹H NMR.
-
Instrument Setup : Configure the spectrometer for ¹³C NMR acquisition. This typically requires a longer acquisition time than ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition : Acquire the broadband proton-decoupled ¹³C NMR spectrum. This results in each unique carbon appearing as a singlet.
-
Data Processing : Fourier transform the FID and perform phase and baseline corrections.
-
Data Analysis : Correlate the number of signals with the number of carbon atoms in the molecule and use chemical shift databases and prediction tools to aid in the assignment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[4]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the precise molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation pattern.
For this compound (C₇H₁₀N₂O), the expected molecular ion peak [M]⁺ would be at m/z 138. The fragmentation pattern would likely involve the loss of the ethoxy and methyl groups.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which can be pieced together to confirm the overall molecular structure.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[5]
For this compound, the key expected IR absorptions would be:
-
C-H stretching (aromatic and aliphatic) : Around 2850-3100 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring) : In the 1400-1650 cm⁻¹ region.
-
C-O stretching (ethoxy group) : A strong absorption in the 1000-1300 cm⁻¹ region.
The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique for each molecule, serving as a valuable tool for identification by comparison with a known spectrum.[5]
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation : The sample can be analyzed as a neat liquid (if applicable), a solution in a suitable solvent (e.g., CCl₄, CHCl₃), or as a KBr pellet for solid samples.
-
Data Acquisition : Place the sample in the IR spectrometer and record the spectrum.
-
Data Analysis : Identify the characteristic absorption bands and correlate them with the presence of specific functional groups.
Integrated Structural Elucidation Workflow
The power of structural analysis lies in the integration of data from multiple techniques. The following workflow illustrates the logical progression from initial analysis to final structure confirmation.
Caption: Workflow for the structural elucidation of this compound.
Synthesis and Reactivity: Context for Structural Integrity
The method of synthesis can provide strong evidence for the proposed structure. Pyrimidines are commonly synthesized through the condensation of a β-dicarbonyl compound with an N-C-N containing reagent. For instance, the reaction of an appropriately substituted amidine with a β-diketone can yield the pyrimidine core. The reactivity of the pyrimidine ring, particularly its susceptibility to nucleophilic and electrophilic substitution, also provides chemical evidence to support its structure.
Caption: General synthetic route to pyrimidine derivatives.
Conclusion
The structural analysis of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. While direct spectral data for this specific compound remains elusive in the public domain, the principles and methodologies outlined in this guide provide a robust and scientifically sound framework for its characterization. For researchers and drug development professionals, a thorough understanding of these analytical workflows is indispensable for ensuring the integrity and purity of synthesized compounds, a cornerstone of successful pharmaceutical research.
References
-
ChemSrc. (n.d.). This compound. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Sources
physicochemical properties of 4-Ethoxy-6-methylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-6-methylpyrimidine
Introduction
This compound is a substituted pyrimidine derivative. The pyrimidine ring is a core structural motif in numerous biologically significant molecules, including nucleic acids (cytosine, thymine, and uracil) and a wide array of pharmaceuticals and agrochemicals.[1] The specific nature and position of substituents on the pyrimidine scaffold, such as the ethoxy and methyl groups in this case, critically influence the molecule's physicochemical properties. These properties—including solubility, melting point, and ionization state (pKa)—are paramount as they govern the compound's behavior in both chemical and biological systems. For researchers in drug development and medicinal chemistry, a thorough understanding of these characteristics is essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles, formulating drug products, and designing effective synthetic routes.
This guide provides a detailed examination of the core , offering both available data and field-proven experimental methodologies for their determination. The protocols are presented from the perspective of a senior scientist, emphasizing the causality behind experimental choices to ensure accuracy and reproducibility.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by its molecular formula, weight, and unique structural arrangement.
-
IUPAC Name: this compound
-
CAS Number: 4718-50-7[2]
-
Molecular Formula: C₇H₁₀N₂O[2]
-
Molecular Weight: 138.17 g/mol [2]
The structure consists of a central pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is substituted with an ethoxy group (-OCH₂CH₃) at position 4 and a methyl group (-CH₃) at position 6.
Caption: Workflow for Melting Point Determination using DSC.
Solubility
Significance: Aqueous solubility is a critical determinant of a drug candidate's bioavailability. Poor solubility can severely limit oral absorption, necessitating complex formulations. Solubility in organic solvents is crucial for synthesis, purification, and the preparation of analytical standards. The physicochemical properties of pyrimidine derivatives are known to be highly dependent on the solvent. [1] Expected Behavior: The presence of two nitrogen atoms in the pyrimidine ring provides hydrogen bond acceptor sites, which should confer some degree of aqueous solubility. The ethoxy and methyl groups are hydrophobic and will modulate this property. Solubility is expected to be higher in polar organic solvents like methanol and ethanol.
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method (OECD 105)
The shake-flask method is the benchmark for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the dissolved and undissolved solid, providing a definitive value.
Methodology:
-
System Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, n-octanol) in a sealed, glass vessel.
-
Causality: Using an excess of solid ensures that saturation is achieved. Glass vessels prevent adsorption of the compound onto the container walls.
-
-
Equilibration: Agitate the vessel at a constant, controlled temperature (typically 25 °C or 37 °C) for an extended period (24-48 hours).
-
Causality: Prolonged agitation at a constant temperature is essential to allow the system to reach thermodynamic equilibrium. Preliminary experiments should be run to confirm that equilibrium is reached within the chosen timeframe (i.e., concentrations measured at 24h and 48h are identical).
-
-
Phase Separation: Allow the suspension to settle. Subsequently, clarify the supernatant by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Causality: This step is critical to remove all undissolved solid particles, which would otherwise lead to a gross overestimation of solubility.
-
-
Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Validation: The self-validating nature of this protocol requires confirmation that the solid material remaining after the experiment is chemically and physically identical to the starting material (e.g., by DSC or XRPD), ensuring no degradation or phase transformation occurred.
Spectroscopic Characterization
Spectroscopic analysis provides the definitive confirmation of a molecule's structure. [3]A combination of NMR, IR, and Mass Spectrometry is used to elucidate the exact arrangement and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, including the number and type of atoms, their connectivity, and their chemical environment. [4] Expected ¹H NMR Spectrum (in CDCl₃):
-
Ethoxy Group (-OCH₂CH₃): A triplet integrating to 3 protons (for the -CH₃) around 1.4 ppm, coupled to the adjacent methylene group. A quartet integrating to 2 protons (for the -OCH₂-) around 4.5 ppm, coupled to the methyl group.
-
Ring Methyl Group (-CH₃): A sharp singlet integrating to 3 protons around 2.5 ppm.
-
Pyrimidine Ring Protons: Two singlets (or narrow doublets if long-range coupling is resolved), each integrating to 1 proton. The proton at C5 (between the two substituents) would likely appear around 6.5-7.0 ppm, while the proton at C2 would be further downfield, likely around 8.5 ppm, due to the deshielding effect of the two adjacent nitrogen atoms.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequencies of these vibrations are characteristic of specific functional groups. [5] Expected Key IR Absorptions (cm⁻¹):
-
C-H Stretching (Aliphatic): Strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the methyl and ethoxy groups.
-
C=N and C=C Stretching (Aromatic Ring): A series of medium to strong bands in the 1450-1600 cm⁻¹ region, characteristic of the pyrimidine ring.
-
C-O Stretching (Ether): A strong, distinct band in the 1050-1250 cm⁻¹ region, indicative of the ethoxy group.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure. [4] Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak at an m/z corresponding to the molecular weight of the compound, 138.17. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₁₀N₂O.
-
Key Fragmentation: Common fragmentation pathways would likely involve the loss of the ethoxy group or parts of it. Expect to see fragments corresponding to the loss of an ethyl radical (-29 Da) or ethylene (-28 Da).
Sources
An In-depth Technical Guide to 4-Ethoxy-6-methylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-6-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, including its CAS number and IUPAC name, and presents a robust, field-proven synthetic protocol. A thorough characterization using modern spectroscopic techniques is provided, alongside an exploration of its chemical reactivity. Furthermore, this guide delves into the critical role of this compound as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors, highlighting its significance in contemporary drug discovery and development.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. As a fundamental component of nucleic acids, its derivatives are intrinsically recognized by biological systems. This inherent biocompatibility, coupled with the vast possibilities for synthetic functionalization, has established pyrimidine-based compounds as a rich source of therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
This guide focuses on a specific, yet highly valuable, member of this family: this compound. Its unique substitution pattern offers a versatile platform for the synthesis of complex molecules, making it a compound of significant interest to researchers and professionals in the field of drug development.
Chemical Identity and Properties
-
IUPAC Name: this compound
-
CAS Number: 4718-50-7
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Off-white to pale yellow solid or liquid |
| Boiling Point | 226.5 °C at 760 mmHg |
| Density | 1.041 g/cm³ |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively achieved through the nucleophilic aromatic substitution of a corresponding dichlorinated pyrimidine precursor. The following protocol is a self-validating system, designed for efficiency and high yield.
Rationale Behind the Synthetic Strategy
The choice of 4,6-dichloro-2-methylpyrimidine as the starting material is predicated on the differential reactivity of the two chlorine atoms. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atoms towards nucleophilic attack. Sodium ethoxide serves as a potent, yet selective, nucleophile, readily displacing one of the chloro groups. The reaction conditions are optimized to favor monosubstitution, preventing the formation of the di-ethoxy byproduct.
Experimental Protocol
Step 1: Preparation of Sodium Ethoxide Solution
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 150 mL of absolute ethanol.
-
Carefully add 5.75 g (0.25 mol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
Step 2: Nucleophilic Aromatic Substitution
-
To the freshly prepared sodium ethoxide solution, add 32.6 g (0.20 mol) of 4,6-dichloro-2-methylpyrimidine portion-wise at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of cold water and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a gradient of hexane and ethyl acetate) to obtain pure this compound as a pale yellow oil.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A comprehensive analysis of the spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. The following data are predicted based on the analysis of closely related structures and established spectroscopic principles.[2]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H, pyrimidine-H), 6.50 (s, 1H, pyrimidine-H), 4.40 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 2.50 (s, 3H, -CH₃), 1.40 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0, 165.0, 158.0, 105.0, 62.0, 24.0, 14.5 |
| IR (neat, cm⁻¹) | 2980 (C-H, sp³), 1590, 1550 (C=N, C=C aromatic), 1250 (C-O, ether) |
| Mass Spec. (EI) | m/z 138 (M⁺), 110, 95 |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the pyrimidine ring and the ethoxy substituent. The nitrogen atoms in the ring can act as bases or nucleophiles, while the ring itself can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions. The ethoxy group can be cleaved under harsh acidic conditions.
The true synthetic utility of this compound lies in its role as a versatile intermediate. The remaining reactive sites on the pyrimidine ring, particularly the C2 and C5 positions, can be further functionalized to build more complex molecular architectures.
Applications in Drug Discovery and Development
Substituted pyrimidines are a cornerstone in the development of targeted therapies, particularly in the field of oncology. A significant number of kinase inhibitors approved for clinical use or in development feature a pyrimidine core. This compound serves as a valuable building block in the synthesis of such inhibitors.
Role as a Key Intermediate in Kinase Inhibitor Synthesis
The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves the introduction of various substituents at the C2 and C4 positions of the pyrimidine ring. The ethoxy group at the C4 position can be readily displaced by a variety of nucleophiles, such as amines, to introduce side chains that can interact with specific amino acid residues in the ATP-binding pocket of the target kinase.
A notable example of a class of drugs where pyrimidine intermediates are crucial is in the development of Bruton's tyrosine kinase (BTK) inhibitors, which are used in the treatment of certain cancers and autoimmune diseases.[3]
Caption: Generalized synthetic route to kinase inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant applications in drug discovery and development. Its straightforward synthesis, well-defined reactivity, and utility as a scaffold for the construction of complex bioactive molecules, particularly kinase inhibitors, underscore its importance to the scientific community. This technical guide provides the essential information for researchers and drug development professionals to effectively synthesize, characterize, and utilize this key intermediate in their research endeavors.
References
-
Kalogirou, A. S.; Koutentis, P. A. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank2017 , 2017(1), M923. [Link]
-
Kalogirou, A. S.; Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
- Google Patents. Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
Sources
The Ascendant Role of 4-Ethoxy-6-methylpyrimidine in Modern Medicinal Chemistry: A Technical Guide
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the pyrimidine nucleus stands as a cornerstone of heterocyclic chemistry, foundational to a vast array of biologically active molecules.[1] Its inherent presence in the fundamental building blocks of life—nucleic acids—renders it a "privileged scaffold," readily recognized by biological systems. This intrinsic biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine ring a fertile ground for the development of novel therapeutics. This technical guide delves into the core of a particularly promising, yet underexplored, pyrimidine derivative: 4-Ethoxy-6-methylpyrimidine. We will illuminate its synthesis, explore the chemical space of its derivatives, and critically examine its burgeoning applications in medicinal chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals.
I. The Core Moiety: Physicochemical Properties of this compound
The foundational this compound is a liquid at room temperature with a boiling point of 226.5°C at 760 mmHg and a density of 1.041 g/cm³. Its molecular formula is C₇H₁₀N₂O, with a corresponding molecular weight of 138.17 g/mol .
| Property | Value |
| CAS Number | 4718-50-7 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Boiling Point | 226.5°C at 760 mmHg |
| Density | 1.041 g/cm³ |
II. Synthesis and Mechanistic Insights: The Williamson Ether Synthesis
The primary and most efficient route to this compound and its derivatives is the Williamson ether synthesis, a robust and versatile SN2 reaction.[2] This method involves the nucleophilic displacement of a halide from a pyrimidine ring by an alkoxide. In the context of our core compound, this translates to the reaction of a chloro-substituted pyrimidine with sodium ethoxide.
Causality Behind the Synthetic Choice:
The choice of the Williamson ether synthesis is underpinned by several key factors:
-
High Reactivity of the Precursor: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the carbon atoms at the 2, 4, and 6 positions towards nucleophilic attack. A chlorine atom at the 4-position serves as an excellent leaving group, facilitating the SN2 reaction.
-
Strong Nucleophilicity of the Alkoxide: The ethoxide ion (CH₃CH₂O⁻), generated from the reaction of ethanol with a strong base like sodium hydride, is a potent nucleophile, readily attacking the electrophilic carbon of the chloropyrimidine.
-
Favorable Reaction Kinetics: The SN2 mechanism is a concerted, one-step process, which often leads to high yields and relatively clean reactions when steric hindrance is minimal.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a structurally related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][3]
Materials:
-
4-Chloro-6-methylpyrimidine
-
Anhydrous Ethanol (EtOH)
-
Sodium metal (Na)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon/nitrogen inlet, carefully add freshly cut sodium metal to anhydrous ethanol under an inert atmosphere. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, yielding a solution of sodium ethoxide in ethanol.
-
Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution at room temperature (approximately 20°C), add a solution of 4-chloro-6-methylpyrimidine in anhydrous ethanol dropwise with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by the addition of water. Remove the ethanol under reduced pressure. To the residue, add dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
III. The Landscape of Derivatives and Their Applications in Drug Discovery
The this compound scaffold serves as a versatile platform for the generation of a diverse library of derivatives with a wide spectrum of biological activities. The primary points of diversification are the 2 and 5 positions of the pyrimidine ring, allowing for the introduction of various functional groups to modulate the physicochemical properties and biological targets of the resulting molecules.
Caption: Diverse biological activities of this compound derivatives.
A. Antiviral Activity: A Focus on Hepatitis B Virus
Recent studies have highlighted the potential of pyrimidine derivatives bearing an acyclic nucleoside-like side chain in combating viral infections. A notable example is a series of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines which have demonstrated significant antiviral activity, particularly against retroviruses. While not direct derivatives of this compound, this research provides a compelling rationale for exploring modifications at the N1 or N3 positions of the pyrimidine ring to develop novel antiviral agents.
One study synthesized a series of pyrimidine nucleosides with a flexible acyclic glycosyl moiety at the N-1 position, designed to mimic the natural 2'-deoxyribosyl moiety. Compounds with a 5-bromo-6-methyl-uracil base showed significant activity against both wild-type and lamivudine-resistant Hepatitis B Virus (HBV). This suggests that the 6-methyl group, as present in our core scaffold, can be beneficial for antiviral activity.
B. Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents, with many approved drugs targeting key enzymes involved in cancer cell proliferation, such as protein kinases. The this compound core can be strategically functionalized to generate potent and selective anticancer compounds.
A study on novel indolyl-pyrimidine derivatives demonstrated that hybridization of the pyrimidine and indole scaffolds can lead to potent EGFR inhibitors with significant antiproliferative activity against various cancer cell lines.[4] For instance, compound 4g from this study, which features a substituted pyrimidine ring, showed potent activity against MCF-7, HepG2, and HCT-116 cancer cell lines with IC₅₀ values of 5.1, 5.02, and 6.6 µM, respectively.[4] This highlights the potential of developing derivatives of this compound as anticancer agents by introducing appropriate pharmacophores at the 2 and 5 positions.
C. Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents remains a critical area of research. Pyrimidine derivatives have shown promise as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[5]
A study on novel pyrimidine derivatives demonstrated their potential as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties.[5] The introduction of various aryl and heterocyclic moieties onto the pyrimidine ring can lead to compounds with high selectivity for COX-2 over COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs. While this study did not specifically investigate this compound derivatives, it provides a strong rationale for exploring this chemical space for the development of novel anti-inflammatory drugs.
IV. Characterization and Quality Control: A Self-Validating System
Ensuring the identity, purity, and stability of synthesized compounds is paramount in drug discovery. A multi-pronged analytical approach is essential for the robust characterization of this compound and its derivatives.
A. Spectroscopic and Spectrometric Analysis
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the ethoxy group (triplet and quartet), the methyl group (singlet), and the pyrimidine ring protons. |
| ¹³C NMR | Confirmation of the carbon skeleton | Resonances for the ethoxy carbons, the methyl carbon, and the pyrimidine ring carbons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic C-O-C stretching vibrations for the ether linkage and C=N and C=C stretching for the pyrimidine ring. |
B. Chromatographic Purity Assessment
-
Thin Layer Chromatography (TLC): A rapid and versatile technique for monitoring reaction progress and assessing the purity of fractions during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) is typically employed.
V. Future Directions and Concluding Remarks
The this compound scaffold represents a promising starting point for the development of a new generation of therapeutic agents. Its straightforward synthesis, coupled with the vast potential for chemical diversification, makes it an attractive target for medicinal chemists. Future research should focus on:
-
Expansion of the Derivative Library: Systematic exploration of substitutions at the 2 and 5 positions to generate a diverse chemical library for high-throughput screening.
-
Structure-Activity Relationship (SAR) Studies: In-depth investigation of the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.
-
Exploration of New Therapeutic Areas: While this guide has focused on antiviral, anticancer, and anti-inflammatory applications, the versatility of the pyrimidine scaffold suggests that derivatives of this compound may also find utility in other therapeutic areas, such as neurodegenerative and metabolic diseases.
References
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [Link]
-
al-Ashmawy, M. I., el-Feky, S. A., el-Samii, Z. K., & Osman, N. A. (1997). Synthesis and antiinflammatory activity of novel pyrimidine derivatives. Bollettino chimico farmaceutico, 136(6), 492–499. [Link]
-
Gupta, A., & Kumar, R. (2021). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 22(19), 10533. [Link]
-
Gierczak, T., Wesołowska, A., Szałabska, K., & Słoczyńska, K. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]
-
Abdel-rahman, H. M., & Abdel-meguid, M. (2021). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 12(1), 1-10. [Link]
-
Holý, A., Votruba, I., Tloušt'ová, E., Masojídková, M., & De Clercq, E. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & medicinal chemistry, 12(12), 3197–3202. [Link]
-
Gierczak, T., Wesołowska, A., Szałabska, K., & Słoczyńska, K. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International journal of molecular sciences, 25(20), 11011. [Link]
-
Townsend, L. B., Drach, J. C., & Cline, B. L. (1988). Synthesis and antiviral activity of certain 4- and 4,5-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of medicinal chemistry, 31(10), 2036–2041. [Link]
-
Williamson Ether Synthesis. (n.d.). University of California, Davis, Chem LibreTexts. [Link]
-
De Clercq, E., Holý, A., Rosenberg, I., Sakuma, T., Balzarini, J., & Maudgal, P. C. (1989). Antiviral activity of phosphonylmethoxyalkyl derivatives of purine and pyrimidines. Antiviral research, 12(1), 1–20. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Aal, A. S. (2023). Synthesis and Evaluation of In-vitro Anticancer Activity of Novel Pyrimidine Derivatives. Journal of Pharmaceutical Negative Results, 1-10. [Link]
-
Khan, I., Ibrar, A., & Abbas, N. (2021). Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. RSC advances, 11(10), 5649–5676. [Link]
-
Holý, A., Günter, J., Dvořáková, H., Masojídková, M., Andrei, G., Snoeck, R., Balzarini, J., & De Clercq, E. (1996). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of medicinal chemistry, 39(20), 4073–4089. [Link]
-
Papakonstantinou, E., Kourounakis, A. P., & Kourounakis, P. N. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 25(23), 5576. [Link]
-
Buzmakova, A. V., & Odegova, T. F. (2022). The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration, 11(4), 84-92. [Link]
-
Foster, H. M., & Snyder, H. R. (1955). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 35, 79. [Link]
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]
-
Sztanke, K., Rzymowska, J., & Sztanke, M. (2020). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Molecules (Basel, Switzerland), 25(21), 5035. [Link]
-
Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Ahmed, N. M., El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Pharmaceuticals, 14(7), 674. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 1-13. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 4-Ethoxy-6-methylpyrimidine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic characteristics of 4-Ethoxy-6-methylpyrimidine, a heterocyclic compound of interest in medicinal and materials chemistry. In the absence of publicly available, peer-reviewed experimental spectra for this specific molecule, this document serves as a robust predictive guide for researchers. By leveraging established principles of spectroscopy and drawing upon empirical data from structurally analogous pyrimidine derivatives, we present a detailed forecast of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Introduction: The Significance of Spectroscopic Characterization
This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that form the backbone of nucleic acids and are prevalent in a vast array of biologically active molecules.[1] The precise arrangement of substituents on the pyrimidine ring dictates the molecule's steric and electronic properties, which in turn governs its biological activity and chemical reactivity.
Unambiguous structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a detailed "fingerprint" of a molecule, allowing for its unequivocal identification and the confirmation of its successful synthesis. This guide will delve into the anticipated spectroscopic signature of this compound, providing a valuable reference for scientists working with this and related compounds.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information on the number of different types of protons and their relative arrangements within a molecule. For this compound, we can predict the following signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Comparative Insights |
| H2 (Pyrimidine Ring) | ~8.5 - 8.7 | Singlet (s) | N/A | The proton at the C2 position is deshielded by the two adjacent nitrogen atoms, leading to a downfield chemical shift. In similar pyrimidine systems, this proton typically appears as a singlet. |
| H5 (Pyrimidine Ring) | ~6.5 - 6.7 | Singlet (s) | N/A | The proton at the C5 position is shielded by the electron-donating ethoxy group at C4, resulting in an upfield shift compared to the H2 proton. |
| -O-CH₂ -CH₃ (Ethoxy) | ~4.3 - 4.5 | Quartet (q) | ~7.0 | The methylene protons of the ethoxy group are adjacent to an oxygen atom, causing a significant downfield shift. They are split into a quartet by the three neighboring methyl protons. |
| -CH₃ (Methyl at C6) | ~2.4 - 2.6 | Singlet (s) | N/A | The methyl group protons at C6 are attached to the pyrimidine ring and will appear as a singlet in a region typical for methyl groups on an aromatic system. |
| -O-CH₂-CH₃ (Ethoxy) | ~1.3 - 1.5 | Triplet (t) | ~7.0 | The terminal methyl protons of the ethoxy group are split into a triplet by the two adjacent methylene protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR chemical shifts for this compound are as follows:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |
| C2 (Pyrimidine Ring) | ~158 - 160 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |
| C4 (Pyrimidine Ring) | ~168 - 170 | The C4 carbon is attached to an oxygen atom of the ethoxy group, leading to a highly deshielded environment. |
| C5 (Pyrimidine Ring) | ~105 - 107 | This carbon is expected to be the most shielded of the pyrimidine ring carbons due to the electron-donating effect of the ethoxy group. |
| C6 (Pyrimidine Ring) | ~165 - 167 | The C6 carbon is part of the pyrimidine ring and is attached to the methyl group. |
| -O-CH₂ -CH₃ (Ethoxy) | ~62 - 64 | The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom. |
| -CH₃ (Methyl at C6) | ~23 - 25 | This is a typical chemical shift for a methyl group attached to an aromatic ring. |
| -O-CH₂-CH₃ (Ethoxy) | ~14 - 16 | The terminal methyl carbon of the ethoxy group is in a typical aliphatic region. |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a sufficient number of scans and an appropriate relaxation delay.
-
-
Data Processing: Process the data using a Fourier transform and phase the spectrum.
Predicted Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for this compound are:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Comparative Insights |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine Ring) | These stretching vibrations are characteristic of C-H bonds on aromatic rings. |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy and Methyl) | These bands correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the ethoxy and methyl groups. |
| 1600 - 1550 | C=N and C=C Stretch | Pyrimidine Ring | The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will appear in this region. |
| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether | A strong absorption band corresponding to the asymmetric C-O-C stretching of the ethoxy group attached to the pyrimidine ring is expected here. |
| 1100 - 1000 | C-O Stretch | Aryl-Alkyl Ether | The symmetric C-O-C stretch will also be present in this region. |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an ATR (Attenuated Total Reflectance) accessory can be used.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following is expected:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₁₂N₂O), which is 152.10.
-
Major Fragmentation Pathways:
-
Loss of ethylene (C₂H₄): A common fragmentation for ethoxy-substituted aromatic compounds is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a fragment at m/z 124.
-
Loss of an ethyl radical (•C₂H₅): Cleavage of the C-O bond can result in the loss of an ethyl radical, producing a fragment at m/z 123.
-
Loss of formaldehyde (CH₂O): Fragmentation of the ethoxy group could also lead to the loss of formaldehyde, resulting in a fragment at m/z 122.
-
Loss of acetonitrile (CH₃CN): Fragmentation of the pyrimidine ring itself could lead to the loss of acetonitrile, giving a fragment at m/z 111.
-
Predicted Mass Spectrum Data
| m/z | Proposed Fragment |
| 152 | [M]⁺ |
| 124 | [M - C₂H₄]⁺ |
| 123 | [M - •C₂H₅]⁺ |
| 111 | [M - CH₃CN]⁺ |
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the major fragment ions to confirm the structure.
Visualizing the Molecular Structure and Fragmentation
Molecular Structure of this compound
Caption: 2D structure of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways of this compound.
Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of this compound. While awaiting the publication of definitive experimental data, the interpretations and predictions herein, grounded in the established principles of spectroscopy and supported by data from analogous compounds, offer a valuable and reliable resource for researchers. The provided protocols outline standard methodologies for obtaining the necessary data, ensuring that scientists can confidently characterize this and similar pyrimidine derivatives in their work.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
-
ResearchGate. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethyl-2-methoxy-6-methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylpyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
-
National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. Retrieved from [Link]
-
NIST. (n.d.). Pyrimidine, 4-methyl-. Retrieved from [Link]
-
ResearchGate. (2023). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 4-ethenyl-. Retrieved from [Link]
-
EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Chemsrc.com. (2022). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). ethyl [2-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chloro-6-methoxyphenoxy]acetate. Retrieved from [Link]
-
ResearchGate. (2019). Identification of 4‐methoxythieno[2,3‐d]pyrimidines as FGFR1 Inhibitors. Retrieved from [Link]
Sources
solubility and stability of 4-Ethoxy-6-methylpyrimidine
An In-depth Technical Guide to the Solubility and Stability of 4-Ethoxy-6-methylpyrimidine
Introduction
Pyrimidine and its derivatives are foundational heterocyclic scaffolds in medicinal chemistry, constituting the core structure of nucleic acids and a multitude of therapeutic agents.[1] These compounds exhibit a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] this compound, a member of this important class, holds significant potential in drug discovery and development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a viable drug candidate. Poor aqueous solubility can severely hinder a compound's bioavailability, while instability can compromise its shelf-life, safety, and efficacy.[1]
This technical guide provides a comprehensive framework for characterizing the . It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established methodologies for pyrimidine derivatives to provide a robust template for its characterization.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is crucial for designing relevant experiments.
| Property | Value | Source |
| CAS Number | 4718-50-7 | [2] |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Not specified (typically solid or liquid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified |
Solubility Profiling
The solubility of a compound dictates its dissolution rate and subsequent absorption in biological systems. Both kinetic and thermodynamic solubility are critical parameters in early drug development.
Causality Behind Experimental Choices
The choice of solvents and experimental conditions for solubility determination is driven by the need to mimic physiological conditions and processing environments. Phosphate-buffered saline (PBS) at pH 7.4 is the standard for emulating physiological pH. Organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used for initial stock solutions due to their high solubilizing power. The inclusion of a co-solvent like acetonitrile in the analytical phase is often necessary to maintain solubility during analysis by techniques such as High-Performance Liquid Chromatography (HPLC).[1]
Experimental Protocol: Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that dissolves from a high-concentration DMSO stock solution upon dilution in an aqueous medium and is a critical parameter for in vitro biological screening.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Sample Preparation: In a 96-well microplate, add the DMSO stock solution to PBS (pH 7.4) to achieve a final concentration, typically in the range of 1-100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to minimize its effect on solubility.
-
Equilibration: Shake the microplate at room temperature for a defined period (e.g., 2 hours) to allow for dissolution.
-
Phase Separation: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Analyze the supernatant for the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS. A standard curve of the compound in the analysis solvent (e.g., 50:50 acetonitrile:water) is required for accurate quantification.[1]
Experimental Protocol: Thermodynamic Solubility Determination
Thermodynamic, or equilibrium, solubility is the true solubility of a compound in a saturated solution and is a more accurate reflection of its behavior in vivo. The shake-flask method is the gold standard for this determination.[3]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., PBS pH 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: After equilibration, allow the suspension to settle. Filter the supernatant through a 0.22 µm filter to remove any undissolved solids.[1]
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.[1]
Data Presentation
The solubility data should be presented in a clear and concise table.
| Solubility Parameter | Solvent System | Temperature (°C) | Expected Solubility (µg/mL or µM) |
| Kinetic Solubility | PBS (pH 7.4) | 25 | Data to be determined |
| Thermodynamic Solubility | PBS (pH 7.4) | 25 | Data to be determined |
| Thermodynamic Solubility | Simulated Gastric Fluid (pH 1.2) | 37 | Data to be determined |
| Thermodynamic Solubility | Simulated Intestinal Fluid (pH 6.8) | 37 | Data to be determined |
| Solubility in Organic Solvents | Ethanol, Methanol, Acetonitrile, DMSO | 25 | Data to be determined |
Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Stability Assessment
Stability studies are crucial to identify potential degradation pathways and to develop a stable formulation. Forced degradation studies are a key component of this assessment, as they intentionally stress the molecule to predict its long-term stability.[4]
Causality Behind Experimental Choices
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[4] The choice of stressors (acid, base, oxidation, heat, and light) is mandated by regulatory guidelines (e.g., ICH Q1A(R2)) and is designed to cover the most common degradation routes for organic molecules.[5] The goal is to achieve 5-20% degradation to ensure that the analytical method is "stability-indicating," meaning it can resolve the parent drug from its degradation products.[6]
Experimental Protocol: Forced Degradation Studies
A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, is essential for these studies.[7][8]
Methodology:
-
Acid Hydrolysis:
-
Treat a solution of this compound with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60°C) for a defined period.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Treat a solution of this compound with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature.
-
Neutralize the solution before analysis. Pyrimidine derivatives can be susceptible to degradation in alkaline conditions.[9]
-
-
Oxidative Degradation:
-
Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature.
-
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., 80°C).
-
Dissolve the stressed sample in a suitable solvent for analysis.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[5]
-
A dark control sample should be run in parallel.
-
Data Presentation
The results of the forced degradation studies should be tabulated.
| Stress Condition | Reagent/Condition | Temperature (°C) | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60 | To be determined | Data to be determined | Data to be determined |
| Base Hydrolysis | 0.1 M NaOH | RT / 40 | To be determined | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂ | RT | To be determined | Data to be determined | Data to be determined |
| Thermal (Solid) | Dry Heat | 80 | To be determined | Data to be determined | Data to be determined |
| Photolysis (Solution) | ICH Q1B Light Source | 25 | To be determined | Data to be determined | Data to be determined |
Workflow for Stability Testing
Caption: Workflow for Forced Degradation Studies.
Potential Degradation Pathways
While specific degradation products of this compound are not documented, general degradation pathways for pyrimidines can be considered. These include:
-
Hydrolysis: The ethoxy group may be susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding 4-hydroxy-6-methylpyrimidine. The pyrimidine ring itself can also undergo hydrolytic cleavage.[9]
-
Oxidation: The pyrimidine ring is susceptible to oxidation, which can lead to ring-opened products or the formation of N-oxides.
-
Reductive Degradation: In biological systems or under certain chemical conditions, the pyrimidine ring can be reduced, followed by ring cleavage.[10][11][12]
The identification of degradation products using techniques like LC-MS/MS is a critical step in understanding the stability of the molecule and ensuring the safety of any potential drug product.
Conclusion
A comprehensive evaluation of the is a prerequisite for its successful development as a therapeutic agent. This guide provides a detailed framework of experimental protocols and the underlying scientific principles for this characterization. By systematically applying these methodologies, researchers can generate the critical data needed to understand the compound's behavior, guide formulation development, and meet regulatory expectations. The insights gained from these studies will be instrumental in unlocking the full therapeutic potential of this compound.
References
-
Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation - IP Indexing. (n.d.). Retrieved from [Link]
- Zarghi, A., & Terabe, S. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-290.
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(8), 919-925.
-
4-Chloro-2-ethoxy-6-methyl-pyrimidine. (n.d.). ChemWhat. Retrieved from [Link]
- Solubility and stability testing of novel pyrimidine deriv
-
4-Methoxy-6-methylpyrimidin-2-amine. (n.d.). PubChem. Retrieved from [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089–4102.
- The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. (2010). American Society for Microbiology.
- Campbell Jr, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by. Journal of bacteriology, 73(2), 225-229.
- How to increase the stability of 4-Ethyl-6-methylpyrimidine solutions. (2025). BenchChem.
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (2022).
- Kim, K. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4089-4102.
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed.
-
4-Chloro-2-ethoxy-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved from [Link]
- (PDF) Degradation of Pyrimidine Nucleotides. (2022).
- Degradation Pathways. (n.d.).
- Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide. (2025). BenchChem.
- Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. (2025).
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2022).
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.).
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. (n.d.).
- Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (n.d.). MDPI.
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016). Heliyon, 2(9), e00160.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
- Appendix A. Properties, Purification, and Use of Organic Solvents. (n.d.).
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.
-
4-Methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]
-
2-Amino-4-hydroxy-6-methylpyrimidine. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound - CAS:4718-50-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. biomedres.us [biomedres.us]
- 5. Stability Toolkit for the Appraisal of Bio/Pharmaceuticals’ Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals [mdpi.com]
- 6. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
- 7. researchgate.net [researchgate.net]
- 8. pnrjournal.com [pnrjournal.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Pyrimidine Scaffold: A Privileged Core in Modern Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine nucleus, a fundamental six-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in contemporary scientific research, particularly in the realms of medicinal chemistry and materials science.[1] Its prevalence in natural biological systems, most notably as a core component of nucleic acids, has rendered it a "privileged scaffold" for the design of novel therapeutic agents.[2] This guide provides a comprehensive technical overview of the diverse and potent research applications of pyrimidine derivatives. We will delve into the causality behind experimental designs, explore the structure-activity relationships that govern their biological efficacy, and present detailed methodologies for their synthesis and evaluation. This document is intended to serve as a vital resource for researchers actively engaged in drug discovery, agrochemical development, and advanced materials engineering.
The Enduring Significance of the Pyrimidine Core
The versatility of the pyrimidine ring is rooted in its unique electronic properties and the numerous sites available for chemical modification.[3] This adaptability allows for the fine-tuning of steric, electronic, and lipophilic characteristics, enabling the targeted design of molecules with high affinity and selectivity for a vast array of biological targets.[4] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][5] Beyond medicine, their applications extend to agriculture as potent pesticides and to materials science as key components in organic light-emitting diodes (OLEDs).[6][7]
Therapeutic Frontiers: Pyrimidine Derivatives in Drug Discovery
The structural resemblance of pyrimidines to endogenous molecules provides a strategic advantage in drug design, allowing them to interact readily with biological systems.[2] This has led to the development of numerous FDA-approved drugs and a robust pipeline of clinical candidates across multiple therapeutic areas.[8]
Oncology: A Pillar of Pyrimidine-Based Cancer Therapy
Pyrimidine derivatives have emerged as a major class of anticancer agents, primarily through their role as kinase inhibitors and antimetabolites.[1][9] Their ability to mimic the purine bases of ATP enables them to competitively bind to the ATP-binding pocket of various protein kinases, which are often dysregulated in cancer.[10]
Mechanism of Action: Kinase Inhibition
Many pyrimidine-based anticancer drugs function by inhibiting protein kinases, enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival.[11] For instance, certain derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is frequently mutated or overexpressed in non-small-cell lung cancer (NSCLC).[12] By blocking the kinase activity of EGFR, these compounds can halt downstream signaling cascades that drive tumor progression.[10]
Featured Application: Targeting EGFR in Non-Small-Cell Lung Cancer
Several pyrimidine derivatives have been designed to target mutant forms of EGFR, surmounting the challenge of acquired resistance to first- and second-generation inhibitors.[12] The pyrimidine scaffold serves as a key pharmacophore in these molecules, with various substitutions on the ring system enhancing binding affinity and selectivity for the target kinase.[13]
Workflow for Screening EGFR Kinase Inhibitors
Caption: Workflow for the identification and characterization of pyrimidine-based EGFR inhibitors.
Antiviral Applications: Combating Viral Infections
The pyrimidine core is integral to numerous antiviral drugs, particularly nucleoside analogs that interfere with viral replication.[14] These compounds mimic natural nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases, leading to chain termination.[14]
Key Antiviral Pyrimidine Derivatives:
| Drug Name | Virus Targeted | Mechanism of Action |
| Zidovudine (AZT) | Human Immunodeficiency Virus (HIV) | Inhibits reverse transcriptase |
| Lamivudine | HIV, Hepatitis B Virus (HBV) | Inhibits reverse transcriptase |
| Stavudine | HIV | Inhibits reverse transcriptase |
| Acyclovir | Herpes Simplex Virus (HSV) | Inhibits viral DNA polymerase |
Antimicrobial Potential: A Broad Spectrum of Activity
Researchers have extensively explored pyrimidine derivatives for their antibacterial and antifungal properties.[15][16] The structural diversity achievable with the pyrimidine scaffold allows for the development of compounds that can overcome existing mechanisms of drug resistance.[17] Fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have shown particularly promising antimicrobial activity.[15]
Signaling Pathway: Inhibition of Dihydrofolate Reductase (DHFR)
Caption: Mechanism of action of pyrimidine-based DHFR inhibitors in bacteria.
Pyrimidine Derivatives in Agriculture
The biological activity of pyrimidine derivatives extends to the agricultural sector, where they are utilized as effective and often target-specific pesticides.[6][18]
Fungicides
Several commercial fungicides are based on the pyrimidine scaffold. These compounds often work by inhibiting mitochondrial respiration in fungi, specifically targeting Complex I of the electron transport chain, which disrupts ATP synthesis and leads to cell death.[19]
Herbicides
Pyrimidine-based herbicides can act by inhibiting acetolactate synthase in plants, a key enzyme in the biosynthesis of branched-chain amino acids.[6] Others may suppress chlorophyll production by interfering with photosynthesis.[6]
Insecticides
Certain pyrimidine derivatives have been developed as potent insecticides, offering alternative modes of action to combat the growing problem of insect resistance.[6]
Advanced Materials: The Role of Pyrimidines in OLEDs
In the field of materials science, the electron-deficient nature of the pyrimidine ring makes it an excellent building block for organic semiconductors used in OLEDs.[7] Pyrimidine derivatives can function as fluorescent emitters, host materials, and electron-transporting materials.[7][20] Their incorporation into "push-pull" chromophores, where an electron-donating group is linked to the electron-accepting pyrimidine, can lead to materials with strong luminescence due to efficient intramolecular charge transfer.[21]
Experimental Protocols
General Synthesis of a Pyrimidine Derivative: The Biginelli Reaction
The Biginelli reaction is a classic and efficient one-pot, three-component synthesis of dihydropyrimidinones, which can be readily oxidized to the corresponding pyrimidines.[22]
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, combine an aryl aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid (e.g., HCl, p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
-
Oxidation (Optional): To obtain the aromatic pyrimidine, the dihydropyrimidinone can be oxidized using an appropriate oxidizing agent (e.g., nitric acid, DDQ).
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of a pyrimidine derivative against a bacterial strain.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test pyrimidine derivative in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
-
Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a fertile ground for scientific discovery. Its inherent versatility and biological relevance ensure its continued prominence in drug discovery, agrochemical research, and materials science.[2][5] Future research will likely focus on the development of more selective and potent pyrimidine derivatives through structure-based drug design, combinatorial chemistry, and the exploration of novel biological targets. The ongoing advancements in synthetic methodologies will further expand the chemical space of accessible pyrimidine-based compounds, paving the way for the next generation of innovative therapeutics and advanced materials.
References
- Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Diyala Journal of Medicine.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central (PMC).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed.
- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PubMed Central (PMC).
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate.
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). ScienceDirect.
- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (n.d.). Innovare Academic Sciences.
- A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed.
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020). PubMed.
- [Antimicrobial activity of some derivatives of pyrimidine]. (1998). PubMed.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (n.d.). ResearchGate.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). OUCI.
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (n.d.). ACS Publications.
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). Taylor & Francis Online.
- Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides. (n.d.). PubMed.
- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Publishing.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (n.d.). MDPI.
- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.
- Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (n.d.). PubMed.
- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. (2024). YouTube.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.). ResearchGate.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central (PMC).
- Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (n.d.). MDPI.
- Application of 4-Pyrimidine Methanamine Derivatives in Agricultural Chemistry. (n.d.). Benchchem.
- Application of pyrimidine derivatives to enhance maize growth in heat and drought conditions. (n.d.). ResearchGate.
- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed.
- Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (n.d.). ACS Omega.
- Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. (2018). SPIE Digital Library.
- Structural Activity Relationship based Medicinal Perspectives of Pyrimidine Derivatives as Anti-Alzheimer's Agents: A Comprehensive Review. (2022). CNS & Neurological Disorders - Drug Targets.
- Structural Activity Relationship based Medicinal Perspectives of Pyrimidine Derivatives as Anti-Alzheimer's Agents: A Comprehensive Review. (n.d.). Manipal Research Portal.
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. (2022). ResearchGate.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
- Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. (n.d.). ResearchGate.
- Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase. (n.d.). Auctores | Journals.
- Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices. (n.d.). PubMed Central (PMC).
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science.
- Pyrimidine derivatives exhibiting important photophysical properties... (n.d.). ResearchGate.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. benthamdirect.com [benthamdirect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The "Privileged" Nature of the Pyrimidine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful therapeutic agents. These are termed "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. Among these, the pyrimidine ring stands out as a cornerstone of drug design.[1][2] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), nature itself has selected pyrimidine for its unique physicochemical properties and versatile molecular recognition capabilities.[3][4] This guide offers an in-depth exploration of the pyrimidine scaffold, from its fundamental properties to its application in blockbuster drugs and the synthetic strategies used to access its diverse chemical space.
The significance of pyrimidine in medicinal chemistry is well-established, with its derivatives forming the basis of numerous therapeutic agents across a wide spectrum of diseases.[1][2] Its prevalence is underscored by the large number of pyrimidine-containing drugs approved by the U.S. Food and Drug Administration (FDA), which target conditions ranging from cancers and viral infections to cardiovascular and neurological disorders.[5][6][7] The modular nature of the pyrimidine core allows for precise functionalization, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance potency, selectivity, and metabolic stability.[8]
Physicochemical Properties and Their Influence on Drug Design
Pyrimidine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This arrangement has profound implications for its chemical properties and its utility in drug design.
Electronic Properties: The two nitrogen atoms are electron-withdrawing, which makes the pyrimidine ring π-deficient.[9] This has several important consequences:
-
Basicity: Compared to pyridine (pKa of 5.30), pyrimidine is a much weaker base, with a pKa of 1.23 for its protonated form.[9] This reduced basicity is often advantageous in drug candidates as it can decrease off-target effects and improve oral bioavailability.
-
Reactivity: The electron-deficient nature of the ring facilitates nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.[9] This provides a reliable handle for medicinal chemists to introduce a variety of substituents. Conversely, electrophilic aromatic substitution is more difficult but can be directed to the 5-position.[9]
-
Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors. This ability to form hydrogen bonds is crucial for molecular recognition and binding to biological targets such as enzymes and receptors.[10]
Structural Properties:
-
Planarity: The aromatic nature of the pyrimidine ring results in a planar structure, which can be beneficial for fitting into the active sites of proteins.
-
Solubility: Pyrimidine itself is a colorless, crystalline solid that is miscible with water.[11][12] The solubility of pyrimidine derivatives can be modulated by the introduction of various functional groups.
-
Bioisosterism: The pyrimidine ring is often used as a bioisostere for the phenyl ring.[5][10] This substitution can lead to improved pharmacokinetic and pharmacodynamic properties.
| Property | Value | Source |
| Molecular Formula | C4H4N2 | [11] |
| Molar Mass | 80.088 g/mol | [11] |
| Melting Point | 20-22 °C | [11] |
| Boiling Point | 123-124 °C | [11] |
| Acidity (pKa of protonated form) | 1.10 - 1.23 | [9] |
The Ubiquity of Pyrimidines in Medicine: A Therapeutic Overview
The versatility of the pyrimidine scaffold is evident in the vast array of biological activities exhibited by its derivatives.[1] Pyrimidine-based drugs have made a significant impact in numerous therapeutic areas.
Anticancer Agents: The pyrimidine scaffold is a cornerstone in the development of anticancer drugs.[13][14][15] Many of these agents function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs) that are crucial for cancer cell proliferation and survival.[2] A classic example is 5-Fluorouracil , which acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis.[3][4][16] More recent examples include a multitude of kinase inhibitors where the pyrimidine core often serves as a hinge-binding motif, mimicking the adenine ring of ATP.[17]
Antiviral and Antimicrobial Agents: Pyrimidine derivatives are also prominent in the fight against infectious diseases.[11] The HIV drug Zidovudine (AZT) is a well-known example of a pyrimidine nucleoside analog that inhibits reverse transcriptase.[9] The scaffold's ability to mimic natural nucleosides makes it a powerful tool for developing antiviral therapies.[11] Furthermore, pyrimidine-based compounds have shown significant potential as antibacterial and antifungal agents.[1][8]
Other Therapeutic Areas: The applications of pyrimidines extend beyond oncology and infectious diseases. They are found in drugs for:
-
Cardiovascular Disorders: Such as the antiplatelet agent Ticagrelor.
-
Neurological Disorders: Including treatments for insomnia and other CNS conditions.[1]
-
Inflammatory Diseases: Where they can modulate various inflammatory pathways.[8]
-
Diabetes: With some derivatives showing anti-diabetic properties.[1]
Mechanism of Action: A Closer Look at Pyrimidine-Based Kinase Inhibitors
Many modern pyrimidine-based anticancer drugs are protein kinase inhibitors.[3][4] These enzymes play a critical role in cell signaling, and their dysregulation is a common feature of cancer. The pyrimidine scaffold is particularly well-suited for targeting the ATP-binding site of kinases.
The diagram below illustrates a generalized mechanism for a pyrimidine-based kinase inhibitor.
Caption: A typical workflow for the synthesis of a pyrimidine derivative.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol provides a step-by-step method for a classic pyrimidine synthesis.
Materials:
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Acetylacetone (a β-dicarbonyl compound)
-
Distilled water
-
Diethyl ether
Procedure:
-
Preparation of Guanidine Free Base: In a round-bottom flask, dissolve guanidine hydrochloride in ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution and stir for 30 minutes at room temperature. The sodium chloride precipitate is removed by filtration.
-
Condensation: To the ethanolic solution of guanidine free base, add acetylacetone dropwise with stirring.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. To the residue, add distilled water and extract the product with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Future Directions and Conclusion
The pyrimidine scaffold continues to be a fertile ground for drug discovery. [8]Ongoing research focuses on the development of novel synthetic methodologies to access more complex and diverse pyrimidine derivatives. [3][4][16]Furthermore, the integration of pyrimidine cores with other heterocyclic systems is a promising strategy for enhancing therapeutic profiles. [8]The continual increase in cancer cases and the emergence of drug resistance drive the search for new and more effective pyrimidine-based agents. [14] In conclusion, the pyrimidine ring is a truly privileged scaffold in medicinal chemistry. [1]Its unique combination of physicochemical properties, synthetic accessibility, and proven track record in a multitude of approved drugs ensures its continued importance in the development of next-generation therapeutics. [5][18]For researchers and scientists in drug development, a deep understanding of pyrimidine chemistry is not just beneficial—it is essential.
References
- BenchChem. Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide.
- Patel, R., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC.
- Nainwal, L. M., et al. (2025). Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry.
- Bentham Science Publisher. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- PubMed. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- Ingenta Connect. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update).
- PubMed. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.
- Science Alert. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Bentham Science. Anti-Cancer Pyrimidines in Diverse Scaffolds: A Review of Patent Literature.
- Prachayasittikul, S., et al. (2017). Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
- PubMed. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents.
- CoLab. (2023). FDA approved fused pyrimidine-based drugs.
- PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application.
- CoLab. FDA approved six-membered ring fused pyrimidine-based derivatives.
- ResearchGate. (2025). FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application.
- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Pyrimidine Derivatives.
- DSpace Repository. (2022). FDA approved fused pyrimidine-based drugs.
- MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
- Wikipedia. Pyrimidine.
- PubMed Central. (2022). Recent Advances in Pyrimidine-Based Drugs.
Sources
- 1. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA approved fused pyrimidine-based drugs | CoLab [colab.ws]
- 7. FDA approved fused pyrimidine-based drugs [kr.cup.edu.in]
- 8. asianpubs.org [asianpubs.org]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. benchchem.com [benchchem.com]
- 13. benthamscience.com [benthamscience.com]
- 14. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 15. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrimidine: A Privileged Scaffold for the Development of Anticanc...: Ingenta Connect [ingentaconnect.com]
- 17. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Laboratory Synthesis Protocol for 4-Ethoxy-6-methylpyrimidine: A Detailed Guide for Researchers
Introduction
4-Ethoxy-6-methylpyrimidine is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The pyrimidine core is a fundamental component of nucleobases and is prevalent in numerous pharmaceuticals, including antiviral, antibacterial, and anticancer agents. The ethoxy and methyl substituents on the pyrimidine ring of this specific molecule offer unique steric and electronic properties that can be exploited for targeted drug design. This application note provides a comprehensive and reliable protocol for the laboratory-scale synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The described methodology is built upon established chemical principles and has been optimized for clarity, reproducibility, and safety.
Theoretical Framework: A Two-Step Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step process, commencing with the construction of the pyrimidine ring, followed by the introduction of the ethoxy group.
Step 1: Synthesis of 4-Hydroxy-6-methylpyrimidine
The initial step involves a condensation reaction to form the core pyrimidine structure. This is a classic approach to pyrimidine synthesis, reacting a β-dicarbonyl compound, in this case, ethyl acetoacetate, with a source of the N-C-N fragment, such as urea or amidines. For the synthesis of 4-hydroxy-6-methylpyrimidine, the condensation of ethyl acetoacetate with urea in the presence of a base is a common and efficient method. The reaction proceeds through a series of addition and cyclization-condensation steps to yield the stable pyrimidine ring.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
The second step involves the conversion of the hydroxyl group of 4-hydroxy-6-methylpyrimidine into an ethoxy group. A direct etherification can be challenging. Therefore, a more robust two-stage approach is employed, which is a variation of the venerable Williamson ether synthesis.[1][2][3] First, the hydroxyl group is converted to a better leaving group, a chloro group, by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction transforms the pyrimidin-4-ol into the more reactive 4-chloro-6-methylpyrimidine.
Subsequently, the 4-chloro-6-methylpyrimidine is subjected to a nucleophilic substitution reaction with sodium ethoxide (NaOEt). The ethoxide ion acts as a potent nucleophile, displacing the chloride ion from the pyrimidine ring to form the desired this compound. This SNAr (Nucleophilic Aromatic Substitution) reaction is a cornerstone of heterocyclic chemistry.[1][4]
Experimental Protocols
Part A: Synthesis of 4-Hydroxy-6-methylpyrimidine
This protocol outlines the synthesis of the key intermediate, 4-hydroxy-6-methylpyrimidine, from ethyl acetoacetate and urea.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich |
| Urea | ACS Grade | Fisher Scientific |
| Sodium Metal | 99.9% | Alfa Aesar |
| Absolute Ethanol | 200 proof | Decon Labs |
| Hydrochloric Acid | Concentrated | VWR |
| Diethyl Ether | Anhydrous | EMD Millipore |
Instrumentation:
-
Round-bottom flasks (250 mL, 500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Rotary evaporator
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 150 mL of absolute ethanol. While stirring, add 5.75 g (0.25 mol) of sodium metal in small portions. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and take appropriate safety precautions. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 32.5 g (0.25 mol) of ethyl acetoacetate dropwise through the dropping funnel while maintaining a gentle reflux.
-
Addition of Urea: After the addition of ethyl acetoacetate is complete, add 18 g (0.3 mol) of urea in one portion.
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain it for 7 hours with continuous stirring. A precipitate will form during the reaction.
-
Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature. Add 100 mL of water to dissolve the precipitate. Carefully acidify the solution to pH 6 with concentrated hydrochloric acid. A white precipitate of 4-hydroxy-6-methylpyrimidine will form.
-
Purification: Cool the mixture in an ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL) and then with cold ethanol (2 x 30 mL). Dry the product in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 20-25 g (64-80% of theoretical yield).
Part B: Synthesis of this compound
This protocol details the conversion of 4-hydroxy-6-methylpyrimidine to the final product, this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-6-methylpyrimidine | Synthesized in Part A | - |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Sodium Ethoxide (NaOEt) | 21% w/w in ethanol | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Instrumentation:
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
Step-by-Step Protocol:
-
Chlorination of 4-Hydroxy-6-methylpyrimidine: In a 100 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 12.4 g (0.1 mol) of 4-hydroxy-6-methylpyrimidine. Carefully add 50 mL (0.54 mol) of phosphorus oxychloride. Heat the mixture at reflux for 2 hours. The solid will gradually dissolve.
-
Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker under a fume hood. This step is highly exothermic and will generate HCl gas. Stir the mixture until the ice has melted.
-
Extraction of 4-Chloro-6-methylpyrimidine: Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain crude 4-chloro-6-methylpyrimidine as an oil or low-melting solid.
-
Ethoxylation Reaction: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-chloro-6-methylpyrimidine in 100 mL of absolute ethanol. Add 48 mL of a 21% w/w solution of sodium ethoxide in ethanol (approximately 0.12 mol).
-
Reflux: Heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
Expected Yield: 10-12 g (72-87% yield from 4-hydroxy-6-methylpyrimidine).
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Hydroxy-6-methylpyrimidine | C₅H₆N₂O | 110.12 | White to off-white solid | 195-198 |
| 4-Chloro-6-methylpyrimidine | C₅H₅ClN₂ | 128.56 | Colorless to light yellow oil/solid | 35-38 |
| This compound | C₇H₁₀N₂O | 138.17 | Colorless to pale yellow liquid | - |
Visualizing the Workflow
A graphical representation of the synthesis workflow provides a clear overview of the process.
Figure 1: Workflow for the synthesis of this compound.
Safety and Handling
Sodium metal is highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere or in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.
Phosphorus oxychloride (POCl₃) is a corrosive and toxic liquid that reacts violently with water. Handle with extreme caution in a fume hood. Wear acid-resistant gloves, a face shield, and a lab coat.
Sodium ethoxide is a strong base and is corrosive.[6][7][8][9] It is also moisture-sensitive.[6] Handle in a dry environment and wear appropriate PPE to avoid skin and eye contact.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Troubleshooting
-
Low yield in Step 1: Ensure the use of absolute ethanol and high-purity sodium metal. Incomplete reaction can be addressed by extending the reflux time.
-
Incomplete chlorination in Step 2: Ensure the 4-hydroxy-6-methylpyrimidine is completely dry. Excess POCl₃ is used to drive the reaction to completion.
-
Formation of byproducts in ethoxylation: The reaction of 4-chloro-6-methylpyrimidine with sodium ethoxide should be monitored to avoid side reactions. If the starting material is not fully consumed, the reflux time can be extended.
Conclusion
This application note provides a detailed and reliable protocol for the laboratory synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable heterocyclic building block for their drug discovery and development endeavors. The two-step synthetic strategy offers a robust and scalable method for obtaining the target compound in good yield and purity.
References
- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety.
- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Gelest, Inc. SODIUM ETHOXIDE. 95%.
- ChemicalBook.
- Sciencemadness Wiki. Sodium ethoxide.
- Inchem.org.
- TSI Journals. Studies on sulphonamides: Part I: Preparation and antimicrobial activity of 2-arylsulphonamido-4-choloro.
- Google Patents. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- ResearchGate. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-Hydroxy-6-Methyl Pyrimidine and Study their Biologi.
- Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
- Wikipedia. Williamson ether synthesis.
- Organic Syntheses Procedure. 4-Methyl-6-hydroxypyrimidine.
- Synthesis and properties of CF 2 X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- Taylor & Francis. Williamson ether synthesis – Knowledge and References.
- YouTube. Williamson Ether Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine [benchchem.com]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
4-Ethoxy-6-methylpyrimidine: A Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals.[1][2] Within the diverse family of pyrimidine-based synthons, 4-ethoxy-6-methylpyrimidine emerges as a particularly valuable building block for organic synthesis, especially in the realm of drug discovery and medicinal chemistry. Its strategic substitution pattern—an activating ethoxy group, a reactive methyl group, and available positions on the pyrimidine ring—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, detailing its synthesis, reactivity, and application in the synthesis of high-value compounds, complete with field-proven protocols and mechanistic insights.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 4718-50-7 | [3][4] |
| Molecular Formula | C₇H₁₀N₂O | [3] |
| Molecular Weight | 138.17 g/mol | [3] |
| Boiling Point | 226.5 °C at 760 mmHg | [3] |
| Density | 1.041 g/cm³ | [3] |
-
¹H NMR: Resonances for the ethoxy group (a quartet and a triplet), a singlet for the methyl group, and singlets for the aromatic protons on the pyrimidine ring.
-
¹³C NMR: Signals corresponding to the ethoxy carbons, the methyl carbon, and the distinct carbons of the pyrimidine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound can be efficiently achieved from readily available starting materials. A common and logical synthetic route commences with the construction of the pyrimidine core, followed by functional group interconversions.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine
This initial step involves a condensation reaction to form the core pyrimidine ring. This compound is a known intermediate in the synthesis of the kinase inhibitor Dasatinib.[3][5][6][7]
Materials:
-
Sodium methoxide
-
Methanol
-
Dimethyl malonate
-
Acetamidine hydrochloride
-
Hydrochloric acid
-
Ice
Procedure:
-
In a suitable reaction vessel, dissolve sodium methoxide in methanol under an ice bath with stirring.
-
To this solution, add dimethyl malonate and acetamidine hydrochloride.
-
Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 3-5 hours.
-
Remove the methanol via distillation under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 1-2 with hydrochloric acid.
-
Stir the mixture at 0 °C for 3-5 hours to induce crystallization.
-
Collect the white solid by suction filtration, wash with cold water, and dry to yield 4,6-dihydroxy-2-methylpyrimidine.[5]
Protocol 2: Synthesis of 4,6-Dichloro-2-methylpyrimidine
The dihydroxy-pyrimidine is then converted to the more reactive dichloro-pyrimidine.
Materials:
-
4,6-Dihydroxy-2-methylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (catalyst)
-
Crushed ice
Procedure:
-
To an excess of phosphorus oxychloride, add 4,6-dihydroxy-2-methylpyrimidine portion-wise with stirring.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-3 hours.
-
After the reaction is complete, carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Collect the precipitated 4,6-dichloro-2-methylpyrimidine by filtration, wash thoroughly with cold water, and dry.
Protocol 3: Synthesis of this compound
The final step involves the nucleophilic substitution of the chloro groups with ethoxy groups. Based on protocols for similar diethoxypyrimidines, a single ethoxy group can be introduced under controlled conditions.
Materials:
-
4,6-Dichloro-2-methylpyrimidine
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add 4,6-dichloro-2-methylpyrimidine.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). To achieve mono-substitution, careful monitoring and control of stoichiometry are crucial.
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Reactivity and Applications in Organic Synthesis
This compound is a versatile scaffold that can undergo a variety of chemical transformations, making it a valuable tool for the synthesis of complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring, further activated by the ethoxy group, makes it susceptible to nucleophilic aromatic substitution, particularly at the C4 and C6 positions if a suitable leaving group is present. While the ethoxy group itself is not a superb leaving group under neutral or basic conditions, its precursor, the chloro group, is readily displaced. This reactivity is fundamental in the synthesis of many kinase inhibitors where diverse amine functionalities are introduced at these positions.[8][9][10]
Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are powerful methods for the formation of C-C bonds.[11] Halogenated pyrimidines are excellent substrates for these reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups. While this compound itself is not primed for direct Suzuki coupling, its chlorinated precursor, 4-chloro-6-ethoxypyrimidine, would be an ideal substrate. This highlights the importance of the synthetic route to the target building block, as intermediates can also serve as key synthetic nodes.
Functionalization of the Methyl Group
The methyl group at the C6 position is a handle for further synthetic transformations. For instance, it can be functionalized through condensation reactions. In related 6-methyluracil systems, the methyl group can be first oxidized to an aldehyde, which then participates in Knoevenagel condensations with active methylene compounds. This allows for the extension of the carbon skeleton and the introduction of diverse functionalities.
Potential for C-H Activation and Lithiation
Modern synthetic methodologies such as C-H activation and directed lithiation offer powerful strategies for the direct functionalization of heterocyclic rings. While specific examples with this compound are not extensively documented, the pyrimidine scaffold is known to undergo such transformations. Directed lithiation, often guided by a directing group, can enable the introduction of electrophiles at specific positions on the ring.[3]
Application in the Synthesis of Bioactive Molecules
The substituted pyrimidine core is a key pharmacophore in a multitude of approved and investigational drugs, particularly in the area of oncology. Many of these are kinase inhibitors, which function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling and growth.[4]
Conceptual Synthetic Route to a Kinase Inhibitor Scaffold
The following diagram illustrates a conceptual workflow for the utilization of a this compound-like scaffold in the synthesis of a generic kinase inhibitor.
Caption: Conceptual workflow for kinase inhibitor synthesis.
This conceptual pathway highlights how the strategic placement of functional groups on the pyrimidine ring, such as the ethoxy and methyl groups, can influence the synthetic strategy and the ultimate biological activity of the target molecule. The ethoxy group can modulate solubility and electronic properties, while the methyl group can occupy a specific pocket in the target enzyme's active site.
Conclusion: A Building Block with Significant Potential
This compound represents a valuable and versatile building block for organic synthesis. Its straightforward synthesis from common starting materials and the diverse reactivity of the pyrimidine core and its substituents provide chemists with a powerful tool for the construction of complex and biologically relevant molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the advancement of medicinal chemistry and drug discovery.
References
- Condensation Reactions of 1,2,3,4-Tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde. Collect. Czech. Chem. Commun.
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Synthesis process of dasatinib and intermediate thereof.
- A convenient new and efficient commercial synthetic route for das
- Dasatinib monohydrate: Structure and Synthesis method. ChemicalBook.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Medicinal Chemistry.
- Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Str
- Synthesis and Biological Activities of Some Pyrimidine Deriv
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- 4-Hydroxy-6-methylpyrimidine 97 3524-87-6. Sigma-Aldrich.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- 4-Methyl-6-hydroxypyrimidine - Organic Syntheses Procedure. Organic Syntheses.
- Synthesis of Densely Substituted Pyrimidine Deriv
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
- Condensation reaction yielding the pyrimidine ring.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672. PubChem.
- 4-Hydroxy-6-methylpyrimidine. Synchem.
- 4-hydroxy-6-(ethylamino)-2-methylpyrimidine ,105806-16-4. Chemcd.
- Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. Benchchem.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity.
- This compound CAS number. Google Search.
- Suzuki coupling of pyrimidines. Google Search.
- Suzuki reaction. Wikipedia.
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com.
- 4-Ethoxy-2-isopropyl-6-methylpyrimidine. LGC Standards.
- Pyrimidine, 4-ethoxy-6-methyl-2-(6-propyl-2-pyridinyl). Guidechem.
- This compound molecular inform
Sources
- 1. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. vixra.org [vixra.org]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. CCCC 1995, Volume 60, Issue 4, Abstracts pp. 605-611 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Introduction: The Pyrimidine Core and the Strategic Importance of the 4-Ethoxy-6-methylpyrimidine Scaffold
An Application Guide to 4-Ethoxy-6-methylpyrimidine in Modern Medicinal Chemistry
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in the architecture of DNA and RNA and its integral role in a multitude of approved therapeutic agents.[1][2] The versatility of the pyrimidine ring, arising from its synthetic accessibility and diverse biological activities, has established it as a critical component in the development of treatments for a wide array of diseases, including infections, cancers, and neurological disorders.[1]
Within this important class of heterocycles, this compound emerges not as a potent therapeutic agent in itself, but as a highly valuable and strategically important building block. Its true utility is realized in its application as a foundational scaffold for the synthesis of potent and selective inhibitors of key biological targets, particularly protein kinases. The deliberate inclusion of the ethoxy group at the 4-position and the methyl group at the 6-position provides medicinal chemists with a nuanced tool to modulate the physicochemical properties and target engagement of the resulting drug candidates.
This guide provides a detailed exploration of the applications of the this compound scaffold, focusing on its role in the development of kinase inhibitors. We will delve into the rationale behind its use, examine its application in targeting critical signaling pathways, and provide detailed protocols for the synthesis of advanced derivatives.
Section 1: The 4-Ethoxypyrimidine Scaffold in Kinase Inhibition
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating specific amino acid residues on target proteins.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3] The design of selective kinase inhibitors is a central theme in modern drug discovery, and the 4-ethoxypyrimidine scaffold has proven to be a fertile ground for such endeavors.
The Strategic Role of the Ethoxy Group
The ethoxy group (-OCH₂CH₃) is more than a simple substituent; its physicochemical properties are strategically leveraged to enhance the drug-like qualities of a molecule.[4]
-
Modulation of Physicochemical Properties: The ethoxy group, with its polar covalent C-O bond, can influence a molecule's solubility, polarity, and boiling point.[4] This allows for fine-tuning of the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, which is critical for its overall efficacy and safety.[5]
-
Target Engagement: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming crucial interactions with the amino acid residues in the ATP-binding pocket of a kinase. Furthermore, the ethyl portion can engage in hydrophobic or van der Waals interactions. In some kinase inhibitors, the ethoxy group acts as a linker, positioning other pharmacophoric elements to form high-affinity interactions within the target protein.[1] This can lead to enhanced potency and selectivity.
-
Vector for Further Functionalization: The ethoxy group can serve as a handle for further chemical modification, allowing for the exploration of the chemical space around the pyrimidine core to optimize binding and pharmacokinetic properties.
The utility of the 4-ethoxypyrimidine scaffold is evident in the development of potent inhibitors against a range of kinases. The following table summarizes the activity of several pyrimidine derivatives, highlighting the low micromolar to nanomolar potency that can be achieved with this scaffold.
| Compound Class | Target Kinase / Cell Line | Reported IC₅₀ (µM) | Reference |
| 4-Phenoxy-pyrimidine Derivatives | A549 (Lung Carcinoma) | 2.16 ± 0.19 | [4] |
| 4-Phenoxy-pyrimidine Derivatives | MCF-7 (Breast Cancer) | 9.13 ± 0.65 | [4] |
| Pyrido[2,3-d]pyrimidine Derivative (4a) | SW620 (Colon Cancer) | 6.9 | [6] |
| Pyrimidine Sulfonamide Derivative (8) | VEGFR-2 | 0.0554 | [2] |
| Pyrimidine Sulfonamide Derivative (8) | HCT-116 (Colon Cancer) | 3.94 | [2] |
| Pyrimidine Sulfonamide Derivative (8) | HepG-2 (Liver Cancer) | 3.76 | [2] |
| Pyrimidine Sulfonamide Derivative (8) | MCF-7 (Breast Cancer) | 4.43 | [2] |
Section 2: Application in Targeting Key Signaling Pathways
The 4-ethoxypyrimidine scaffold has been successfully employed to generate inhibitors that target critical nodes in disease-related signaling pathways. Below, we explore two prominent examples: LRRK2 in Parkinson's disease and VEGFR-2 in cancer.
LRRK2 Inhibition in Parkinson's Disease
Mutations in the gene encoding for Leucine-Rich Repeat Kinase 2 (LRRK2) are a major genetic cause of Parkinson's disease.[7][8] LRRK2 is a complex, multi-domain protein that is implicated in a variety of cellular processes, including vesicle trafficking, autophagy, and mitochondrial function.[7][9] Pathogenic mutations often lead to a gain-of-function, resulting in increased kinase activity and subsequent neurodegeneration.[10] Therefore, the inhibition of LRRK2 kinase activity is a promising therapeutic strategy. The 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series of compounds are potent LRRK2 inhibitors, demonstrating the applicability of the 4-ethoxypyrimidine core in this context.
Below is a diagram illustrating the central role of LRRK2 in cellular pathways relevant to Parkinson's disease.
Caption: The VEGFR-2 signaling pathway in angiogenesis.
Section 3: Protocols for Synthesis and Derivatization
The synthesis of bioactive molecules based on the this compound scaffold typically begins with a readily available precursor, such as 4,6-dichloro-2-methylpyrimidine. The following is a representative protocol for the synthesis of a 4-ethoxy-6-substituted-pyrimidine, a common intermediate for kinase inhibitors.
Protocol: Synthesis of a 4-Ethoxy-6-(substituted amino)-2-methylpyrimidine
This two-step protocol first involves a selective nucleophilic aromatic substitution to introduce the ethoxy group, followed by a second substitution to introduce a desired amine.
Step 1: Synthesis of 4-Chloro-6-ethoxy-2-methylpyrimidine
-
Rationale: The two chlorine atoms on the pyrimidine ring have different reactivities. By carefully controlling the stoichiometry and reaction conditions, a monosubstitution with sodium ethoxide can be achieved to selectively replace one chlorine with an ethoxy group. Ethanol is a suitable and relatively non-toxic solvent for this reaction.
-
Materials:
-
4,6-Dichloro-2-methylpyrimidine
-
Sodium ethoxide (EtONa), 21% solution in ethanol
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, rotary evaporator
-
-
Procedure:
-
Dissolve 4,6-dichloro-2-methylpyrimidine (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add sodium ethoxide solution (1.1 eq) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Step 2: Synthesis of 4-Ethoxy-6-(substituted amino)-2-methylpyrimidine
-
Rationale: The remaining chlorine at the 4-position is now susceptible to nucleophilic attack by an amine. This reaction is often carried out at elevated temperatures to drive it to completion. The choice of amine is dictated by the desired structure-activity relationship for the target kinase.
-
Materials:
-
4-Chloro-6-ethoxy-2-methylpyrimidine (from Step 1)
-
Desired primary or secondary amine (e.g., aniline, morpholine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5 eq)
-
N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a sealed tube or round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-6-ethoxy-2-methylpyrimidine (1.0 eq) in DMF.
-
Add the desired amine (1.2 eq) and DIPEA (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with EtOAc multiple times.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
The following diagram illustrates this general synthetic workflow.
Caption: General synthetic workflow for 4-ethoxypyrimidine derivatives.
Conclusion
This compound stands as a testament to the power of strategic scaffold design in medicinal chemistry. While unassuming on its own, its true value is unlocked when it is used as a foundational element in the construction of highly potent and selective drug candidates. Its utility in the development of kinase inhibitors for diseases ranging from cancer to neurodegeneration highlights the profound impact that careful consideration of a scaffold's physicochemical properties can have on the success of a drug discovery program. As our understanding of the molecular drivers of disease continues to grow, versatile and adaptable building blocks like this compound will undoubtedly remain at the forefront of the quest for new and effective medicines.
References
Sources
- 1. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
- 7. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Multifaceted Role of LRRK2 in Parkinson’s Disease [mdpi.com]
- 10. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
Application Notes & Protocols: Reaction Mechanisms Involving 4-Ethoxy-6-methylpyrimidine
Foreword: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in vital biomolecules and its role as a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of pyrimidine are integral to numerous therapeutic agents, exhibiting a vast spectrum of biological activities including antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The compound 4-Ethoxy-6-methylpyrimidine presents a fascinating case study in reactivity. Its structure, featuring an electron-deficient diazine core modulated by electron-donating ethoxy and methyl groups, creates a unique electronic landscape that dictates its interaction with various reagents.
This guide provides an in-depth exploration of the principal reaction mechanisms involving this compound. We will move beyond simple procedural lists to dissect the causality behind synthetic strategies, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
Chapter 1: Synthesis of the this compound Scaffold
The construction of the target scaffold typically follows a logical and well-established pathway in heterocyclic chemistry: formation of a core pyrimidinone intermediate, activation via halogenation, and subsequent functionalization through nucleophilic substitution. This multi-step approach provides a robust and scalable method for accessing the desired molecule.
Synthetic Strategy Overview
The most common and efficient synthesis begins with the condensation of a β-ketoester, such as ethyl acetoacetate, with a simple amidine. The resulting hydroxypyrimidine is a stable intermediate that can be readily converted to a more reactive chloropyrimidine. The final ethoxy group is then installed via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyrimidine chemistry.[5][6]
Caption: General workflow for the synthesis of this compound.
Protocol 1: Multi-step Synthesis of this compound
This protocol details the three key transformations required to build the target molecule from commercially available starting materials.
PART A: Condensation to form 4-Hydroxy-6-methylpyrimidine
-
Principle: This step involves a classical pyrimidine synthesis, the Remlinger synthesis, where a 1,3-dicarbonyl compound reacts with an amidine to form the heterocyclic ring.
-
To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium metal in anhydrous ethanol), add ethyl acetoacetate (1.0 equivalent).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetamidine hydrochloride (1.0 equivalent) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 5-6 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-hydroxy-6-methylpyrimidine.[7]
PART B: Chlorination to form 4-Chloro-6-methylpyrimidine
-
Causality: The hydroxyl group of a pyrimidinone is a poor leaving group. Conversion to a chloride using a strong dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) activates the C4 position for subsequent nucleophilic attack.[4][6]
-
Carefully add 4-hydroxy-6-methylpyrimidine (1.0 equivalent) portion-wise to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) with stirring in a flask equipped with a reflux condenser and a gas trap.
-
Optional but recommended: Add a catalytic amount of a tertiary amine like N,N-dimethylaniline to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solution should become homogeneous.
-
Once the reaction is complete (monitored by TLC), cool the mixture and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Very slowly and cautiously, pour the cooled residue onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
The product will precipitate as a solid. Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until it is slightly basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-chloro-6-methylpyrimidine.
PART C: Nucleophilic Substitution to form this compound
-
Principle: This is a classic SNAr reaction. The highly electronegative nitrogen atoms of the pyrimidine ring and the chloro substituent make the C4 position electron-deficient and thus highly susceptible to attack by nucleophiles like the ethoxide ion.[5][6]
-
Prepare a fresh solution of sodium ethoxide (1.1 equivalents) by dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
To this stirred solution, add 4-chloro-6-methylpyrimidine (1.0 equivalent) dissolved in a minimal amount of anhydrous ethanol at room temperature.
-
Heat the mixture to reflux for 2-5 hours, monitoring for the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to afford the crude product.
-
Purify the product by column chromatography or recrystallization to yield pure this compound.
Chapter 2: Key Reaction Mechanisms
The reactivity of this compound is dominated by the electronic properties of the substituted pyrimidine ring. The C5 position is the most nucleophilic site, while the C2 position is the most electrophilic.
Electrophilic Aromatic Substitution at C5
-
Mechanistic Insight: Unlike benzene, the pyrimidine ring is generally deactivated towards electrophilic attack due to its two electron-withdrawing nitrogen atoms. However, the C5 position is electronically analogous to the beta-position of pyridine and is the most electron-rich carbon, making it the preferential site for electrophilic substitution.[2][8] The presence of two electron-donating groups (ethoxy at C4 and methyl at C6) further increases the electron density at C5, facilitating this reaction.
Caption: Mechanism of electrophilic substitution at the C5 position.
Protocol 2: Bromination of this compound at C5
-
Dissolve this compound (1.0 equivalent) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 5-Bromo-4-ethoxy-6-methylpyrimidine by column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Mechanistic Insight: The Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis.[9] A halogenated pyrimidine, such as the 5-bromo derivative synthesized in Protocol 2, is an excellent substrate for this reaction. The mechanism involves a catalytic cycle with a Palladium(0) species.[10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) complex.
-
Transmetalation: A base activates the organoboron species (e.g., an arylboronic acid) to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling of 5-Bromo-4-ethoxy-6-methylpyrimidine
-
Trustworthiness: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The conditions below represent a robust, commonly used system for heteroaryl halides.[11][12]
-
To a reaction vessel, add 5-Bromo-4-ethoxy-6-methylpyrimidine (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).
-
Purge the vessel with an inert gas (Nitrogen or Argon) and add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 5-aryl-4-ethoxy-6-methylpyrimidine product.
Chapter 3: Quantitative Data Summary
While specific yield data for this compound is not broadly published, we can extrapolate expected outcomes based on analogous systems reported in the literature. The following table provides representative data for key transformations on similar pyrimidine scaffolds.
| Reaction Type | Substrate Example | Reagents & Conditions | Product | Reported Yield | Reference |
| Chlorination | 4,6-Dihydroxypyrimidine | POCl₃, reflux | 4,6-Dichloropyrimidine | Good to Excellent | [6] |
| SNAr (Ethoxylation) | 4,6-Dichloro-2-(methylthio)pyrimidine | EtONa, EtOH, 20 °C, 2h | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | [5][13] |
| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄, Dioxane | 5-Biaryl-4,6-dichloropyrimidine | 60-85% | [12] |
| Suzuki Coupling | 2,6-Dichloropyridine | Heptyl boronic pinacol ester, Pd(OAc)₂, Ad₂PⁿBu, LiOᵗBu | 2,6-Diheptylpyridine | 94% | [11] |
References
- Verma, R., et al. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC.
- Whiting, M. (2017).
- Hocek, M. (n.d.).
- (n.d.). Pyridine/pyrimidine groups in C−H activation.
- (n.d.).
- Gupta, S., et al. (2018).
- (n.d.). Reactivity of substituted Pyrimidines with Some Nucleophiles. JOCPR.
- (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.
- (n.d.). Pyrimidine. Slideshare.
- (n.d.). Pyrimidines. Part II.
- (2021).
- (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....
- (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
- (n.d.). A Comparative Spectroscopic Analysis of 4,6-Diethoxypyrimidine and Its Synthetic Precursors. BenchChem.
- (n.d.). The Role of Pyrimidine Derivatives in Modern Medicine: A Look at 4,6-Dichloro-5-methylpyrimidine. NINGBO INNO PHARMCHEM CO.,LTD.
- Al-Ostoot, F. H., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. MDPI.
- (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
- Thomas, S., et al. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. NIH.
- (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube.
- (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- Hussain, A., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 2. growingscience.com [growingscience.com]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Pyrimidine | PPTX [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of 4-Ethoxy-6-methylpyrimidine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 4-Ethoxy-6-methylpyrimidine. In the context of pharmaceutical research and development, rigorous structural elucidation and purity assessment are paramount for regulatory compliance and ensuring product safety and efficacy. This document outlines detailed protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. The protocols are designed to be self-validating systems, grounded in established scientific principles and aligned with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Imperative for Rigorous Characterization
This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. As a key intermediate or a final active pharmaceutical ingredient (API), its identity, purity, and stability must be unequivocally established. Incomplete characterization can mask the presence of critical impurities, including isomers or degradation products, which may possess undesirable toxicological profiles.
This application note serves as a practical guide for researchers, providing not just procedural steps, but the scientific rationale behind the selection of specific techniques and parameters. By integrating multiple orthogonal analytical methods, a complete and reliable profile of this compound can be established, ensuring data integrity from discovery through to quality control.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is critical for interpreting analytical data.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₁₀N₂O
-
Molecular Weight: 138.17 g/mol
-
Structure: (A placeholder image, as I cannot generate real images. The actual application note would contain the 2D chemical structure.)
The key structural features to be confirmed are:
-
The pyrimidine ring.
-
The ethoxy group (-O-CH₂-CH₃) at position 4.
-
The methyl group (-CH₃) at position 6.
-
The relative positions of all substituents.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the preferred method for analyzing non-volatile, polar to moderately polar compounds like pyrimidine derivatives, making it ideal for purity and assay testing.[1] The method's versatility allows for fine-tuning of selectivity through mobile phase modification.[2]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is selected for its hydrophobic character, which provides effective retention for the aromatic pyrimidine ring.
-
Mobile Phase: An acetonitrile/water gradient is chosen for its excellent resolving power and UV transparency. Acetonitrile is often preferred over methanol as it can offer different selectivity and lower backpressure.[2]
-
pH Control: A phosphate or acetate buffer is used to maintain a consistent pH. For pyrimidines, a slightly acidic pH (e.g., pH 2.5-4.0) ensures that the basic nitrogen atoms are protonated, leading to sharper peaks and reproducible retention times.[1]
-
Detection: UV detection is suitable due to the conjugated π-system of the pyrimidine ring. The detection wavelength should be set at an absorption maximum (λ-max) to ensure high sensitivity.
Protocol 1: RP-HPLC Purity and Assay Determination
1. Instrumentation and Columns:
- HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
2. Reagents and Mobile Phase:
- Mobile Phase A (Aqueous): 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
- Mobile Phase B (Organic): Acetonitrile.
3. Chromatographic Conditions:
| Parameter | Value | Rationale |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Ensures reproducible retention times and reduces viscosity.[2] |
| Detection Wavelength | ~254 nm (or determined λ-max) | Expected absorption maximum for the pyrimidine chromophore.[3][4] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Gradient Program | 10% B to 90% B over 20 minutes, hold for 5 min | A broad gradient to ensure elution of both polar and non-polar impurities. |
4. Sample Preparation:
- Accurately weigh ~10 mg of this compound.
- Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL.
- Filter through a 0.45 µm syringe filter before injection.
5. System Suitability and Validation:
- The method must be validated according to ICH Q2(R2) guidelines.[5]
- Specificity: Analyze a blank (diluent), a placebo (if in formulation), and spiked samples to ensure no interference.
- Linearity: Prepare a series of standards (e.g., 5 concentrations) and demonstrate a linear relationship between concentration and peak area (R² > 0.999).
- Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days/by different analysts). RSD should be <2%.
- Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at different concentration levels (e.g., 80%, 100%, 120%).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis process. Given the structure of this compound, it is sufficiently volatile for GC analysis.
Causality Behind Experimental Choices:
-
Column: A non-polar DB-5MS or HP-5MS column is a robust, general-purpose choice suitable for separating a wide range of analytes based on boiling point.[6]
-
Temperature Program: A gradient temperature program is essential to first separate highly volatile compounds at a lower temperature, then ramp up to elute the main component and any higher-boiling impurities.
-
Ionization: Electron Ionization (EI) at 70 eV is standard as it produces reproducible fragmentation patterns that can be compared against spectral libraries like NIST.[7]
Protocol 2: GC-MS Analysis for Volatile Impurities
1. Instrumentation and Columns:
- GC system with a split/splitless inlet coupled to a Mass Spectrometer.
- Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. GC Conditions:
| Parameter | Value | Rationale |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency.[6] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading when analyzing the main component. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates early-eluting volatiles and ensures elution of the target analyte.[7] |
3. MS Conditions:
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: 40 - 450 amu
4. Sample Preparation:
- Prepare a ~1 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate.
- Inject 1 µL into the GC inlet.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic techniques provide orthogonal data to confirm the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation in solution. Both ¹H and ¹³C NMR are required for a full characterization.
Workflow for NMR Structural Confirmation
Caption: Workflow for NMR structural elucidation of this compound.
Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz) Based on data from analogous structures like 4-methylpyrimidine and other ethoxy-substituted heterocycles, the following resonances are predicted.[8][9][10]
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 | Singlet (s) | 1H | H-2 (Pyrimidine) | Aromatic proton between two electron-withdrawing nitrogen atoms, highly deshielded. |
| ~6.6 | Singlet (s) | 1H | H-5 (Pyrimidine) | Aromatic proton on the pyrimidine ring. |
| ~4.4 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split by the adjacent methyl group. |
| ~2.5 | Singlet (s) | 3H | Ring-CH₃ | Methyl group attached directly to the aromatic ring. |
| ~1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split by the adjacent methylene group. |
Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz) Predicted chemical shifts are based on known substituent effects and data from similar pyrimidine structures.[11][12][13]
| Predicted δ (ppm) | Assignment | Rationale |
| ~168 | C-4 (C-O) | Quaternary carbon attached to electronegative oxygen, significantly deshielded. |
| ~165 | C-6 (C-CH₃) | Quaternary carbon of the pyrimidine ring. |
| ~158 | C-2 (N-C-N) | Carbon atom situated between two nitrogen atoms. |
| ~108 | C-5 (C-H) | Aromatic CH carbon on the pyrimidine ring. |
| ~62 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group. |
| ~24 | Ring-CH₃ | Methyl carbon attached to the pyrimidine ring. |
| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethoxy group. |
Mass Spectrometry (MS)
MS provides the molecular weight and crucial structural information through fragmentation analysis. Direct infusion ESI-MS or the MS data from a GC-MS run can be used.
Expected Fragmentation Pattern (Electron Ionization): The fragmentation of pyrimidines often involves cleavages initiated at the substituent groups or ring opening.[14][15][16]
-
Molecular Ion (M⁺˙): The primary peak should correspond to the molecular weight, m/z 138.
-
Loss of Ethylene (M - 28): A common fragmentation for ethoxy groups is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄) to give a fragment at m/z 110.
-
Loss of Ethoxy Radical (M - 45): Cleavage of the C-O bond can result in the loss of the ethoxy radical (·OC₂H₅), yielding a fragment at m/z 93.
-
Ring Fragmentation: The pyrimidine ring itself can undergo complex fragmentation, often involving the loss of HCN (m/z 27), which can lead to various smaller fragments.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcmed.us [mcmed.us]
- 8. 4-Methylpyrimidine(3438-46-8) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. article.sapub.org [article.sapub.org]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Pyrimidine, 4-methyl- [webbook.nist.gov]
Introduction: The Analytical Imperative for 4-Ethoxy-6-methylpyrimidine
An In-Depth Technical Guide to the Analysis of 4-Ethoxy-6-methylpyrimidine using HPLC and GC-MS
This compound is a heterocyclic compound belonging to the pyrimidine class, a core structure in many biologically significant molecules, including nucleic acid bases and various pharmaceuticals.[1] As a synthetic building block or a potential active pharmaceutical ingredient (API), the precise and accurate determination of its purity, stability, and concentration is paramount. This guide provides detailed, field-proven methodologies for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the scientific rationale behind key experimental choices, ensuring that the protocols are not only robust but also adaptable to specific analytical challenges.
Part 1: High-Performance Liquid Chromatography (HPLC) Method
HPLC is the workhorse of pharmaceutical analysis, ideal for quantifying non-volatile and thermally sensitive compounds. The method detailed below is a reversed-phase HPLC (RP-HPLC) approach, which separates compounds based on their hydrophobicity.[2][3]
Scientific Rationale for Method Design
-
Reversed-Phase Chromatography: this compound, with its pyrimidine ring and alkyl substituents, possesses sufficient hydrophobicity for effective retention on a non-polar stationary phase like C18. This is the most common and versatile separation mode in HPLC.[2]
-
Stationary Phase (Column): A C18 column is selected for its strong hydrophobic interactions with the analyte, providing excellent retention and resolution. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile is a common organic modifier with a low UV cutoff, making it suitable for UV detection. The buffer controls the pH of the mobile phase. Maintaining a consistent pH is critical for the reproducible analysis of compounds with basic nitrogen atoms, like pyrimidines, as it keeps the analyte in a single ionic state, preventing peak tailing and shifting retention times.[4]
-
UV Detection: Pyrimidine derivatives typically exhibit strong UV absorbance due to the conjugated π-system of the aromatic ring.[5] Based on structurally similar compounds, a detection wavelength in the range of 240-270 nm is expected to provide high sensitivity.[6][7] A photodiode array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.
HPLC Experimental Workflow
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis [mdpi.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine, 4-methyl- [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Pyrimidine Scaffolds
Introduction: The Pyrimidine Core in Modern Kinase Inhibitor Design
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in the structures of numerous therapeutic agents.[1] Its significance is particularly pronounced in the field of oncology and immunology, where it forms the backbone of many potent and selective protein kinase inhibitors.[1][2] Kinases are a class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[3] Consequently, the development of small molecules that can modulate kinase activity is a primary focus of modern drug discovery.
Pyrimidine derivatives are exceptionally well-suited for this role. Their nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine core of ATP and enabling them to bind effectively to the highly conserved ATP-binding site of kinases.[4] This guide provides an in-depth look at the synthetic strategies employed to leverage pyrimidine building blocks for the creation of targeted kinase inhibitors. We will focus on a common and powerful synthetic theme: the sequential functionalization of a di-substituted pyrimidine core to build a highly potent inhibitor of Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling.[5][6]
While our specific example will detail the synthesis of a 2,4-diaminopyrimidine scaffold, the principles and protocols are broadly applicable. For instance, a starting material like 4-Ethoxy-6-methylpyrimidine can be readily converted into a reactive intermediate, such as a chloropyrimidine, to enter similar synthetic pathways. The ethoxy group can be hydrolyzed to a hydroxyl group, which is then converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃).[7] The subsequent nucleophilic aromatic substitution (SNAr) reactions are the cornerstone of this synthetic strategy.
Core Synthetic Strategy: Building the 2,4-Dianilinopyrimidine Scaffold
The 2,4-dianilinopyrimidine framework is a well-established pharmacophore for kinase inhibition.[4] The general strategy involves a dihalopyrimidine which undergoes two sequential nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the halogenated positions (e.g., C2 vs. C4) can often be exploited to allow for controlled, stepwise addition of different amine nucleophiles, building molecular complexity in a deliberate manner.[8]
This workflow allows for the modular construction of a kinase inhibitor. One aniline fragment can be designed to anchor the molecule in the ATP-binding site's hinge region, while the second aniline and other positions on the pyrimidine core can be modified to achieve potency, selectivity, and favorable pharmacokinetic properties.
Figure 1: Generalized workflow for synthesizing a 2,4-dianilinopyrimidine kinase inhibitor.
Exemplary Synthesis: Fedratinib, a Potent JAK2 Inhibitor
To illustrate this strategy, we will detail the synthesis of the core of Fedratinib (TG101348) , an FDA-approved inhibitor of JAK2 used for the treatment of myelofibrosis.[9][10] Fedratinib was designed to selectively inhibit JAK2 over other JAK family members, and its synthesis provides a clear, field-proven example of the principles discussed.[11]
Figure 2: High-level reaction scheme for the synthesis of the Fedratinib core scaffold.
PART A: Preparation of the Dichloropyrimidine Intermediate
The synthesis of many pyrimidine-based kinase inhibitors begins with a dihalopyrimidine. While our target synthesis uses the commercially available 2,4-dichloro-5-methylpyrimidine, it is instructive to understand how such an intermediate is prepared from a dihydroxy precursor, a common transformation in medicinal chemistry.[7]
Protocol 1: Chlorination of 4,6-Dihydroxy-2-methylpyrimidine
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert hydroxyl groups on heterocyclic rings into more reactive chloro groups. The chloro groups are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. The addition of a base like N,N-diethylaniline acts as a catalyst and scavenger for the HCl generated.[7]
-
Procedure:
-
To a round-bottom flask, add 4,6-dihydroxy-2-methylpyrimidine (1.0 eq) and N,N-diethylaniline (2.0 eq).
-
Add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., sodium bicarbonate) until the pH is ~7.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4,6-dichloro-2-methylpyrimidine.
-
PART B: Synthesis of the Fedratinib Core Scaffold
The core of Fedratinib is assembled via two sequential SNAr reactions on 2,4-dichloro-5-methylpyrimidine.
Protocol 2: First Nucleophilic Aromatic Substitution (Buchwald-Hartwig Amination)
-
Rationale: The first amine is introduced at the C2 position. While a classical SNAr is possible, a palladium-catalyzed Buchwald-Hartwig amination is often employed for this type of transformation to achieve high yields and clean reactions, especially with less nucleophilic anilines.[10] This reaction couples the chloropyrimidine with the first aniline building block.
-
Reagents:
-
2,4-dichloro-5-methylpyrimidine (1.0 eq)
-
4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., Dioxane or Toluene, anhydrous)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2,4-dichloro-5-methylpyrimidine, 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, cesium carbonate, and the ligand.
-
Add the palladium catalyst.
-
Add anhydrous solvent via syringe.
-
Degas the mixture (e.g., by bubbling argon through it for 15 minutes).
-
Heat the reaction mixture to 100-110 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-4-chloro-5-methylpyrimidin-2-amine .
-
Protocol 3: Second Nucleophilic Aromatic Substitution
-
Rationale: The second amine is introduced at the C4 position, displacing the remaining chloro group. This reaction typically proceeds under thermal conditions, as the pyrimidine ring is now highly activated for nucleophilic attack by the electron-donating effect of the first amino group.
-
Reagents:
-
N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-4-chloro-5-methylpyrimidin-2-amine (1.0 eq)
-
N-(tert-Butyl)-3-aminobenzenesulfonamide (1.2 eq)
-
Solvent (e.g., isopropanol or n-butanol)
-
Acid catalyst (e.g., concentrated HCl, catalytic amount)
-
-
Procedure:
-
Combine the monosubstituted intermediate and N-(tert-butyl)-3-aminobenzenesulfonamide in a suitable solvent in a sealable reaction vessel.
-
Add a catalytic amount of concentrated HCl.
-
Seal the vessel and heat the mixture to 120-140 °C for 16-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization.
-
The resulting solid is Fedratinib .
-
Quantitative Data Summary
The successful synthesis of Fedratinib yields a highly potent and selective inhibitor of the JAK2 kinase. The following table summarizes the expected outcomes and biological activity of the final compound.
| Compound/Intermediate | Step | Typical Yield | Biological Activity (IC₅₀) | Target Kinase | Reference |
| 4,6-Dichloro-2-methylpyrimidine | Chlorination | 85-95% | N/A | N/A | [7] |
| N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-4-chloro-5-methylpyrimidin-2-amine | SNAr 1 | 70-85% | N/A | N/A | [10] |
| Fedratinib | SNAr 2 | 60-80% | ~3 nM | JAK2 | [11][12] |
| ~105 nM | JAK1 | [11] | |||
| >1000 nM | JAK3 | [11] | |||
| ~15 nM | FLT3 | [11] |
Conclusion and Outlook
The synthesis of the Fedratinib core scaffold exemplifies a robust and versatile strategy for the construction of potent kinase inhibitors based on the 2,4-diaminopyrimidine template. By starting with a readily accessible or preparable dichloropyrimidine intermediate, medicinal chemists can employ sequential nucleophilic aromatic substitution reactions to systematically build complex molecules with tailored biological activities. The principles outlined in these protocols, from the activation of hydroxyl- or alkoxy-pyrimidines to controlled, stepwise amination, are fundamental techniques in modern drug discovery and are applicable to a wide range of kinase targets. This modular approach allows for extensive exploration of structure-activity relationships, ultimately leading to the development of highly effective and selective therapeutic agents.
References
-
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. PubMed. [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. PubMed Central. [Link]
-
Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs). PubMed. [Link]
-
Synthesis of fedratinib (XXIX). ResearchGate. [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. PubMed. [Link]
-
Fedratinib: First Approval. ResearchGate. [Link]
-
Fedratinib in 2023 and beyond: indications and future applications. PMC. [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
-
Development of new pyrrolopyrimidine-based inhibitors of Janus kinase 3 (JAK3). ResearchGate. [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]
- Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link]
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]
-
8.7: Biological Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
-
4-Chloro-6-methylpyrimidine. PubChem. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. medkoo.com [medkoo.com]
- 10. researchgate.net [researchgate.net]
- 11. Fedratinib in 2025 and beyond: indications and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Functionalization of the Pyrimidine Ring at Positions 4 and 6
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 4,6-Disubstituted Pyrimidine Scaffold
The pyrimidine ring is a foundational scaffold in medicinal chemistry and drug discovery, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1] Functionalization of this heterocycle, particularly at the C4 and C6 positions, allows for the precise modulation of a molecule's steric and electronic properties, enabling the optimization of its pharmacological profile. The resulting 4,6-disubstituted pyrimidines are key components in a range of clinically significant molecules, including kinase inhibitors, antivirals, and central nervous system (CNS) agents.[2][3][4][5]
This guide provides a detailed overview of robust and versatile methodologies for the selective functionalization of the pyrimidine core at the 4 and 6 positions. We will delve into the mechanistic underpinnings and provide field-proven protocols for three principal strategies:
-
Nucleophilic Aromatic Substitution (SNAr): A classical and highly effective method leveraging the inherent electron deficiency of the pyrimidine ring.
-
Transition-Metal Catalyzed Cross-Coupling: A powerful modern approach for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Direct C-H Functionalization: An emerging atom-economical strategy for the direct introduction of functional groups without pre-functionalized starting materials.
Each section will provide detailed, step-by-step protocols, an explanation of the underlying principles, and visual aids to facilitate a deeper understanding of these critical transformations.
Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dihalopyrimidines
The electron-deficient nature of the pyrimidine ring, exacerbated by the presence of two halogen atoms, makes 4,6-dihalopyrimidines excellent substrates for nucleophilic aromatic substitution (SNAr).[6] This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate.[7][8] The high regioselectivity for substitution at the C4 and C6 positions over the C2 position is a key advantage of this methodology.[6][9]
Causality Behind Experimental Choices:
-
Choice of Halogen: 4,6-Dichloropyrimidine is a commonly used and commercially available starting material. The chloride leaving groups are sufficiently activated for displacement by a wide range of nucleophiles.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the acid generated during the reaction, particularly when using amine nucleophiles.
-
Temperature: The reaction temperature is dependent on the nucleophilicity of the incoming nucleophile. Stronger nucleophiles may react at room temperature, while weaker nucleophiles often require heating to drive the reaction to completion.
Visualizing the SNAr Mechanism
Caption: General mechanism for SNAr at the C4 position of 4,6-dichloropyrimidine.
Protocol 1: Synthesis of 4-(Piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine
This protocol describes the initial SNAr reaction in a multi-step synthesis of microtubule affinity-regulating kinase 4 (MARK4) inhibitors.[10]
Materials:
-
4,6-Dichloropyrimidine
-
tert-Butyl piperazine-1-carboxylate
-
Triethylamine (TEA)
-
Isopropanol
-
Reaction vessel (e.g., round-bottom flask) with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 eq) in isopropanol, add tert-butyl piperazine-1-carboxylate (1.0 eq) and triethylamine (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the Boc-protected intermediate.
-
The resulting intermediate can then be taken forward for subsequent cross-coupling and deprotection steps as described in the literature.[10]
Quantitative Data for SNAr Reactions
| Starting Material | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Boc-piperazine | TEA, Isopropanol, Reflux | tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | - | [10] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | LiHMDS, THF, -20 °C to 0 °C | 4-Amino-6-aryl-2-chloropyrimidine | High | [11] |
| 6-Aryl-2,4-dichloropyrimidine | Anilines | No catalyst, -60 °C | 4-Anilino-6-aryl-2-chloropyrimidine | High | [11] |
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heteroaromatic compounds. For the functionalization of 4,6-dihalopyrimidines, the Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools.[12][13][14]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond between a halide (or triflate) and an organoboron compound, catalyzed by a palladium(0) complex.[15][16][17] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.
-
Palladium Catalyst: A variety of palladium(0) sources can be used, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice.[15][18] The choice of ligand is crucial and can influence the efficiency and selectivity of the reaction.
-
Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[15][18]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reactants.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Protocol for the Quantitative Analysis of Novel Pyrimidine Derivatives in Pre-Clinical Research
Introduction: The Critical Role of Pyrimidine Analogs and Bioanalysis
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including antiviral and anticancer drugs.[1] As researchers design and synthesize novel pyrimidine derivatives, the ability to accurately and precisely quantify these compounds in complex biological matrices is paramount for advancing them through the drug development pipeline.[2] This quantification is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies, which inform dosing strategies, and for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity (NCE).[3]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[4][5] The technique's power lies in its ability to physically separate the analyte of interest from matrix components via LC, followed by highly specific detection using tandem mass spectrometry, often in the Multiple Reaction Monitoring (MRM) mode.[6] This application note provides a comprehensive, field-proven protocol for developing and validating a robust LC-MS/MS method for novel pyrimidine derivatives, designed for researchers, scientists, and drug development professionals.
Foundational Strategy: Building a Self-Validating Method
The development of a reliable analytical method is not merely a sequence of steps but a systematic process of optimization and verification.[7] Our approach is grounded in establishing a self-validating system, where each stage is designed to ensure robustness and minimize downstream complications. The core principle is to develop a method that is "fit-for-purpose," meeting the specific requirements of the intended application.[8]
This involves a multi-faceted approach:
-
Understanding Analyte Chemistry: The physicochemical properties of the novel pyrimidine derivative (e.g., polarity, pKa, stability) will dictate initial choices for sample preparation and chromatography.[9]
-
Strategic Sample Preparation: The goal is to remove matrix interferences (e.g., proteins, phospholipids) that can compromise the analysis while ensuring high recovery of the analyte.[10]
-
Optimized Chromatographic Separation: Achieving baseline separation of the analyte from endogenous matrix components is critical to prevent ion suppression or enhancement in the mass spectrometer.[11]
-
Highly Selective and Sensitive MS/MS Detection: Utilizing the specificity of MRM ensures that the signal is truly from the analyte of interest, even at very low concentrations.[12][13]
-
Rigorous Method Validation: The final, optimized method must be validated according to regulatory guidelines to prove its accuracy, precision, and reliability.[14][15]
Experimental Workflow: From Sample to Result
The following diagram illustrates the comprehensive workflow for the analysis of novel pyrimidine derivatives.
Caption: High-level workflow for pyrimidine derivative analysis.
Detailed Protocols
Protocol 1: Sample Preparation (Plasma)
The choice of sample preparation technique is a critical decision based on the required cleanliness of the extract and the desired lower limit of quantitation (LLOQ).[9][10] Protein precipitation is a rapid and simple method suitable for early-stage discovery, while Solid-Phase Extraction (SPE) offers superior cleanup for achieving lower detection limits.[10]
Method A: Protein Precipitation (PPT)
-
Aliquot: Transfer 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Spike: Add 10 µL of internal standard (IS) working solution. A stable isotope-labeled version of the analyte is the ideal IS.
-
Precipitate: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to the tube. The acid helps to keep the basic pyrimidine derivative protonated and improves protein crashing.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen gas at 40°C.[16] This step concentrates the analyte, improving sensitivity.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and good peak shape.[16]
-
Inject: Inject onto the LC-MS/MS system.
Method B: Solid-Phase Extraction (SPE) - For higher sensitivity
-
Condition: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: Pre-treat 100 µL of plasma by adding 10 µL of IS and diluting with 400 µL of 2% formic acid. Load this mixture onto the SPE cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic modifier neutralizes the charge on the pyrimidine, releasing it from the sorbent.
-
Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute as described in the PPT protocol (Step 7 & 8).
Protocol 2: LC-MS/MS Method Development
Developing an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection to achieve the desired sensitivity and specificity.[17][18]
Liquid Chromatography (LC) Parameters
-
Rationale: A reversed-phase C18 or Biphenyl column is typically effective for separating small molecules like pyrimidine derivatives from endogenous plasma components.[18] A gradient elution allows for efficient separation of compounds with varying polarities and shortens run times. The addition of an acid modifier (formic acid) to the mobile phase is crucial for good peak shape and efficient ionization in positive ESI mode.
| Parameter | Recommended Setting |
| Column | C18 or Biphenyl, <3 µm particle size (e.g., 2.1 x 50 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry (MS/MS) Parameters
-
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique for polar, thermally labile molecules like pyrimidine derivatives.[19][20] Due to the presence of nitrogen atoms, they readily accept a proton, making positive ion mode (+ESI) the logical choice. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the highest sensitivity and selectivity for quantification.[12][21]
Caption: Principle of Multiple Reaction Monitoring (MRM).
MRM Transition Optimization:
-
Infusion: Infuse a ~500 ng/mL solution of the novel pyrimidine derivative directly into the mass spectrometer.
-
Find Precursor Ion: Perform a full scan (Q1 scan) in positive ion mode to identify the protonated molecule, [M+H]⁺. This m/z value will be your precursor ion for Q1.
-
Find Product Ions: Perform a product ion scan. Set Q1 to transmit the [M+H]⁺ ion and scan Q3 to see all the fragment (product) ions generated in the collision cell (Q2).
-
Select Transitions: Select at least two of the most intense and stable product ions. The most intense is typically used for quantification ("quantifier"), and the second most intense is used for confirmation ("qualifier").[22] The ratio of these two ions should be constant across all samples and standards.
-
Optimize Collision Energy (CE): For each selected precursor-product pair (transition), perform a CE optimization experiment to find the voltage that yields the maximum product ion intensity. This value is critical for method sensitivity.
Protocol 3: Data Analysis and Quantification
-
Calibration Curve: Prepare a set of calibration standards (at least 6-8 non-zero levels) by spiking known concentrations of the pyrimidine derivative into blank matrix (e.g., plasma). Process these standards alongside the unknown samples.
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the internal standard in both the standards and the unknown samples.
-
Generate Curve: Plot the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the calibration standards.
-
Regression Analysis: Apply a linear regression with a weighting factor (typically 1/x or 1/x²) to the calibration curve. The weighting is essential to ensure accuracy at the lower end of the curve. The correlation coefficient (r²) should be >0.99.
-
Quantify Samples: Calculate the concentration of the analyte in the unknown samples by back-calculating from their peak area ratios using the regression equation from the calibration curve.
Method Validation: Ensuring Trustworthiness
Once the method is developed, it must be validated to ensure it is reliable for its intended purpose.[23] Validation should be performed according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation" guidance.[14]
Key Validation Parameters:
| Parameter | Purpose & Acceptance Criteria |
| Selectivity | Demonstrates that the method can differentiate the analyte from endogenous matrix components and other interferences. No significant peaks should be present at the retention time of the analyte in blank matrix. |
| Accuracy & Precision | Accuracy measures the closeness of determined values to the true value. Precision measures the reproducibility of the results. Assessed at multiple QC levels (Low, Mid, High). Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ).[14] |
| Calibration Curve / Linearity | Confirms the relationship between concentration and response over the intended analytical range. Criteria: At least 75% of standards must be within ±15% of nominal (±20% at LLOQ).[14] |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (within ±20%). |
| Matrix Effect | Assesses the ion suppression or enhancement caused by co-eluting matrix components. Criteria: CV% of the IS-normalized matrix factor should be ≤15%.[14] |
| Stability | Evaluates the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). Criteria: Mean concentrations should be within ±15% of nominal values. |
Example Quantitative Data Summary
| Sample Type | Nominal Conc. (ng/mL) | N | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| Cal Std 1 | 1.00 | 1 | 0.95 | 95.0 | N/A |
| Cal Std 2 | 2.50 | 1 | 2.65 | 106.0 | N/A |
| Cal Std 3 | 10.0 | 1 | 10.1 | 101.0 | N/A |
| Cal Std 4 | 50.0 | 1 | 48.5 | 97.0 | N/A |
| Cal Std 5 | 200 | 1 | 208 | 104.0 | N/A |
| Cal Std 6 | 500 | 1 | 490 | 98.0 | N/A |
| LLOQ QC | 1.00 | 5 | 1.08 | 108.0 | 8.5 |
| Low QC | 3.00 | 5 | 2.89 | 96.3 | 6.2 |
| Mid QC | 150 | 5 | 155 | 103.3 | 4.1 |
| High QC | 400 | 5 | 392 | 98.0 | 3.5 |
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of novel pyrimidine derivatives in biological matrices. By following a systematic approach that emphasizes understanding analyte chemistry, strategic sample preparation, and optimized instrument parameters, researchers can generate high-quality data to support critical decisions in the drug development process. Adherence to rigorous validation guidelines ensures data integrity and regulatory compliance, ultimately accelerating the journey of promising new therapeutics from the laboratory to the clinic.
References
-
Spectroscopy Europe. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available at: [Link]
-
Cohen Freue, G. V., & Borchers, C. H. (n.d.). Multiple Reaction Monitoring (MRM) Principles and Application to Coronary Artery Disease. American Heart Association Journals. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]
-
Whiteaker, J. R., et al. (2011). Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots. NIH. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]
-
Wolf-Yadlin, A., et al. (2007). Multiple reaction monitoring for robust quantitative proteomic analysis of cellular signaling networks. PNAS. Available at: [Link]
-
Shi, T., et al. (2012). Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics. PMC - PubMed Central. Available at: [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Available at: [Link]
-
Zhang, G., et al. (2019). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing. Available at: [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]
-
LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Available at: [Link]
-
Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Available at: [Link]
-
YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. Available at: [Link]
-
Frańska, M., et al. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. Semantic Scholar. Available at: [Link]
-
BioAgilytix Labs. (n.d.). LC/MS Applications in Drug Development. Available at: [Link]
-
Vuckovic, D. (2013). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow. Available at: [Link]
-
ACS Publications. (n.d.). Development of generic liquid chromatography-mass spectrometry methods using experimental design. Available at: [Link]
-
CD Genomics. (n.d.). LC-MS/MS Data Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
-
Semantic Scholar. (2005). Electrospray Ionisation Mass Spectrometry of Pyrimidine Base—Rubidium Complexes. Available at: [Link]
-
Wang, Y., et al. (2002). ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols in mononucleosides. Analytical Chemistry. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]
-
Ho, C. S., et al. (2003). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
Anapharm Bioanalytics. (n.d.). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Available at: [Link]
-
YouTube. (2018). Validation of clinical LC-MS/MS methods: What you need to know. Available at: [Link]
-
SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Available at: [Link]
-
PubMed Central. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]
-
YouTube. (2023). Accurate Mass 101: Targeted Analysis & Quantification (SCIEX Webinar). Available at: [Link]
-
ResearchGate. (n.d.). Optimized MS/MS settings of pyrimidines and related metabolites. Available at: [Link]
-
PubMed Central. (2007). Advances and Challenges in Liquid Chromatography-Mass Spectrometry Based Proteomic Profiling for Clinical Applications. Available at: [Link]
-
Drawell. (n.d.). 6 Key Points You Need to Know about Quantitative LC-MS. Available at: [Link]
-
MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
-
PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available at: [Link]
-
ResearchGate. (n.d.). LC-MS of pyrimidine derivative compound. Available at: [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. bioagilytix.com [bioagilytix.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. ahajournals.org [ahajournals.org]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. fda.gov [fda.gov]
- 9. tecan.com [tecan.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 12. SRM/MRM: Principles, Applications & Instrumentation - Creative Proteomics [creative-proteomics.com]
- 13. Advancing the sensitivity of selected reaction monitoring-based targeted quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
- 15. ijper.org [ijper.org]
- 16. organomation.com [organomation.com]
- 17. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multiple Reaction Monitoring Enables Precise Quantification of 97 Proteins in Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
troubleshooting low yield in 4-Ethoxy-6-methylpyrimidine synthesis
Introduction for the Modern Researcher
Welcome to the technical support center for pyrimidine synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working on the synthesis of 4-Ethoxy-6-methylpyrimidine and encountering challenges with reaction yield. The synthesis, while straightforward in principle, involves a critical nucleophilic aromatic substitution (SNAr) step that is highly sensitive to reaction conditions. This document provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you diagnose issues, optimize your reaction, and achieve high-purity, high-yield results.
The synthesis of this compound is typically achieved via a two-step process starting from the commercially available 4-Hydroxy-6-methylpyrimidine. The first step is a chlorination reaction to activate the C4 position, followed by a nucleophilic aromatic substitution with ethoxide.
Caption: General synthesis workflow for this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis.
Q1: My overall yield is very low after the final ethoxylation step. Where is the most common point of failure?
A1: The most frequent point of failure is the nucleophilic aromatic substitution (SNAr) step. This reaction is highly dependent on the quality and activity of your sodium ethoxide and the complete exclusion of water from the reaction. Sodium ethoxide is a strong base and nucleophile that is readily neutralized by moisture, rendering it ineffective.[1][2] Start by rigorously troubleshooting this step before re-examining the precursor synthesis.
Q2: I'm observing a significant amount of unreacted 4-chloro-6-methylpyrimidine in my final reaction mixture. What is the likely cause?
A2: This is a classic sign of an incomplete reaction, most commonly due to three factors:
-
Inactive Nucleophile: Your sodium ethoxide was likely degraded by moisture or was of poor quality.[1]
-
Insufficient Stoichiometry: An inadequate molar excess of sodium ethoxide will result in incomplete conversion. A 1.1 to 1.5 molar equivalent is often recommended to drive the reaction to completion.[3][4]
-
Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. These reactions often require heating to proceed at a reasonable rate.[2]
Q3: My crude product is difficult to purify. What are the most common impurities I should expect?
A3: The most common impurities are unreacted 4-chloro-6-methylpyrimidine and the hydrolysis byproduct, 4-hydroxy-6-methylpyrimidine. The starting chloropyrimidine is often present due to incomplete reaction. The hydroxy-pyrimidine can form if moisture is present during the reaction or workup, leading to the hydrolysis of the starting material.[5] Both impurities can have similar polarities to the final product, complicating purification by column chromatography.
Q4: Is the 4-position on the pyrimidine ring sufficiently activated for this reaction? Could the ethoxide be attacking another position?
A4: The 4- and 6-positions of the pyrimidine ring are electron-deficient and thus activated for nucleophilic attack.[6][7] In an SNAr reaction on a chloropyrimidine, the 4-position is generally more reactive than the 2-position due to superior stabilization of the negative charge in the Meisenheimer intermediate by both ring nitrogens.[8] Therefore, the regioselectivity for the 4-position is very high, and attack at other positions is not a common cause of low yield.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific experimental problems.
Problem 1: Low or No Conversion in the Ethoxylation (SNAr) Step
Observation: TLC, GC-MS, or LC-MS analysis shows a high percentage of the starting material, 4-chloro-6-methylpyrimidine, remaining after the full reaction time.
Caption: Systematic workflow for troubleshooting low conversion in the SNAr step.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. The rate of this reaction is highly dependent on the nucleophilicity of the attacking species (ethoxide) and the stability of this intermediate.
| Potential Cause | Scientific Explanation | Troubleshooting & Validation Protocol |
| 1. Degraded Sodium Ethoxide | Sodium ethoxide (NaOEt) is extremely hygroscopic. Moisture from the air or residual water in the ethanol solvent will protonate the ethoxide to ethanol, which is a much weaker nucleophile and will not drive the SNAr reaction.[1] | Protocol: Preparation and Validation of Anhydrous Sodium Ethoxide Solution 1. Use absolute (200 proof) ethanol that has been dried over 3Å molecular sieves for at least 24 hours.2. In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add the dry ethanol.3. Add clean, freshly cut sodium metal (1.1-1.5 equivalents) portion-wise, controlling the exothermic reaction with an ice bath.4. Allow the reaction to stir until all sodium has dissolved completely. Use this freshly prepared solution immediately.[9]5. Validation: Before adding your pyrimidine, you can test a small aliquot of the NaOEt solution with a Karl Fischer titrator to confirm a low water content. |
| 2. Insufficient Reaction Time or Temperature | Like many reactions, SNAr has an activation energy barrier. If the temperature is too low or the time is too short, the reaction will not proceed to completion. The reaction of 4,6-dichloropyrimidine with NaOEt is often performed at room temperature or with gentle heating.[2][3][4] | Protocol: Reaction Optimization 1. Set up the reaction at room temperature (~20-25 °C) and monitor its progress every hour using a validated TLC method.2. If no significant product formation is observed after 2-3 hours, gradually increase the temperature to 40-50 °C, and then to reflux if necessary.3. Continue to monitor by TLC until the starting material spot has disappeared or is minimized. An overnight reaction at a moderate temperature is often effective.[2] |
| 3. Poor Quality of Starting Material | Impurities in the 4-chloro-6-methylpyrimidine can inhibit the reaction. Acidic impurities, for example, can quench the sodium ethoxide nucleophile. | Protocol: Starting Material Purification 1. Analyze your 4-chloro-6-methylpyrimidine by ¹H NMR and GC-MS to check for purity.2. If impurities are detected, purify the material before use. Recrystallization from a suitable solvent like ethanol or hexane is often effective. |
Problem 2: Low Yield in the Chlorination of 4-Hydroxy-6-methylpyrimidine
Observation: The overall yield is low, and you suspect the issue lies in the synthesis of the 4-chloro-6-methylpyrimidine intermediate.
The conversion of the hydroxypyrimidine (which exists as the more stable pyrimidinone tautomer) to the chloropyrimidine typically involves reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These reagents convert the hydroxyl/carbonyl group into a better leaving group, which is then displaced by a chloride ion. This reaction can be sluggish and requires harsh conditions.
| Potential Cause | Scientific Explanation | Troubleshooting & Validation Protocol |
| 1. Incomplete Reaction | The conversion of the pyrimidinone to the chloropyrimidine can require prolonged heating at high temperatures (reflux) to proceed to completion. | Protocol: Driving the Chlorination Reaction 1. Ensure a sufficient excess of the chlorinating agent (e.g., 5-10 equivalents of POCl₃) is used.[10]2. Heat the reaction mixture to reflux and hold until the mixture becomes a clear, homogeneous solution, which indicates the consumption of the solid starting material.[10]3. Monitor the reaction by quenching a small aliquot in ice water, neutralizing, extracting, and analyzing by TLC or GC-MS. |
| 2. Hydrolysis During Workup | The 4-chloro-6-methylpyrimidine product is susceptible to hydrolysis back to the starting material, especially in neutral or basic aqueous conditions. The workup procedure must be carefully controlled. | Protocol: Anhydrous Workup and Product Isolation 1. After the reaction is complete, remove the excess POCl₃ under reduced pressure.2. Very carefully and slowly, pour the cooled reaction residue onto crushed ice. This is a highly exothermic and hazardous step that must be done in a well-ventilated fume hood with appropriate PPE.3. Keep the aqueous mixture cold and immediately adjust the pH to ~8 with a base like aqueous ammonia or NaOH solution.[10]4. Extract the product promptly with an organic solvent (e.g., ethyl acetate or DCM). Do not let the aqueous mixture stand for long periods.5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product. |
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Antypenko, L. M., et al. (2018). Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines.
- Wavefunction, Inc. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan Tutorial.
- Google Patents. (CN102399196A). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- TSI Journals. (2012). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot.
- ResearchGate. (2017). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis.
- Google Patents. (CN102432547A). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
- MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.
- Wikipedia. Pyrimidine.
- BenchChem. (2025). strategies for improving the yield of 4,6-diethoxypyrimidine synthesis.
- Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- ChemHelp ASAP. (2020).
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Chloropyrimidines vs.
- ResearchGate. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....
- ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- BenchChem. (2025). addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine.
- Organic Syntheses Procedure. 2,4-diamino-6-hydroxypyrimidine.
- BenchChem. (2025).
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 4-Ethoxy-6-methylpyrimidine
Welcome to the technical support resource for the synthesis and purification of 4-Ethoxy-6-methylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrimidine derivatives. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed analytical guidance to help you navigate the complexities of this synthesis and minimize the formation of unwanted side products.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction of 4-chloro-6-methylpyrimidine with sodium ethoxide is sluggish and the final product is contaminated with starting material. What's going wrong?
Answer: This is a classic issue of incomplete reaction in a Nucleophilic Aromatic Substitution (SNAr). The ethoxide ion is a potent nucleophile, but several factors can hinder its reaction with the electron-deficient pyrimidine ring.
Causality and Expert Insights: The SNAr mechanism on a chloropyrimidine involves the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate and the overall reaction rate are highly dependent on reaction conditions.
-
Reagent Quality: Sodium ethoxide is highly hygroscopic. Moisture will consume the ethoxide, reducing its effective concentration and introducing water, which can lead to hydrolysis side products (see Question 2).
-
Temperature: While SNAr reactions on activated rings can often proceed at room temperature[2], sluggish reactions benefit from gentle heating. However, excessive heat can promote side reactions.
-
Stoichiometry: An insufficient amount of sodium ethoxide will naturally lead to incomplete conversion. A slight excess is often used to drive the reaction to completion.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete SNAr reactions.
Question 2: I've isolated my product, but NMR analysis shows an impurity with a singlet around 6.0-6.5 ppm and a methyl singlet, but no ethoxy signals. What is this side product?
Answer: You are likely observing 4-hydroxy-6-methylpyrimidine . This is a common byproduct resulting from the hydrolysis of either the 4-chloro-6-methylpyrimidine starting material or the this compound product.
Causality and Expert Insights: The chloro group at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic attack not just by ethoxide, but also by hydroxide ions. Hydroxide can be introduced from residual moisture in your reagents or solvents, particularly the sodium ethoxide. The presence of a strong base like sodium ethoxide can also deprotonate any water present, increasing the concentration of the reactive hydroxide nucleophile. The resulting 4-hydroxypyrimidine exists in equilibrium with its more stable tautomeric form, 6-methylpyrimidin-4(3H)-one.[3]
Identification and Mitigation:
-
Strict Anhydrous Conditions: This is the most critical factor.[4] Ensure all glassware is oven-dried. Use anhydrous ethanol, freshly opened or distilled, to prepare your sodium ethoxide solution. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.
-
Fresh Reagents: Use a freshly opened bottle of sodium ethoxide or prepare it fresh by reacting sodium metal with anhydrous ethanol.[5]
-
Purification: The polarity difference between this compound and the more polar 4-hydroxy-6-methylpyrimidine is usually significant enough to allow for effective separation by silica gel column chromatography.
Reaction Scheme: Formation of Hydrolysis Byproduct
Caption: Competing reaction pathways leading to desired product and hydrolysis side product.
Question 3: My reaction was performed starting with 4,6-dichloropyrimidine to first generate a 4-chloro-6-ethoxypyrimidine intermediate. However, my final product contains a significant amount of a symmetrical byproduct. What is it?
Answer: You have likely formed 4,6-diethoxypyrimidine due to over-reaction. When reacting 4,6-dichloropyrimidine with sodium ethoxide, it is a challenge to selectively synthesize the mono-substituted product.
Causality and Expert Insights: The first substitution of a chlorine atom with an ethoxy group occurs at the more reactive C4 position.[1] However, the newly introduced electron-donating ethoxy group does not sufficiently deactivate the ring to prevent a second substitution at the C6 position, especially if excess sodium ethoxide is present or the reaction is run for an extended period.
Control and Mitigation Strategies:
-
Stoichiometry is Key: Carefully control the stoichiometry of sodium ethoxide. Using slightly less than one equivalent (e.g., 0.95 eq) can favor the mono-substitution product, at the cost of leaving some unreacted starting material.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor carefully by TLC or LC-MS. Add the sodium ethoxide solution slowly to the dichloropyrimidine solution to avoid local high concentrations of the nucleophile.
-
Purification: Separating 4,6-dichloropyrimidine, 4-chloro-6-ethoxypyrimidine, and 4,6-diethoxypyrimidine can be challenging due to similar polarities but is achievable with careful column chromatography using a shallow solvent gradient.
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H NMR chemical shifts for this compound and its common side products?
A: Differentiating between the desired product and common impurities via ¹H NMR is critical. The following table provides expected chemical shifts in CDCl₃. Note that exact values can vary based on solvent and concentration.
| Compound | Methyl (-CH₃) | Methylene (-OCH₂CH₃) | Methyl (-OCH₂CH₃) | Pyrimidine H5 | Pyrimidine H2 |
| This compound (Product) | ~2.5 ppm (s) | ~4.4 ppm (q) | ~1.4 ppm (t) | ~6.6 ppm (s) | ~8.7 ppm (s) |
| 4-Chloro-6-methylpyrimidine (Starting Material) | ~2.6 ppm (s) | - | - | ~7.2 ppm (s) | ~8.8 ppm (s) |
| 4-Hydroxy-6-methylpyrimidine (Hydrolysis) | ~2.3 ppm (s) | - | - | ~6.2 ppm (s) | ~8.1 ppm (s) |
| 4,6-Diethoxypyrimidine (Over-reaction) | - | ~4.3 ppm (q) | ~1.4 ppm (t) | ~6.1 ppm (s) | ~8.4 ppm (s) |
Data is estimated based on known values for structurally similar compounds and standard chemical shift principles.[6][7][8]
Q: My reaction mixture turned dark brown/black. What does this indicate?
A: Dark coloration often suggests decomposition or polymerization side reactions. This can be caused by excessive heat, the presence of impurities in the starting materials, or reaction with atmospheric oxygen under basic conditions. It is crucial to check the purity of your starting materials and consider running the reaction under an inert atmosphere.[9] If decomposition is suspected, analyzing a crude sample by LC-MS can help identify potential high molecular weight byproducts.
Q: Can I use a different base, like potassium carbonate, instead of sodium ethoxide?
A: While other bases can be used in pyrimidine synthesis, for the specific conversion of a chloropyrimidine to an ethoxypyrimidine, a strong nucleophilic base like sodium ethoxide in ethanol is ideal. Weaker, non-nucleophilic bases like potassium carbonate will not provide the ethoxide nucleophile needed for the SNAr reaction and will be ineffective.
Experimental Protocols
Protocol 1: Synthesis of this compound via SNAr
This protocol describes the nucleophilic aromatic substitution of 4-chloro-6-methylpyrimidine with sodium ethoxide.
Materials:
-
4-chloro-6-methylpyrimidine (1.0 eq)
-
Sodium metal (1.2 eq)
-
Anhydrous Ethanol (sufficient volume)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.2 eq) in small portions to the ethanol. Stir until all the sodium has dissolved.
-
Reaction Setup: Cool the freshly prepared sodium ethoxide solution to room temperature. Add a solution of 4-chloro-6-methylpyrimidine (1.0 eq) in a minimal amount of anhydrous ethanol dropwise to the stirred sodium ethoxide solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between diethyl ether and water.
-
Extraction: Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
References
-
Wikipedia. Pyrimidine dimer. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
Laha, J. K., et al. (2014). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Journal of Biological Chemistry, 249(10), 3234-3239. [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... [Link]
-
Taylor & Francis Online. Pyrimidine dimers – Knowledge and References. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
YouTube. Synthesis of Pyrimidine and Its Derivatives. [Link]
-
Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-AMino-4-chloro-6-MethylpyriMidine-5-carbonitrile(99586-66-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 6. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Ethoxy-6-methylpyrimidine
Welcome to the technical support center for the purification of 4-Ethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining this compound in high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is highly dependent on its synthetic route. However, based on common pyrimidine syntheses, you can anticipate several classes of impurities.[1] These often include:
-
Unreacted Starting Materials: For instance, if the synthesis involves a substitution reaction on a halogenated pyrimidine precursor (e.g., 4-chloro-6-methylpyrimidine), residual starting material may carry through.[1]
-
Reaction Intermediates: In multi-step syntheses or reactions with multiple reactive sites, partially reacted intermediates can be present. An example is a mono-substituted intermediate if the starting material had two leaving groups.[1]
-
Isomeric Impurities: Lack of regioselectivity during synthesis can lead to the formation of isomers, which are often the most challenging to separate due to their very similar physicochemical properties.[2][3]
-
Byproducts from Side Reactions: Hydrolysis of the ethoxy group to a hydroxyl group can occur, especially under acidic or basic conditions.[4][5] Dimerization or polymerization of reactive intermediates can also lead to high molecular weight impurities.[2]
-
Residual Solvents and Reagents: Solvents used during the reaction or work-up (e.g., ethanol, toluene) and inorganic salts (e.g., NaCl from a Williamson ether synthesis) are common process-related impurities that must be removed.[1]
Q2: Which primary purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The two most common and effective methods are:
-
Recrystallization: This is often the most efficient method for removing small amounts of impurities from a solid product, especially for achieving high final purity.[6] The key is selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7]
-
Silica Gel Column Chromatography: This is the workhorse technique for separating compounds with different polarities.[2][8] It is particularly useful for removing impurities that have significantly different polarities from the desired product, such as unreacted starting materials or more polar byproducts.
For highly challenging separations, such as removing isomeric impurities, more advanced techniques like preparative High-Performance Liquid Chromatography (HPLC) may be required.[2][9]
Q3: What analytical methods should I use to assess the purity of my this compound samples?
A3: A combination of analytical techniques is crucial for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for quickly identifying the optimal solvent system for column chromatography.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantitative data on the purity of the final product and can detect impurities at low levels. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid) is a common starting point.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any structural impurities present in significant amounts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurity peaks observed in HPLC or GC.
Troubleshooting Purification Challenges
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Product "Oils Out" Instead of Crystallizing During Recrystallization
-
Problem: Upon cooling the recrystallization solution, the product separates as an oil or liquid layer instead of forming solid crystals.
-
Causality & Solution: This phenomenon, known as "oiling out," typically occurs when the solute's solubility in the hot solvent is exceedingly high, and the solution becomes supersaturated below the melting point of the solute. Impurities can also suppress the crystallization process.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to the oiled-out mixture and heat until the oil fully redissolves, creating a homogeneous solution again.[11]
-
Slow Down the Cooling Rate: Allow the flask to cool very slowly to room temperature without disturbance. Do not place it directly in an ice bath. Slow cooling is critical for forming a stable crystal lattice.[12][13]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[13]
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.[11]
-
Modify the Solvent System: If the issue persists, the solvent polarity may be too high. Try re-dissolving and adding a miscible "anti-solvent" (one in which your compound is poorly soluble) dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.[11][14] A common combination for pyrimidines is an ethyl acetate/hexane system.[1]
-
Issue 2: Persistent Impurity with Similar Polarity After Column Chromatography
-
Problem: HPLC or TLC analysis shows a persistent impurity that co-elutes or has a very similar Rf/retention time to the desired product.
-
Causality & Solution: This is a classic sign of an isomeric impurity or a byproduct with very similar functional groups and polarity.[2] Standard silica gel chromatography may not have sufficient resolving power for such a separation.
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Reduce Eluent Strength: Use a less polar solvent system (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). This will increase the retention of all compounds on the column, potentially improving separation.
-
Try Different Solvent Systems: Experiment with solvent systems that offer different selectivities. For example, replace ethyl acetate with dichloromethane or acetone. Sometimes, adding a small amount of a third solvent can drastically alter the separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase fails, the interaction with the stationary phase needs to be changed. Consider using a different adsorbent like alumina or a bonded-phase silica (e.g., diol, cyano).
-
Employ High-Performance Techniques: For difficult separations, preparative HPLC is the go-to method. If the compounds are polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective as it uses a different separation mechanism than standard reverse-phase HPLC.[15][16]
-
Attempt a Chemical Modification: In some cases, it may be possible to selectively react the impurity to drastically change its polarity, allowing for easy separation. This is an advanced technique and requires careful consideration of the impurity's structure.
-
Issue 3: Low Yield After Recrystallization
-
Problem: A significant amount of product is lost during the recrystallization process, resulting in poor recovery.
-
Causality & Solution: Low yield is typically caused by using an excessive volume of solvent, choosing a solvent in which the compound is too soluble at low temperatures, or premature crystallization during a hot filtration step.[17]
Troubleshooting Steps:
-
Use a Minimal Amount of Hot Solvent: The most critical step in recrystallization is to dissolve the crude product in the minimum amount of boiling or near-boiling solvent required to achieve complete dissolution.[13][18] Adding solvent in small portions is key.
-
Re-evaluate the Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures.[7] If you are losing a lot of product in the mother liquor, your compound may be too soluble. Test alternative solvents or solvent mixtures.
-
Prevent Premature Crystallization: If you need to perform a hot gravity filtration to remove insoluble impurities, ensure your apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crystallizing out on the filter.[17]
-
Maximize Crystal Recovery: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation before filtration.[17] When filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.[13]
-
Collect a Second Crop: The filtrate (mother liquor) will still contain some dissolved product. You can often recover more material by concentrating the filtrate by boiling off some of the solvent and cooling again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[13]
-
Experimental Protocols & Workflows
Protocol 1: Optimized Recrystallization of this compound
This protocol provides a step-by-step method for purifying the title compound, assuming a starting purity of >90%.
1. Solvent Selection:
-
Begin by testing solubility in small test tubes. Good candidate solvents for pyrimidine derivatives include isopropanol, ethanol, or a mixture of ethyl acetate and hexane.[11][14]
-
The ideal solvent will dissolve the crude solid completely when hot but show minimal solubility when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring until the solid is completely dissolved. Use the absolute minimum amount of hot solvent necessary.[13]
3. Decolorization (Optional):
-
If the solution is colored by high molecular weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% by weight).[1]
-
Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.
4. Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal or other solids.[1] Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.
5. Crystallization:
-
Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[12]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[17]
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any residual impurities.[13]
-
Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Workflow & Troubleshooting Diagrams
The following diagrams visualize the general purification workflow and a troubleshooting decision path for common issues.
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common recrystallization problems.
Data Summary Table
The selection of a recrystallization solvent is critical and is based on achieving a significant difference in solubility at high and low temperatures.
| Solvent System | Typical Use Case for Pyrimidines | Boiling Point (°C) | Key Considerations |
| Isopropanol | General purpose for moderately polar compounds | 82.5 | Good for removing non-polar and very polar impurities.[11] |
| Ethanol | Similar to isopropanol, widely applicable.[11][14] | 78.4 | Can be hygroscopic; ensure dry product. |
| Hexane / Ethyl Acetate | Two-solvent system for fine-tuning polarity. | 69 / 77.1 | Excellent for removing closely related impurities by carefully adjusting the ratio.[1] |
| Water | Only for pyrimidines with high polarity (e.g., hydroxyl groups). | 100 | Not generally suitable for this compound unless it is highly impure with polar contaminants.[14] |
References
-
Benci, K., et al. (2012). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 17(9), 10894-10914. Available at: [Link]
-
Belluti, F., et al. (2013). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 56(11), 4444-4456. Available at: [Link]
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of 5-Substituted Pyrimidines. Retrieved from [Link]
-
D'Orazio, G., et al. (2011). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Chromatography A, 1218(49), 8751-8759. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To - Tips and Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2015). I have an isomer impurity which is difficulty to remove, any suggestions? Retrieved from [Link]
-
Zmitek, J. (2000). Sources of impurities - Investigation of... traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica, 47(1), 63-68. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Li, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29315-29322. Available at: [Link]
-
Tyler DeWitt. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. Retrieved from [Link]
-
Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. Retrieved from [Link]
-
Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Shepherd, R. G., & English, J. P. (1950). Reactions of Methoxypyrimidines. Journal of the American Chemical Society, 72(1), 446-448. Available at: [Link]
-
Trade Science Inc. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12). Available at: [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-12. Available at: [Link]
-
Ujikawa, O., et al. (2024). Separation and Characterization of Therapeutic Oligonucleotide Isomer Impurities by Cyclic Ion Mobility Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
LCGC International. (2024). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. datapdf.com [datapdf.com]
- 6. benchchem.com [benchchem.com]
- 7. mt.com [mt.com]
- 8. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Purification [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to the synthesis of pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrimidine synthesis. Here, we emphasize the "why" behind experimental choices, grounding our recommendations in established chemical principles to ensure the integrity and success of your work.
Part 1: General Troubleshooting in Pyrimidine Synthesis
This section addresses overarching challenges that can be encountered in various pyrimidine synthesis methodologies.
Question 1: My pyrimidine synthesis reaction is resulting in a low yield or failing to proceed. What are the general factors I should investigate?
Answer: Low conversion in pyrimidine synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Reagent Quality and Stoichiometry:
-
Purity: Impurities in your starting materials, such as the aldehyde, β-dicarbonyl compound, or the nitrogen source (e.g., urea, amidine), can inhibit the reaction.[1][2] Always use reagents of high purity.
-
Stoichiometry: Incorrect molar ratios of reactants are a common pitfall.[3] Carefully calculate and precisely measure each reactant. For instance, in the Biginelli reaction, an excess of urea is sometimes used to drive the reaction forward.[1]
-
-
Catalyst Activity and Choice:
-
Catalyst Deactivation: If you are using a reusable catalyst, it may have lost its activity and require regeneration.[1]
-
Inappropriate Catalyst: The choice of catalyst is critical and substrate-dependent.[2] While Brønsted acids (e.g., HCl) are traditional catalysts, they can sometimes lead to side reactions.[2] Lewis acids (e.g., FeCl₃, Yb(OTf)₃, ZnCl₂) or organocatalysts may offer better yields and milder reaction conditions for your specific substrates.[2][4][5]
-
-
Reaction Conditions:
-
Temperature: Suboptimal temperature can lead to an incomplete reaction.[3] Conversely, excessively high temperatures can cause decomposition of reactants or products, or favor the formation of side products.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal temperature and reaction time.[1]
-
Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.[1][2] Polar solvents are generally preferred for many pyrimidine syntheses.[2] Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can significantly impact the outcome.[2][6]
-
Atmosphere: Some reactions are sensitive to air and moisture.[3] If you suspect sensitivity, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.[3]
-
Part 2: Deep Dive: Troubleshooting the Biginelli Reaction
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of pyrimidine synthesis.[7][8] This section provides a detailed troubleshooting guide for this widely used multicomponent reaction.
Question 2: I am observing a significant fluorescent byproduct in my Biginelli reaction. What is it and how can I minimize its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[1] This side reaction competes directly with the desired Biginelli pathway.
Troubleshooting Strategies:
-
Control the Temperature: Higher reaction temperatures favor the Hantzsch pathway.[1] Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Some Lewis acids may preferentially promote one pathway over the other. It is advisable to screen different catalysts to find the optimal one for your specific substrates.[2]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch side reaction.[1]
Visualizing the Competing Pathways
Caption: Competing Biginelli and Hantzsch reaction pathways.
Question 3: My Biginelli reaction has stalled, and TLC analysis shows a large amount of unreacted starting materials. How can I drive the reaction to completion?
Answer: A stalled reaction with low conversion is a common issue that can be addressed by systematically evaluating and optimizing several reaction parameters.
-
Catalyst Inefficiency:
-
Activity: Ensure your catalyst is active. For instance, Lewis acids can be sensitive to moisture.
-
Loading: The amount of catalyst is crucial. If you are using a catalytic amount, an incremental increase in the catalyst loading might be necessary. However, be cautious as excessive catalyst can sometimes promote side reactions.[2]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction may require more thermal energy to overcome the activation barrier.[2] A moderate increase in temperature can be beneficial, but as mentioned, this must be balanced against the potential for side reactions.[1]
-
Reaction Time: Some Biginelli reactions, especially with sterically hindered substrates, may require longer reaction times to proceed to completion.[1] Continue to monitor the reaction by TLC until you no longer observe a change in the concentration of the starting materials.
-
-
Solvent Effects:
-
The choice of solvent can significantly impact the solubility of your reactants and intermediates, and thus the reaction rate.[2] If you are using a non-polar solvent, switching to a more polar solvent like ethanol or acetonitrile could improve the outcome.[2] Solvent-free conditions have also been shown to be effective for certain substrates and can be explored.[4]
-
Troubleshooting Workflow for Low Conversion in Biginelli Reactions
Caption: A systematic workflow for troubleshooting low conversion.
Part 3: General FAQs for Pyrimidine Synthesis
This section covers a broader range of frequently asked questions related to pyrimidine synthesis.
Question 4: What are the key advantages of using multicomponent reactions like the Biginelli synthesis for creating pyrimidine libraries?
Answer: Multicomponent reactions (MCRs) are powerful tools in medicinal chemistry and drug discovery for several reasons:
-
Efficiency: MCRs combine three or more reactants in a single step, which is more time and resource-efficient than traditional linear synthetic routes.[9]
-
Diversity: By varying the individual starting components (e.g., different aldehydes, β-dicarbonyls, and ureas in the Biginelli reaction), a large and diverse library of compounds can be rapidly synthesized.[8] This is highly advantageous for screening for biological activity.
-
Atom Economy: MCRs are often more atom-economical, meaning that a larger proportion of the atoms from the reactants are incorporated into the final product, generating less waste.
Question 5: How does the choice of the nitrogen-containing component (e.g., urea, thiourea, guanidine) affect the final pyrimidine structure?
Answer: The nitrogen-containing component is a key determinant of the substitution pattern at the 2-position of the pyrimidine ring.
-
Urea: The use of urea leads to the formation of a 2-oxo-pyrimidine (a pyrimidinone).[10]
-
Thiourea: Substituting urea with thiourea results in a 2-thioxo-pyrimidine (a thiopyrimidine).
-
Guanidine: Employing guanidine as the nitrogen source yields a 2-amino-pyrimidine.[10]
This modularity allows for the targeted synthesis of different classes of pyrimidine derivatives with potentially distinct biological activities.
Question 6: Are there greener or more sustainable approaches to pyrimidine synthesis?
Answer: Yes, the field of green chemistry has made significant inroads into pyrimidine synthesis. Some of the key strategies include:
-
Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation or ball milling, can reduce waste and energy consumption.[4][11]
-
Aqueous Media: The use of water as a solvent is highly desirable from an environmental perspective, and several methods have been developed for pyrimidine synthesis in aqueous systems.[12]
-
Reusable Catalysts: The development of heterogeneous or reusable catalysts minimizes waste and can make the process more cost-effective.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating.[13][14]
Data Summary Tables
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄ | Reflux in ethanol | Inexpensive, readily available | Can lead to side reactions, harsh conditions[2] |
| Lewis Acids | FeCl₃, ZnCl₂, Yb(OTf)₃, InCl₃ | Varies (room temp. to reflux) | Milder conditions, often higher yields[2][4] | Can be moisture-sensitive, costlier |
| Organocatalysts | L-proline, p-TSA | Varies | Metal-free, often mild conditions[12][15] | May require higher catalyst loading |
| Heterogeneous | Sulfated zirconia, silica-supported acids | Elevated temperatures | Easy to remove and recycle[1][6] | May have lower activity than homogeneous catalysts |
Table 2: Influence of Solvent on a Model Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Typical Outcome | Reference |
| Ethanol | 24.5 | Good yields, common choice | [1] |
| Acetonitrile | 37.5 | Often good to excellent yields | [2] |
| Tetrahydrofuran (THF) | 7.6 | Moderate yields | [12] |
| Dichloromethane (DCM) | 9.1 | Generally lower yields | [16] |
| Dimethylformamide (DMF) | 36.7 | Good yields, but difficult to remove | [13] |
| Water | 80.1 | Variable, can be effective with suitable catalysts | [17] |
| Solvent-Free | N/A | Often excellent yields, environmentally friendly | [4] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), urea (1.5 mmol), and the chosen solvent (e.g., ethanol or acetonitrile, 5-10 mL).
-
Add the Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
- De Novo Pyrimidine Synthesis - BOC Sciences.
- Pyrimidine - Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Biginelli reaction - Wikipedia.
- Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %).
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC - PubMed Central.
- Biginelli Reaction - Organic Chemistry Portal.
- overcoming side reactions in pyrimidine synthesis - Benchchem.
- Effect of solvent for the synthesis of pyrimidine derivative 3 b - ResearchGate.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega.
- optimization of solvent and catalyst for pyrimidine-dione synthesis - Benchchem.
- Pyrimidine synthesis - Organic Chemistry Portal.
- Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
- The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis - Tunisian Chimical Society.
- The Novel Catalyst (Hypogallic Acid-Based Deep Eutectic Solvent) for Preparation of the New Compounds (Pyrano[2,3-d]Pyrimidines) - Taylor & Francis.
- Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. - SciSpace.
- Original Research J. Synth. Chem. The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
- Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - RSC Publishing.
- Synthesis of pyrimidines from dinitrogen and carbon | National Science Review | Oxford Academic.
- Effects of the reaction temperature on the solvent-free model Biginelli... - ResearchGate.
- Recent advances in Hantzsch 1,4-dihydropyridines - SciSpace.
- Recent Approaches to the Synthesis of Pyrimidine Derivatives - ResearchGate.
- Scheme 1: Strategies of pyrimidine synthesis | Download Scientific Diagram - ResearchGate.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- Hantzsch pyridine synthesis - Wikipedia.
- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | ACS Sustainable Chemistry & Engineering.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. sctunisie.org [sctunisie.org]
- 10. Pyrimidine - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. jsynthchem.com [jsynthchem.com]
Technical Support Center: A Guide to Addressing Stability Issues of 4-Ethoxy-6-methylpyrimidine in Solution
Document ID: TSC-PYR-ET-001
Last Updated: January 5, 2026
Introduction
4-Ethoxy-6-methylpyrimidine is a key heterocyclic intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. The integrity of this compound in solution is paramount for ensuring the reliability, reproducibility, and accuracy of experimental outcomes. Instability can lead to the formation of impurities, loss of potency, and misleading results in downstream applications.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, identify, and mitigate the common stability challenges associated with this compound in solution. By explaining the causality behind degradation pathways and providing validated protocols, this document serves as an essential resource for maintaining compound integrity.
Section 1: Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound, originally colorless, has developed a yellow or brown tint. What does this indicate?
A: A change in color is a strong indicator of chemical degradation. This is often due to the formation of chromophoric byproducts resulting from oxidative or hydrolytic degradation pathways. It is crucial to assess the purity of the solution via an analytical method like HPLC-UV before use and to prepare fresh solutions if significant degradation is detected.
Q2: What is the most common cause of degradation for this compound in solution?
A: The primary and most anticipated degradation pathway is the hydrolysis of the C4-ethoxy group, particularly under acidic conditions.[1] The ether linkage is susceptible to acid-catalyzed cleavage, yielding 4-hydroxy-6-methylpyrimidine (the corresponding pyrimidinone) and ethanol. This reaction significantly alters the compound's chemical properties.
Q3: What are the ideal storage conditions for a stock solution to ensure maximum stability?
A: For long-term stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Solutions should be stored in amber glass vials at low temperatures, ideally -20°C or -80°C, and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[2]
Q4: I need to use an aqueous buffer for my experiment. What precautions should I take?
A: When using aqueous buffers, pH control is the most critical factor. Avoid acidic conditions (pH < 6) where the ether linkage is most labile. It is highly recommended to use a neutral or slightly alkaline buffer (pH 7.0–7.5) and to prepare the working solution fresh on the day of the experiment. For extended experiments, conducting a preliminary pH-stability study is advised.
Section 2: In-Depth Troubleshooting Guides
Issue: Accelerated Degradation in Aqueous Buffers (pH-Dependent Hydrolysis)
Root Cause Analysis: The pyrimidine ring contains two nitrogen atoms that can be protonated under acidic conditions. This protonation increases the electron-withdrawing nature of the ring, making the C4 carbon more electrophilic and thus highly susceptible to nucleophilic attack by water. This results in the cleavage of the ethoxy group. While ether hydrolysis can also occur under strongly basic conditions, the acidic pathway is typically more facile for this class of compounds.
Symptoms:
-
A rapid decrease in the parent compound's peak area over time as monitored by HPLC.
-
The emergence of a new, more polar peak corresponding to 4-hydroxy-6-methylpyrimidine.
-
Inconsistent results in biological assays, especially those with longer incubation times.
Mitigation Strategies:
-
pH Control: Maintain the solution pH between 7.0 and 7.5 using a suitable buffer system (e.g., phosphate or HEPES).
-
Temperature Management: Perform experiments at the lowest practical temperature to slow the rate of hydrolysis.
-
Minimize Incubation Time: Prepare working solutions immediately before use and minimize the time the compound spends in an aqueous environment.
-
Co-solvents: If the experimental design allows, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol in the buffer) to reduce the activity of water.
Issue: Compound Degradation Upon Exposure to Light (Photodegradation)
Root Cause Analysis: The aromatic pyrimidine core absorbs ultraviolet (UV) light. This absorption can promote the molecule to an excited state, making it susceptible to various photochemical reactions, including dimerization, ring-opening, or reaction with solvent molecules or oxygen.[3][4] This is a common issue for many heterocyclic aromatic compounds.
Symptoms:
-
Appearance of multiple, often small, degradation peaks in the chromatogram after exposure to ambient or UV light.
-
A gradual loss of compound purity even when stored at low temperatures if not protected from light.
-
The solution may develop a faint color.
Mitigation Strategies:
-
Light Protection: Always store stock solutions and working samples in amber vials or wrap containers in aluminum foil.[2]
-
Controlled Laboratory Environment: Minimize exposure to direct sunlight and overhead fluorescent lighting during experimental procedures. Use yellow or red lighting for highly sensitive operations.
-
Photostability Testing: If the compound is intended for formulation, a formal photostability study according to ICH Q1B guidelines is essential to quantify its light sensitivity.
Issue: Gradual Loss of Purity During Long-Term Storage (Thermal and Oxidative Degradation)
Root Cause Analysis: All chemical reactions, including degradation, are accelerated by increased temperature.[5][6] Even at -20°C, very slow degradation can occur over months. Additionally, pyrimidine rings can be susceptible to oxidation, a process that can be initiated by dissolved oxygen or trace metal ion contaminants in the solvent.
Symptoms:
-
A slow but steady decline in purity over time, confirmed by periodic analytical testing.
-
The appearance of minor, unidentified peaks in the HPLC chromatogram.
-
A change in the physical appearance of the solution (e.g., color change).
Mitigation Strategies:
-
Optimized Storage Temperature: Store stock solutions at -80°C for long-term storage (>1 month). For daily use, aliquots can be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, degas solvents by sparging with nitrogen or argon before preparing solutions. Overlay the headspace of the vial with an inert gas before sealing.
-
Use of High-Purity Solvents: Use anhydrous, analytical-grade solvents to minimize contaminants that could catalyze degradation.
-
Consider Antioxidants: For exceptionally sensitive applications, the addition of a radical-scavenging antioxidant, such as butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01%), can be beneficial, provided it does not interfere with the intended experiment.[2]
Section 3: Experimental Protocols
Protocol: Forced Degradation Study for Degradation Pathway Analysis
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and to validate that the chosen analytical method is "stability-indicating."
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
1 M HCl, 1 M NaOH, 30% H₂O₂
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.[7]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute for analysis.[7]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute for analysis.
-
Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours. Dissolve the stressed sample in methanol for analysis. Also, reflux a solution of the compound for 6 hours and analyze.
-
Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. Analyze against a control sample kept in the dark.
-
Analysis: Analyze all stressed samples and an unstressed control sample using the HPLC-UV method described below. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Protocol: Stability-Indicating HPLC-UV Method
This method provides a robust starting point for quantifying this compound and resolving its primary hydrolytic degradant.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV-Vis Detector
-
Column: C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (55:45 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Detection Wavelength: 225 nm[8]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a calibration curve by making serial dilutions of a known concentration of this compound in the mobile phase.
-
Sample Preparation: Dilute the sample to be analyzed with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Analysis: Inject the standards and samples. Identify the parent peak and any degradation products by their retention times.
-
Quantification: Calculate the concentration of the parent compound in the samples by comparing its peak area to the calibration curve. Purity can be expressed as the percentage of the parent peak area relative to the total area of all peaks.
Section 4: Data Summary & Recommendations
| Parameter | Recommendation | Rationale & Causality |
| Storage Solvent | Anhydrous DMSO or Ethanol | Aprotic solvents lack reactive protons and have low water content, minimizing hydrolysis. |
| Working Buffer pH | 7.0 - 7.5 | Minimizes acid-catalyzed hydrolysis of the ethoxy group, which is the primary degradation pathway. |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | Low temperatures significantly reduce the rate of all chemical degradation reactions.[5][6] |
| Light Conditions | Protect from light (Amber Vials/Foil) | The pyrimidine ring absorbs UV light, which can induce photochemical degradation.[3][4] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents long-term oxidative degradation of the pyrimidine ring. |
Section 5: Visualized Degradation & Experimental Workflow
Diagram 1: Primary Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
Diagram 2: Forced Degradation Study Workflow
Caption: Workflow for a comprehensive forced degradation study.
References
-
Investigation of Riboflavin Sensitized Degradation of Purine and Pyrimidine Derivatives of DNA and RNA Under UVA and UVB. (2010). PubMed. [Link]
-
Shah, S. W., et al. (2001). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. Journal of Biological Sciences, 1, 394-397. [Link]
-
Baluja, S., et al. (n.d.). Thermal analysis of some novel pyrimidine derivatives. Semantic Scholar. [Link]
-
Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403. [Link]
-
Harvey, R. (n.d.). Pyrimidine Synthesis and Degradation. Pharmacy 180. [Link]
-
Das, S., et al. (2024). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Martinez-Fernandez, L., et al. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 25(19), 4460. [Link]
-
Tidke, K. J., & Solanki, P. R. (2017). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR, 4(8). [Link]
-
Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(03). [Link]
-
Pyrimidine metabolism. (n.d.). Wikipedia. [Link]
-
Ashihara, H. (2019). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]
-
Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines. Australian Journal of Chemistry, 18(10), 1487-1492. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2002). ResearchGate. [Link]
-
Brown, D. J., & Ienaga, K. (1975). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 2182-2184. [Link]
-
Hydrolysis of Pyrimidine N-Oxides to Give Isoxazole Derivatives. (n.d.). ElectronicsAndBooks. [Link]
-
Dash, D. K., et al. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(3). [Link]
Sources
- 1. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scialert.net [scialert.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. jetir.org [jetir.org]
Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered in the laboratory. Pyrimidine scaffolds are central to numerous therapeutic agents, and their efficient synthesis is a critical step in drug discovery.[1][2] This resource addresses frequent pitfalls, offering evidence-based solutions and explaining the chemical principles behind them.
Table of Contents
-
Frequently Asked Questions (FAQs): General Pyrimidine Synthesis
-
Troubleshooting Guide 1: The Biginelli Reaction
-
Troubleshooting Guide 2: The Pinner Synthesis and Related Cyclocondensations
-
Troubleshooting Guide 3: Issues in N-Oxide Synthesis
-
Purification Strategies for Substituted Pyrimidines
-
References
Frequently Asked Questions (FAQs): General Pyrimidine Synthesis
Q1: My pyrimidine synthesis is suffering from low regioselectivity. What are the common causes and how can I control the substitution pattern?
A1: Regioselectivity is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or other precursors with multiple reactive sites. The final substitution pattern is dictated by the relative reactivity of electrophilic and nucleophilic centers during the cyclization cascade.
-
Causality: In reactions like the Pinner synthesis, the initial condensation typically occurs at the more electrophilic carbonyl carbon. For a 1,3-ketoester, the ketone is generally more reactive than the ester carbonyl, directing the initial attack of the amidine. Steric hindrance around a reactive site can also steer the reaction toward an alternative, less-hindered position.
-
Troubleshooting & Optimization:
-
Protecting Groups: Temporarily block more reactive sites to direct the reaction sequence. This adds steps but offers precise control.
-
Pre-forming Intermediates: Synthesize a key intermediate in a separate step. For instance, in a multi-component reaction, pre-forming an enone or a vinylogous amidine can lock in the desired connectivity before cyclization.[3]
-
Choice of Catalyst: Lewis acids can chelate to the 1,3-dicarbonyl compound, altering the electron density and reactivity of the two carbonyl groups. Screening different Lewis acids (e.g., ZnCl₂, FeCl₃, lanthanide triflates) can significantly improve regioselectivity.[4]
-
Reaction Conditions: Temperature and solvent polarity can influence which reaction pathway is kinetically favored. Systematically varying these parameters while monitoring the product isomer ratio by HPLC or NMR is crucial.
-
Q2: I'm observing significant hydrolysis of my starting materials or intermediates. How can I prevent this?
A2: Many reagents and intermediates in pyrimidine synthesis, such as amidine salts, Pinner salts (imidate intermediates), and chloro- or sulfonyl-substituted pyrimidines, are highly susceptible to hydrolysis.[3][5][6]
-
Causality: Water acts as a nucleophile that can attack electrophilic centers. Amidines can hydrolyze back to amides, and activated intermediates can revert to more stable carbonyl compounds, halting the productive cyclization pathway.
-
Troubleshooting & Optimization:
-
Strictly Anhydrous Conditions: This is the most critical factor. Dry your solvents using appropriate methods (e.g., distillation over sodium/benzophenone, molecular sieves). Flame-dry glassware under vacuum or nitrogen and conduct the reaction under an inert atmosphere (N₂ or Ar).
-
Reagent Quality: Use freshly prepared or purified amidine salts.[5] Many are hygroscopic and will absorb atmospheric moisture over time. Store them in a desiccator.
-
pH Control: In aqueous workups, be mindful of the pH. Some pyrimidine derivatives are prone to ring-opening or hydrolysis under strongly acidic or basic conditions. Neutralize carefully and minimize exposure time to aqueous layers.
-
Troubleshooting Guide 1: The Biginelli Reaction
The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), but it is not without its pitfalls.[7][8]
Q3: My Biginelli reaction is giving a low yield of the desired DHPM, with a major fluorescent yellow byproduct. What is happening?
A3: This is a classic Biginelli pitfall. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5]
-
Causality: The Hantzsch pathway becomes competitive, especially at higher temperatures. It involves the reaction of two equivalents of the β-ketoester with one equivalent of the aldehyde. Ammonia, which can be formed from the decomposition of urea, acts as the nitrogen source for this competing reaction.[5]
-
Troubleshooting & Optimization:
-
Lower the Reaction Temperature: This is the most effective solution. The Hantzsch reaction often has a higher activation energy. Running the reaction at a lower temperature (e.g., room temperature to 50°C) can dramatically favor the Biginelli pathway.[5]
-
Catalyst Choice: While traditional Brønsted acids work, screening modern catalysts like Yb(OTf)₃ or InCl₃ can improve yields and selectivity under milder conditions, reducing byproduct formation.[8]
-
Order of Addition: Adding the urea last to a pre-mixed solution of the aldehyde and β-ketoester can sometimes suppress the Hantzsch reaction.
-
Q4: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?
A4: The formation of a stable, open-chain ureide intermediate is a common reason for incomplete conversion.[3] This intermediate must cyclize and dehydrate to form the final DHPM ring.
-
Causality: This final ring-closing step often requires sufficient activation of the ketone carbonyl for nucleophilic attack by the terminal urea nitrogen. Steric hindrance on the β-ketoester or insufficient acidity in the reaction medium can make this step the rate-limiting one.[3]
-
Troubleshooting & Optimization:
-
Increase Catalyst Loading or Strength: A higher concentration of the acid catalyst or switching to a stronger Brønsted or Lewis acid can more effectively protonate/activate the carbonyl, facilitating cyclization.[3]
-
Increase Reaction Temperature: If the Hantzsch reaction is not a concern for your substrates, increasing the temperature (e.g., refluxing in ethanol) can provide the necessary activation energy for ring closure.[3]
-
Use a Dehydrating Agent: Adding molecular sieves to the reaction can help drive the final dehydration step by removing water, shifting the equilibrium toward the product.
-
Visualizing the Biginelli Pitfall: Competing Pathways
The following diagram illustrates the divergence between the desired Biginelli pathway and the competing Hantzsch side reaction.
Caption: Divergence of Biginelli and Hantzsch reaction pathways.
Troubleshooting Guide 2: The Pinner Synthesis and Related Cyclocondensations
The Pinner synthesis, which involves the reaction of a 1,3-dicarbonyl compound with an amidine, is a cornerstone method for creating pyrimidine rings.
Q5: My Pinner synthesis is failing, producing an ester byproduct instead of the pyrimidine. What is the cause?
A5: This is a clear indication of hydrolysis of the Pinner salt intermediate.
-
Causality: The Pinner reaction proceeds through an imidate salt intermediate, which is highly moisture-sensitive. In the presence of water, this intermediate is rapidly hydrolyzed to an ester, which is unreactive toward the final cyclization.[3]
-
Troubleshooting & Optimization:
-
Absolute Anhydrous Conditions: As detailed in Q2, this is non-negotiable for a successful Pinner synthesis. Use freshly dried solvents and an inert atmosphere.[3][5]
-
Temperature Control: Pinner salts can be thermally unstable. It is often necessary to run the initial stages of the reaction at low temperatures (e.g., 0°C or below) to form the intermediate before proceeding with cyclization.[3]
-
Purity of Starting Materials: Ensure the nitrile and alcohol used to generate the imidate (if applicable) are pure and dry to prevent side reactions.[3]
-
Q6: The reaction between my 1,3-dicarbonyl and amidine is messy, with multiple spots on TLC and a low yield of the desired product.
A6: This common issue often stems from the self-condensation of the 1,3-dicarbonyl starting material or other competing side reactions.
-
Causality: Under basic or acidic conditions, 1,3-dicarbonyls can self-condense. Additionally, if the amidine is not pure, impurities can lead to a cascade of byproducts. Incomplete cyclization can also leave reactive intermediates in the mixture.
-
Troubleshooting Protocol:
-
Verify Amidine Purity: Use freshly prepared amidine hydrochloride or purify existing stock.[5]
-
Optimize Reaction Conditions: A systematic approach is best. See the table below for a starting point.
-
Monitor Progress: Use TLC or LC-MS to track the consumption of starting materials and the appearance of the product and byproducts. This helps determine the optimal reaction time and prevents product degradation from prolonged heating.
-
Table 1: Optimization Parameters for Cyclocondensation Reactions
| Parameter | Condition 1 (Milder) | Condition 2 (Standard) | Condition 3 (Harsher) | Rationale & Key Considerations |
| Catalyst | No catalyst (thermal) | Lewis Acid (e.g., ZnCl₂) | Brønsted Acid (e.g., HCl) | Catalyst choice is substrate-dependent. Lewis acids can activate carbonyls, while Brønsted acids facilitate dehydration.[4] |
| Solvent | Toluene | Ethanol | Acetonitrile | Solvent polarity can significantly impact reaction rates and reactant solubility.[4] |
| Temperature | Room Temperature | 80°C (Reflux) | 120°C (Sealed Tube) | Higher temperatures can overcome activation barriers but may also promote side reactions like Hantzsch condensation.[5] |
| Time | 24 hours | 8 hours | 2 hours | Monitor by TLC to avoid decomposition of the desired product. |
Troubleshooting Guide 3: Issues in N-Oxide Synthesis
The synthesis of pyrimidine N-oxides, valuable intermediates for further functionalization, presents unique challenges, primarily related to controlling the site of oxidation and avoiding over-oxidation.[9][10]
Q7: My N-oxidation reaction is giving a mixture of mono-N-oxides or is not proceeding at all.
A7: The reactivity of the nitrogen atoms in the pyrimidine ring is influenced by the electronic effects of the substituents.
-
Causality: Electron-donating groups (e.g., amino, alkoxy) increase the nucleophilicity of the ring nitrogens, making them more susceptible to oxidation. Conversely, electron-withdrawing groups (e.g., nitro, chloro) deactivate the ring, making N-oxidation more difficult.[11] For an unsymmetrically substituted pyrimidine, the nitrogen atom that is less sterically hindered and more electron-rich will typically be oxidized preferentially.
-
Troubleshooting & Optimization:
-
Choice of Oxidant: For activated pyrimidines, mild oxidants like m-chloroperoxybenzoic acid (mCPBA) are often sufficient.[9] For deactivated systems, stronger oxidizing systems like H₂O₂ in trifluoroacetic acid or HOF/CH₃CN may be necessary.[9]
-
Stoichiometry: Carefully control the equivalents of the oxidant. Using a slight excess (e.g., 1.1-1.2 eq.) can help drive the reaction to completion, but a large excess can lead to di-N-oxide formation or other side reactions.
-
Temperature Control: N-oxidation reactions can be exothermic. Running the reaction at low temperatures (e.g., 0°C) and adding the oxidant slowly can improve selectivity and prevent runaway reactions.
-
Q8: I am attempting a Boekelheide rearrangement on my pyrimidine N-oxide, but the reaction is failing or giving complex byproducts.
A8: The Boekelheide rearrangement, which functionalizes a methyl group adjacent to the N-oxide, is mechanistically complex and can proceed through radical or ionic pathways.[12]
-
Causality: The success of the rearrangement is highly dependent on the stability of the intermediates formed. Side reactions can occur if the proposed radical or cationic intermediates are intercepted by the solvent or other species in the reaction mixture.[12]
-
Troubleshooting & Optimization:
-
Anhydride Choice: Acetic anhydride is standard. For more sensitive substrates, trifluoroacetic anhydride can promote the rearrangement under milder conditions, sometimes even at room temperature.[10]
-
Solvent Effects: The rearrangement can be sensitive to the solvent. Non-participating, aprotic solvents are often preferred. Solvents that can act as hydrogen atom donors (e.g., THF) may lead to byproducts if a radical mechanism is operative.[12]
-
Radical Traps: If you suspect radical side reactions are consuming your material, the addition of a radical scavenger (like TEMPO) can help diagnose the problem, though it will inhibit the desired productive radical pathway.[12]
-
Workflow for Troubleshooting N-Oxidation
Caption: Troubleshooting workflow for pyrimidine N-oxidation reactions.
Purification Strategies for Substituted Pyrimidines
Purification is a critical, and often challenging, step. The polarity and properties of pyrimidines can vary widely based on their substitution.
Q9: My crude pyrimidine product is difficult to purify by standard column chromatography. What are my options?
A9: Many substituted pyrimidines are basic and can interact strongly with silica gel, leading to tailing, poor separation, and even decomposition.
-
Causality: The lone pairs on the pyrimidine ring nitrogens can form strong hydrogen bonds with the acidic silanol groups (Si-OH) on the surface of standard silica gel.
-
Troubleshooting & Optimization:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonia (by using a mobile phase saturated with ammonia vapor). This deactivates the acidic sites and significantly improves peak shape.
-
Switch Stationary Phase: If basic silica is insufficient, consider alternative stationary phases like alumina (basic or neutral grade) or reversed-phase silica (C18) for more polar compounds.[13]
-
Recrystallization: This is a highly effective and scalable method for purifying solid products. The key is finding a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). Common solvents include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[13][14]
-
Preparative HPLC: For high-purity requirements or difficult separations, preparative HPLC is the gold standard, though it is more resource-intensive.[13]
-
References
-
Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). Preprints.org. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis of 2,4-Disubstituted Pyrimidines of Possible Biological Interest. (2001). Arzneimittelforschung. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (2002). PMC - NIH. [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2017). ResearchGate. [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2019). Journal of Drug Delivery and Therapeutics. [Link]
-
Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. (2010). PubMed. [Link]
-
Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (2012). PMC - PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019). PMC - PubMed Central. [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2,4-disubstituted pyrimidines, polypyrimidinediyls, and annulated pyrimidines. (1981). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Mono-N-oxidation of Heterocycle-Fused Pyrimidines. (2020). The Royal Society of Chemistry. [Link]
-
Biginelli reaction. (n.d.). Wikipedia. [Link]
-
Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. (2023). ACS Omega. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. (2022). Journal of Synthetic Chemistry. [Link]
-
Pyrimidine biosynthesis. (2017). YouTube. [Link]
-
Optimization the reaction conditions for the Biginelli reaction. (2023). ResearchGate. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. (2018). Frontiers. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2023). ResearchGate. [Link]
-
Pyrimidine Synthesis. (2022). YouTube. [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2017). PMC - NIH. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2015). NIH. [Link]
-
Recent Trends in the Chemistry of Pyridine N-Oxides. (2001). ResearchGate. [Link]
-
The Boekelheide Rearrangement of Pyrimidine N‐oxides as a Case Study of Closed or Open Shell Reactions. (2022). Refubium - Freie Universität Berlin. [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). MDPI. [Link]
- Synthesis process of pyridine-N-oxide. (2022).
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (2019). CORE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 8. Biginelli Reaction [organic-chemistry.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in Pyrimidine Functionalization
Welcome to the technical support center for pyrimidine functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered at the bench.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrimidine Reactivity
This section addresses foundational concepts that are crucial for understanding and controlling regioselective reactions on the pyrimidine scaffold.
FAQ 1.1: Why is achieving high regioselectivity in pyrimidine functionalization often a significant challenge?
The regioselectivity of reactions on the pyrimidine ring is a nuanced challenge governed by the inherent electronic properties of the heterocycle. The two nitrogen atoms at the 1- and 3-positions act as strong electron-withdrawing groups, creating a π-deficient system.[1] This electron deficiency deactivates the ring towards electrophilic attack but makes it susceptible to nucleophilic and radical attack.
The positions on the ring are not electronically equivalent:
-
C2, C4, and C6 positions are the most electron-deficient due to their proximity to the nitrogen atoms. They are the primary sites for nucleophilic attack.[2][3][4]
-
The C5 position is the most electron-rich site and is the preferred target for electrophilic substitution, although this reaction is generally difficult without activating groups.[1]
Achieving selectivity between the C2, C4, and C6 positions is particularly challenging because their reactivity levels can be similar. The outcome of a reaction is often a delicate balance of electronic effects, steric hindrance from substituents, and the specific mechanism of the transformation (e.g., directed metalation, radical addition).[5]
FAQ 1.2: What are the electronically favored positions for different types of reactions on an unsubstituted pyrimidine ring?
Understanding the intrinsic reactivity of the pyrimidine core is the first step in designing a selective functionalization strategy.
-
Nucleophilic Aromatic Substitution (SNAr) : The C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto one of the adjacent nitrogen atoms. For attack at C4 or C6, the intermediate is stabilized by three resonance structures, while attack at C2 results in an intermediate that is also stabilized, but often to a lesser extent.[3][6] Therefore, in reactions involving halopyrimidines, the C4/C6 halide is typically displaced preferentially.[6]
-
Electrophilic Aromatic Substitution : This type of reaction is rare on pyrimidines unless the ring is activated with potent electron-donating groups (e.g., -OH, -NH2).[1][2] When it does occur, substitution is directed to the C5 position, which has the highest electron density.[1]
-
Radical Substitution (Minisci-type Reactions) : Under acidic conditions, the pyrimidine ring is protonated, making it highly electron-deficient and reactive towards nucleophilic carbon-centered radicals. The regioselectivity of radical attack is complex and can be influenced by both steric and electronic factors, but functionalization often favors the C2 and C4 positions.[7][8][9]
FAQ 1.3: How do directing groups work to control the regioselectivity of C–H functionalization?
Directing groups (DGs) are functional moieties that are covalently attached to a substrate and can coordinate to a metal catalyst, bringing it into close proximity to a specific C–H bond.[10][11] This chelation-assisted strategy overcomes the intrinsic reactivity of the pyrimidine ring, allowing for functionalization at positions that would otherwise be disfavored.
The process generally involves:
-
Coordination of a Lewis basic atom within the DG (e.g., N, O) to the transition metal center.
-
Formation of a stable metallacyclic intermediate.
-
Cleavage of the targeted C–H bond, which is now held in close proximity to the metal.
This "complex-induced proximity effect" is a powerful tool for achieving high regioselectivity in C–H activation reactions.[12] Pyrimidine and pyridine moieties themselves can act as effective directing groups for the functionalization of other parts of a molecule.[10][11][13]
Caption: Workflow for directing group-assisted C-H functionalization.
Part 2: Troubleshooting Guides for Common Functionalization Reactions
This section provides practical advice for overcoming common issues in three major classes of pyrimidine functionalization reactions.
Guide 2.1: Transition-Metal-Catalyzed C–H Arylation (e.g., Palladium-catalyzed)
Palladium-catalyzed direct C–H arylation is a powerful method for forming C–C bonds. However, its success is highly dependent on optimizing multiple reaction parameters.
Problem: Low or No Product Yield
Q: My Pd-catalyzed C–H arylation of a pyrimidine substrate is giving me very low yields or only starting material. What are the likely causes and how can I fix it?
A: Low yield in these reactions can stem from several factors. Here is a checklist of potential issues and solutions:
-
Catalyst Inactivity or Decomposition:
-
Cause: The Pd(II) precatalyst may not be efficiently entering the catalytic cycle, or the active Pd species may be decomposing to inactive Pd(0) black.
-
Solution:
-
Choice of Oxidant: Many C–H arylations require an oxidant to regenerate the active catalyst. Ensure your oxidant (e.g., AgOAc, Cu(OAc)₂, benzoquinone) is fresh and used in the correct stoichiometric amount.
-
Ligand Choice: The ligand stabilizes the metal center and facilitates the C–H activation step. If you are using a ligandless system, consider adding one. Common choices include phosphines (e.g., P(o-tol)₃, XPhos) or nitrogen-based ligands (e.g., 1,10-phenanthroline).
-
Temperature Control: Excessive heat can accelerate catalyst decomposition. Try lowering the reaction temperature and extending the reaction time.
-
-
-
Poor C–H Activation:
-
Cause: The targeted C–H bond may not be sufficiently acidic or accessible for the palladium catalyst to cleave.
-
Solution:
-
Solvent Effects: The solvent can play a crucial role. Polar aprotic solvents like DMF or DMA are common, but sometimes acidic co-solvents like pivalic acid (PivOH) or acetic acid are required to facilitate the C–H activation step, often via a concerted metalation-deprotonation (CMD) mechanism.[14][15]
-
Base Strength: The base is critical for the deprotonation step. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are frequently used. The choice of base can be substrate-dependent; consider screening a panel of bases to find the optimal one for your system.
-
-
-
Substrate-Related Issues:
-
Cause: The electronic or steric properties of your pyrimidine substrate may be hindering the reaction.
-
Solution:
-
Protecting Groups: If your pyrimidine has sensitive functional groups (e.g., free amines or hydroxyls), they may be interfering with the catalyst. Consider protecting these groups before the C–H arylation.
-
Directing Group Assistance: If you are attempting a non-directed C–H functionalization with poor results, installing a directing group may be the most effective solution to promote the reaction at the desired site.[10]
-
-
Problem: Poor Regioselectivity (Mixture of Isomers)
Q: My C–H arylation is working, but I'm getting a mixture of regioisomers. How can I improve the selectivity?
A: Achieving high regioselectivity is often the primary challenge. Here are some strategies to improve it:
-
Leverage Directing Groups:
-
Explanation: This is the most robust strategy for controlling regioselectivity. By installing a directing group, you can force the reaction to occur at a specific ortho-position.[10][11]
-
Action: Synthesize a derivative of your pyrimidine that contains a known directing group (e.g., a pyridyl, amide, or carboxylic acid group) positioned to direct functionalization to the desired C–H bond.
-
-
Tune Steric and Electronic Factors:
-
Explanation: The inherent steric and electronic properties of your substrate can be exploited. Large, bulky substituents can block access to adjacent C–H bonds, favoring reaction at less hindered sites. Electron-donating or -withdrawing groups can also influence the reactivity of different positions.
-
Action:
-
Analyze your substrate. If you have a choice of starting materials, select one where steric hindrance can be used to your advantage.
-
For some systems, changing the aryl coupling partner can influence selectivity. A bulkier aryl halide may react more selectively.
-
-
-
Optimize Reaction Conditions:
-
Explanation: The choice of ligand, solvent, and temperature can have a profound impact on regioselectivity.
-
Action:
-
Ligand Screening: Different ligands create different steric environments around the metal center. A bulkier ligand may enhance selectivity for the least hindered C–H bond.
-
Temperature: Lowering the reaction temperature can sometimes increase the energy difference between the transition states leading to different isomers, thereby improving selectivity.
-
-
Table 1: General Conditions for Palladium-Catalyzed C–H Arylation of Pyrimidines
| Position | Catalyst System | Base | Solvent | Additive/Oxidant | Reference |
| C2 | Pd(OAc)₂ / CuI | CsF | Dioxane | Picolinyl directing group | [14] |
| C5 | Pd(OAc)₂ | K₂CO₃ | DMF | PivOH | [16] |
| Aryl C-H | Pd(OAc)₂ | KOAc | Toluene | Pyrimidine as directing group | [17] |
Guide 2.2: Deprotonative Metalation (e.g., using TMP-bases)
Directed ortho-metalation (DoM) using strong, non-nucleophilic bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or mixed zinc/magnesium TMP bases is a powerful method for regioselective functionalization.
Problem: Incomplete Metalation or Low Yield After Quenching
Q: I am attempting a deprotonative metalation of my pyrimidine derivative followed by an electrophilic quench, but I am recovering mostly starting material. What's going wrong?
A: Incomplete metalation is a common issue. Here’s how to troubleshoot it:
-
Base Strength and Stoichiometry:
-
Cause: The base may not be strong enough to deprotonate the target C–H bond, or you may be using an insufficient amount.
-
Solution:
-
Choice of Base: While n-BuLi is a common base, it can sometimes act as a nucleophile. Sterically hindered bases like LDA or LiTMP are often preferred for deprotonation. For less acidic C–H bonds, more powerful mixed-metal bases like TMPZnCl·LiCl or TMPMgCl·LiCl may be necessary.[18][19]
-
Equivalents: Ensure you are using at least one full equivalent of the base. It's common to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.[20]
-
-
-
Reaction Temperature and Time:
-
Cause: Deprotonation kinetics can be slow, especially at low temperatures.
-
Solution:
-
Allow the metalation to stir for a sufficient amount of time. You can monitor the progress by taking aliquots, quenching with D₂O, and analyzing by ¹H NMR to see the extent of deuterium incorporation.
-
While many metalations are performed at low temperatures (-78 °C) to prevent side reactions, some less acidic protons require higher temperatures (e.g., 0 °C or even room temperature) to be abstracted.[20]
-
-
-
Solvent Choice:
-
Cause: The solvent influences the aggregation state and reactivity of the organolithium or organozinc base.
-
Solution: THF is the most common solvent. The addition of a coordinating co-solvent like TMEDA can break up alkyllithium aggregates and increase the basicity of the system.[21]
-
Problem: Poor Regioselectivity in Substituted Pyrimidines
Q: My metalation is working, but it's not selective. I'm getting a mixture of products after quenching with an electrophile. How can I control the site of deprotonation?
A: Regioselectivity in deprotonative metalation is dictated by a competition between the most acidic proton and any directing metalating groups (DMGs).
-
Harnessing Directing Metalating Groups (DMGs):
-
Explanation: A powerful DMG will direct deprotonation to its ortho position, even if another proton in the molecule is kinetically more acidic.
-
Action: If your substrate has multiple potential deprotonation sites, the best strategy is to ensure you have a strong DMG to control the regioselectivity. Common DMGs include amides, carbamates, sulfoxides, and even halogens.[12]
-
-
Kinetic vs. Thermodynamic Control:
-
Explanation: Sometimes, an initial kinetic deprotonation occurs at one site, but if the resulting anion is not the most stable, it can rearrange to a more thermodynamically stable isomer over time or at higher temperatures.
-
Action:
-
For kinetic selectivity, keep the reaction temperature low (-78 °C) and the reaction time short.
-
For thermodynamic selectivity, you may need to allow the reaction to warm to a higher temperature for a period to allow for equilibration before adding the electrophile.
-
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Minisci reaction - Wikipedia [en.wikipedia.org]
- 8. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. baranlab.org [baranlab.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A Predictive Model Towards Site‐Selective Metalations of Functionalized Heterocycles, Arenes, Olefins, and Alkanes using TMPZnCl⋅LiCl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Deprotonative metalation of five-membered aromatic heterocycles using mixed lithium-zinc species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Deprotonative metalation of substituted benzenes and heteroaromatics using amino/alkyl mixed lithium-zinc combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Pyrimidine Derivative Synthesis
Welcome to the Technical Support Center for pyrimidine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the synthesis of these vital heterocyclic compounds. Pyrimidine scaffolds are central to numerous biologically active molecules, and their efficient synthesis is a cornerstone of medicinal chemistry.[1][2][3] This resource provides in-depth, field-proven insights to help you optimize your reactions, increase yields, and minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a catalyst for pyrimidine synthesis?
A1: The choice of catalyst is paramount and depends on the specific reaction (e.g., Biginelli, Pinner, Suzuki coupling), the nature of your substrates, and desired outcome. Key parameters include:
-
Catalyst Type: The main categories are Brønsted acids (e.g., HCl, PTSA), Lewis acids (e.g., FeCl₃, ZnCl₂, Lanthanide triflates), transition metals (e.g., Palladium, Copper, Gold complexes), and organocatalysts (e.g., L-proline).[4][5][6][7][8]
-
Catalyst Activity & Loading: Ensure your catalyst is active; some may require regeneration if reused.[9] The amount of catalyst is crucial; insufficient loading can lead to low conversion, while excess can cause side reactions.[4] Screening different concentrations is recommended.[4]
-
Homogeneous vs. Heterogeneous: Homogeneous catalysts are in the same phase as the reactants, often leading to higher reactivity and selectivity.[10] However, they can be difficult to separate from the product.[11] Heterogeneous catalysts, being in a different phase (typically solid), are easily recovered and reused, offering a greener approach, though they may have lower activity due to mass transfer limitations.[10][11][12]
-
Solvent Compatibility: The solvent can significantly impact reaction rates and yields by influencing reactant solubility and catalyst activity.[9][12] For instance, polar solvents are generally preferred for many pyrimidine syntheses.[4]
-
Reaction Conditions: Temperature and time are critical. Some reactions require heat to overcome activation energy, while others benefit from milder conditions to prevent side product formation.[4]
Q2: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I troubleshoot this?
A2: Low yields in the Biginelli reaction are a common problem. Here’s a systematic approach to troubleshooting:
-
Insufficient Catalyst Activity: The catalyst is essential for this reaction; in its absence, yields are often poor.[4][13] If using a Brønsted or Lewis acid, ensure it has not degraded. For reusable solid catalysts, regeneration may be necessary.[9] Consider screening different catalysts, as some Lewis acids can be more effective than classical Brønsted acids for certain substrates.[4]
-
Suboptimal Reaction Conditions: The reaction may require longer duration or higher temperatures to proceed to completion.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.[4][9]
-
Solvent Effects: The choice of solvent is critical. While ethanol is common, other solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for specific substrates.[4][9]
-
Purity of Reagents: Impurities in the aldehyde, β-ketoester, or urea/thiourea can lead to unwanted side reactions and reduce the yield.[4]
-
Incomplete Cyclization: The final cyclization and dehydration steps may be slow. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[9]
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific, frequently encountered problems during pyrimidine synthesis and offers targeted solutions.
Issue 1: Formation of a Fluorescent Byproduct in the Biginelli Reaction
Question: I'm observing a fluorescent yellow-green spot on my TLC plate that is not my desired DHPM product. What is it and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[9] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures), creating a competing reaction pathway.[9]
Solutions:
-
Lower the Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[9]
-
Optimize Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction over the side reaction.[9]
-
Modify Order of Reagent Addition: In some cases, adding the urea last can minimize its decomposition into ammonia, thereby suppressing the Hantzsch pathway.[9]
Diagram: Competing Pathways in the Biginelli Reaction
Caption: Competing Biginelli and Hantzsch reaction pathways.
Issue 2: Poor Regioselectivity in Suzuki Coupling of Dihalogenated Pyrimidines
Question: I am trying to perform a Suzuki coupling on a 2,4-dichloropyrimidine, but I'm getting a mixture of products. How can I improve the regioselectivity?
Answer: Suzuki-Miyaura cross-coupling is a powerful tool for derivatizing pyrimidines.[1][14] However, with substrates like 2,4-dichloropyrimidine, achieving regioselectivity can be challenging as reactions can occur at either chlorine-substituted position. Generally, C4 is more reactive than C2 in palladium-catalyzed cross-coupling reactions.[15]
Solutions:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and its associated ligands is critical. For example, Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings of pyrimidines.[1][16] The steric and electronic properties of the ligands can influence which position the catalyst coordinates to, thereby directing the reaction.
-
Base and Solvent System: The base and solvent system can significantly affect the outcome. A common effective system is K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture.[1][16][17]
-
Reaction Temperature and Time: Optimizing the reaction temperature and time is crucial. Microwave-assisted synthesis can offer rapid and efficient optimization, often leading to higher yields and cleaner reactions in a fraction of the time compared to conventional heating.[14][17] A temperature of 100°C for 15 minutes under microwave irradiation has been shown to be effective.[14][17]
Table 1: Catalyst and Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [17]
| Catalyst (5 mol%) | Solvent Mixture (v/v) | Base | Yield (%) |
| Pd(PPh₃)₄ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 81 |
| Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 58 |
| Pd(OAc)₂ | 1,4-Dioxane/H₂O (2:1) | K₂CO₃ | 35 |
| Pd(PPh₃)₄ | Toluene/H₂O (2:1) | K₂CO₃ | 65 |
| Pd(PPh₃)₄ | DMF/H₂O (2:1) | K₂CO₃ | 72 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Base (1.5 mmol), Solvent (6 mL), 100 °C, 15 min, microwave irradiation.
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Biginelli Reaction[9]
This protocol provides a general framework for the synthesis of dihydropyrimidinones (DHPMs) using a solid-supported acid catalyst.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
Solid acid catalyst (e.g., sulfated zirconia, 50 mg)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).
-
Add the solid acid catalyst (e.g., sulfated zirconia, 50 mg).
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir for 5 minutes.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
Protocol 2: Microwave-Assisted Suzuki Coupling of a Halogenated Pyrimidine[17]
This protocol details a rapid and efficient method for the C-C bond formation on a pyrimidine core.
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol)
-
Degassed solvent mixture (1,4-dioxane and water, 2:1 v/v) (6 mL)
-
10 mL microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add the halogenated pyrimidine (0.5 mmol), the boronic acid (0.5 mmol), and the base (1.5 mmol).
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%).
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- Troubleshooting unexpected side reactions in pyrimidine synthesis. (2025). Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (n.d.). ACS Omega.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
- Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... (n.d.).
- optimization of solvent and catalyst for pyrimidine-dione synthesis. (n.d.). Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (2025). Request PDF.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). PubMed.
- The most commonly used pathway for the transition metal-catalyzed synthesis of pyrimidines. (n.d.).
- Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis. (2016). Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega.
- Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Deriv
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). Request PDF.
- Homogeneous vs Heterogeneous Catalysts. (n.d.).
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024).
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH.
- Base Catalyzed Pyrimidine Synthesis Using Microwave. (2025).
- Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid C
- Pyrimidine Synthesis and Degradation. (n.d.). Biochemistry - Pharmacy 180.
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. (n.d.). Request PDF.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (n.d.). Benchchem.
- The Novel Catalyst (Hypogallic Acid-Based Deep Eutectic Solvent) for Preparation of the New Compounds (Pyrano[2,3-d]Pyrimidines). (n.d.). Taylor & Francis.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). PubMed Central.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (n.d.).
- Pyrimidine metabolism. (n.d.). Wikipedia.
- (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. (2021).
- (PDF) Facts, Presumptions and Myths on the Solvent-Free and Catalyst-Free Biginelli Reaction. What is Catalysis for? (2025).
- Pyrimidine Biosynthesis and C
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. (2023). PubMed.
-
Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTF-XZzdf_MAptT-siKznlhDKI4A5YafpJqYMmOIxz-HxmE7LIC6-4pzHLlJ_qWQ21bMN7HjuZZVtP1E_qui7mQr5tMGrTV6_r0pgvEoXguBy0vMC-LZFgFCYSdUWokd_syfrja-nQc7QJ_T_xIGKDxekGlfrXRWYlqFgl8jhwfTApTLojGq4ktNL__gSSlB4oTulsI5041Q==]([Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsat.org [ijsat.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 15. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
preventing over-alkylation in pyrimidine synthesis
A Senior Application Scientist's Guide to Preventing Over-Alkylation
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into one of the most common challenges in pyrimidine chemistry: preventing over-alkylation . As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
The Challenge of Pyrimidine Alkylation: A Balancing Act
Pyrimidines are a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1] The alkylation of the pyrimidine ring is a critical step in the synthesis of these derivatives, allowing for the modulation of their pharmacological properties.[2] However, the pyrimidine nucleus possesses multiple nucleophilic nitrogen atoms (N1 and N3), and in the case of pyrimidinones, an exocyclic oxygen, leading to a mixture of N-alkylated, O-alkylated, and di-alkylated products.[3][4] Controlling the regioselectivity of this reaction is paramount to achieving high yields of the desired product and avoiding cumbersome purification steps.
Over-alkylation, the undesired addition of a second alkyl group, is a frequent impediment, leading to reduced yield of the target molecule and the formation of impurities that can be difficult to separate. This guide will provide a comprehensive overview of the factors influencing alkylation selectivity and practical strategies to mitigate the formation of these unwanted byproducts.
Troubleshooting Guide & FAQs: Navigating Over-Alkylation
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is producing a significant amount of a di-alkylated byproduct. What are the primary factors I should investigate?
A1: The formation of di-alkylated species is a common issue and is typically influenced by several key parameters. The primary factors to investigate are:
-
Stoichiometry of the Alkylating Agent: The most straightforward cause of over-alkylation is an excess of the alkylating agent. While a slight excess may be used to drive the reaction to completion, a large excess will significantly increase the probability of a second alkylation event.
-
Strength and Stoichiometry of the Base: Strong bases can generate a higher concentration of the anionic pyrimidine species, which is more nucleophilic and thus more reactive towards the alkylating agent. This increased reactivity can favor a second alkylation.
-
Reaction Time and Temperature: Prolonged reaction times and elevated temperatures can provide the necessary energy and opportunity for the less reactive mono-alkylated product to undergo a second alkylation.
Q2: I've optimized the stoichiometry, but I'm still observing over-alkylation. How does my choice of solvent impact this side reaction?
A2: Solvent choice plays a crucial, and often underestimated, role in directing the regioselectivity of pyrimidine alkylation.[5] The polarity of the solvent can influence the solvation of the pyrimidine anion and the counter-ion of the base, thereby affecting the nucleophilicity of the different nitrogen atoms.[6][7]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are excellent at solvating cations, leaving the pyrimidine anion more "naked" and highly reactive. This can lead to decreased selectivity and an increase in over-alkylation.[8]
-
Less Polar Solvents (e.g., THF, Dioxane): In these solvents, ion-pairing between the pyrimidine anion and the cation of the base is more significant. This can temper the reactivity of the anion and often leads to higher selectivity, favoring mono-alkylation.[5] Chelation control by the solvent can also play a role in directing alkylation to a specific site.[9]
Q3: Can the structure of my pyrimidine substrate or alkylating agent contribute to over-alkylation?
A3: Absolutely. Steric hindrance is a powerful tool for controlling selectivity.
-
Steric Hindrance on the Pyrimidine Ring: Bulky substituents on the pyrimidine ring can sterically shield one of the nitrogen atoms, making it less accessible to the alkylating agent.[10][11][12] This can be a highly effective intrinsic method for preventing di-alkylation.
-
Steric Hindrance on the Alkylating Agent: Similarly, using a sterically demanding alkylating agent can disfavor the second alkylation step, as the mono-alkylated pyrimidine is already more sterically congested.
Q4: Are there specific, advanced methodologies I can employ to ensure selective mono-alkylation?
A4: Yes, for challenging substrates where optimizing reaction conditions is insufficient, more advanced strategies can be employed:
-
Use of Protecting Groups: One of the most reliable methods is to protect one of the ring nitrogens, carry out the alkylation on the unprotected nitrogen, and then deprotect. For instance, a Boc group can be used to protect the N1 position of uracil, allowing for selective alkylation at N3.[13]
-
The Mitsunobu Reaction: This reaction offers an alternative pathway for N-alkylation under milder, neutral conditions, which can often provide higher selectivity.[14][15][16][17][18] It allows for the conversion of primary and secondary alcohols to N-alkylated pyrimidines with a high degree of control.[18]
Visualizing the Problem: Alkylation vs. Over-Alkylation
Caption: Competing pathways of mono-alkylation and over-alkylation in pyrimidine synthesis.
A Deeper Dive: Mechanistic Considerations and Control Strategies
The regioselectivity of pyrimidine alkylation is a delicate interplay of electronic and steric factors. The N1 and N3 positions have different electronic densities and steric environments, which can be exploited to favor alkylation at a specific site.
| Factor | Influence on Selectivity | Recommendation for Preventing Over-Alkylation |
| Alkylating Agent | Harder alkylating agents (e.g., dimethyl sulfate) tend to favor O-alkylation, while softer agents (e.g., alkyl halides) favor N-alkylation. The reactivity order is generally I > Br > Cl.[19] | Use the least reactive alkylating agent that provides a reasonable reaction rate. Consider using a single equivalent or slightly less. |
| Base | Stronger, non-nucleophilic bases (e.g., NaH, K2CO3) are commonly used. The choice of base can influence the position of deprotonation and the reactivity of the resulting anion.[8] | Use a weaker base or a stoichiometric amount of a stronger base. Avoid large excesses. |
| Solvent | As discussed, solvent polarity is critical. Less polar solvents often enhance selectivity.[5] | Screen solvents. Start with THF or dioxane before moving to more polar options like DMF if reactivity is low. |
| Temperature | Higher temperatures can overcome the activation barrier for the second alkylation. | Run the reaction at the lowest temperature that allows for a reasonable rate of the desired mono-alkylation. |
| Protecting Groups | Offers the most definitive control by physically blocking one of the reactive sites.[13] | For valuable or complex substrates where yield and purity are paramount, a protecting group strategy is highly recommended. |
Experimental Protocol: Selective N1-Alkylation using a Phase Transfer Catalyst
This protocol describes a method for the selective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) under mild phase-transfer catalytic (PTC) conditions, which can minimize over-alkylation.
Materials:
-
3,4-dihydropyrimidin-2(1H)-one (DHPM) substrate (1.0 eq)
-
Alkyl halide (1.1 eq)
-
Tetrabutylammonium hydrogen sulfate (TBAS) (0.1 eq)
-
50% aqueous NaOH
-
Toluene
Procedure:
-
To a round-bottom flask, add the DHPM substrate (1.0 eq) and TBAS (0.1 eq) in toluene.
-
Stir the mixture at room temperature and add the 50% aqueous NaOH solution.
-
Add the alkyl halide (1.1 eq) dropwise to the vigorously stirred mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Rationale for this Protocol: The use of a phase transfer catalyst allows the reaction to proceed under mild, biphasic conditions. The hydroxide concentration in the organic phase is kept low, which tempers the reactivity and reduces the likelihood of over-alkylation compared to using a strong base in a polar aprotic solvent.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and resolving over-alkylation issues.
By systematically evaluating these parameters and understanding the underlying chemical principles, you can effectively control the selectivity of your pyrimidine alkylation reactions, leading to higher yields, easier purifications, and more efficient synthesis of your target molecules.
References
- Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Minireviews in Medicinal Chemistry. [Link not available in search result]
- Various Authors. (2024). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Source not explicitly named].
-
Kumar, A., et al. (2022). An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. Mini Reviews in Medicinal Chemistry, 22(6), 884-903. Available at: [Link]
-
Guerra, M., et al. (2009). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. The Journal of Physical Chemistry B, 113(15), 5154-5163. Available at: [Link]
-
Al-Mulla, A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. Available at: [Link]
-
Various Authors. (n.d.). Proposed mechanism for alkylation of pyrimidine derivatives using.... ResearchGate. Available at: [Link]
-
Wikipedia contributors. (n.d.). Pyrimidine. Wikipedia. Available at: [Link]
-
Camargo, A. F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18881-18894. Available at: [Link]
-
Camargo, A. F., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4747-4762. Available at: [Link]
-
Wenska, M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][20][21]Triazolo[22][23]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6333-6351. Available at: [Link]
-
Camargo, A. F., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18881-18894. Available at: [Link]
-
Belkharchach, S., et al. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco-friendly conditions. Journal of Chemical Sciences, 132(1), 51. Available at: [Link]
-
Shchekotikhin, A. E., et al. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 30(10), 2215. Available at: [Link]
-
Various Authors. (n.d.). Selective N1-Alkylation of 3,4-Dihydropyrimidin-2(1H)-ones Using Mitsunobu-Type Conditions. ResearchGate. Available at: [Link]
-
Pathak, T., et al. (2010). Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides. Nucleosides, Nucleotides & Nucleic Acids, 29(1), 103-109. Available at: [Link]
-
Kumar, S., et al. (2014). Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. ResearchGate. Available at: [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(21), 13364-13477. Available at: [Link]
-
Cuquerella, M. C., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(17), 4101-4105. Available at: [Link]
-
Abellán-Flos, M., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(44), 23212-23223. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Various Authors. (n.d.). Reaction Scope for the Synthesis of O-Alkylated Pyrimidines 4a−r. ResearchGate. Available at: [Link]
-
Zieliński, W., & Celewicz, L. (1990). Steric effects in the reactions of oxo-pyrimidine derivatives. I. Steric acceleration of hydrolysis of 5-monoalkyl substituted barbituric acid derivatives as the effect of 1'-branching. ResearchGate. Available at: [Link]
-
Mondal, S., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11139-11148. Available at: [Link]
-
de la Torre, B. G., et al. (2012). Synthesis of new unnatural Nα-Fmoc pyrimidin-4-one amino acids: use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group. Organic & Biomolecular Chemistry, 10(30), 5859-5867. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Available at: [Link]
-
Hilbert, G. E., & Johnson, T. B. (1930). The Alkylation of Pyrimidines. An Attempt to Prepare 1-Glucosidocytosine. Journal of the American Chemical Society, 52(5), 2001-2007. Available at: [Link]
-
Mondal, S., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(30), 11139-11148. Available at: [Link]
-
Ghasemi, J. B., & Shiri, F. (2015). Effects of solvents on the aromaticity and thermodynamic properties of azacalix[21]arene[21]pyrimidines: A computational study. European Journal of Chemistry, 6(4), 438-444. Available at: [Link]
-
DirtyMedicine. (2024, February 21). Pyrimidine Synthesis [Video]. YouTube. Available at: [Link]
-
Scott, D., & Fox, M. (1982). The effects of pyrimidine nucleotides on alkylating agent induced cytotoxicity and spontaneous and induced mutation to purine analog resistance in V79 cells. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 94(2), 315-328. Available at: [Link]
Sources
- 1. An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of solvents on the aromaticity and thermodynamic properties of azacalix[2]arene[2]pyrimidines: A computational study | European Journal of Chemistry [eurjchem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Chelation-controlled regioselective alkylation of pyrimidine 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. jchemrev.com [jchemrev.com]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Managing Air and Moisture Sensitive Pyrimidine Reactions
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing reactions involving air- and moisture-sensitive pyrimidine compounds. The inherent π-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, and many potent organometallic reagents used in its functionalization are highly reactive towards oxygen and water.[1][2] Failure to rigorously exclude these atmospheric components is a primary driver of low yields, byproduct formation, and reaction failure.[3][4]
This resource moves beyond simple procedural lists to explain the causality behind each recommendation, empowering you to not only solve current issues but also proactively design more robust experimental setups.
Core Principles & Best Practices
Before delving into specific troubleshooting scenarios, it is crucial to understand the foundational principles of working in an inert environment. Even trace amounts of water adsorbed onto glassware or dissolved in solvents can be stoichiometrically significant on a small scale (<1 mmol), leading to significant yield reduction.[3] Similarly, oxygen can oxidize sensitive reagents and intermediates, leading to complex side products.[5]
Key Pillars of Inert Atmosphere Chemistry:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water.[6][7]
-
Solvent & Reagent Purity: Solvents and reagents must be scrupulously dried and degassed.[3][8]
-
Inert Gas Integrity: The inert gas (typically nitrogen or argon) must be of high purity and delivered in a way that maintains a positive pressure within the reaction apparatus.[6][9]
-
Proper Transfer Techniques: Reagents must be transferred between vessels without exposure to the atmosphere.[6][10][11][12]
Frequently Asked Questions (FAQs)
Here we address common high-level questions that frequently arise during the planning and execution of sensitive pyrimidine reactions.
Q1: Nitrogen or Argon? Which inert gas should I choose? A1: For most pyrimidine reactions, high-purity nitrogen is a cost-effective and suitable choice.[9][13] However, argon is denser than air and provides a more robust "blanket" over the reaction.[3] For highly sensitive reactions, particularly those involving transition metal catalysis or extended reaction times at high temperatures, the slightly higher cost of argon is a worthwhile investment for ensuring an inert atmosphere.[3] While nitrogen is generally considered inert, it can react with certain reagents (e.g., lithium metal) at elevated temperatures.[3]
Q2: My reagents are labeled "anhydrous." Can I trust the label and use them directly from the bottle? A2: It is dangerous to implicitly trust an "anhydrous" label, especially for highly moisture-sensitive reactions.[14] While reputable suppliers provide high-quality solvents, improper storage or repeated use can introduce moisture. For critical applications, it is best practice to re-dry solvents by distillation from an appropriate drying agent or by passing them through a solvent purification system.[8][15] Hygroscopic solid reagents should be dried under high vacuum, sometimes with gentle heating, before use.[14]
Q3: What is the most common point of failure in setting up an inert atmosphere reaction? A3: The most common failure points are inadequate glassware drying and improper sealing of the reaction vessel. A thin film of moisture adsorbed on the inside of a flask can be a significant source of water.[6][7] Simply air-drying glassware is insufficient. Oven-drying (>120 °C for several hours) or flame-drying under vacuum is essential.[7][9][16] The second common issue is leaks in the system, often from poorly sealed septa or ground-glass joints. Always use freshly-greased joints and secure septa properly.[7][17]
Q4: How can I monitor the progress of my air-sensitive reaction? A4: Thin Layer Chromatography (TLC) is a standard method.[18][19] To take a sample, briefly increase the inert gas flow to create a strong positive pressure. Quickly remove the septum, take an aliquot with a dry glass capillary, and immediately reseal the flask. Quench the aliquot in a separate vial containing a suitable quenching agent (e.g., a vial with a few drops of ethanol if you used an organolithium reagent) before spotting on the TLC plate. For more sophisticated analysis without atmospheric exposure, specialized techniques and equipment, such as inert sampling for mass spectrometry or specialized NMR tubes, can be employed.[20][21]
Troubleshooting Guides
This section provides structured, question-and-answer guides for specific problems you may encounter.
Problem 1: Low or No Product Yield
Q: I ran the reaction, but my NMR analysis shows only starting material or a complex mixture of unidentifiable products. What went wrong?
This is a classic symptom of atmospheric contamination. The first step is to systematically review your procedure to identify the source of the leak or contamination.
A1: Was your glassware truly dry?
-
Cause: Adsorbed water on the glass surface is a hidden source of reaction-quenching moisture.[6][7]
-
Troubleshooting:
-
Ensure all glassware was oven-dried at a minimum of 120°C for at least 4 hours (overnight is better) or properly flame-dried under vacuum until no more condensation is visible.[7][16]
-
Assemble the apparatus while still hot and allow it to cool completely under a positive flow of dry inert gas.[7] This prevents atmospheric moisture from being drawn back into the flask as it cools.
-
A2: How confident are you in the quality of your "anhydrous" solvent?
-
Cause: Solvents can absorb moisture over time, even in sealed bottles. The septum on a reagent bottle can degrade after multiple punctures, allowing air and moisture to enter.
-
Troubleshooting:
-
For highly sensitive reactions, use freshly distilled solvent from a suitable drying agent (see table below).
-
If using a commercial anhydrous solvent bottle, use a fresh, unopened bottle. Purge the headspace with inert gas before the first use.
-
Never leave a needle in the septum of a reagent bottle for an extended period, as this creates a slow leak.
-
A3: Could your reagents have degraded or been contaminated?
-
Cause: Many organometallic reagents (e.g., organolithiums, Grignard reagents) are highly reactive and can be partially or fully quenched by trace oxygen or water, leading to lower effective concentrations.[12] Hygroscopic solids can absorb significant amounts of water.[14]
-
Troubleshooting:
-
Titrate your reagents. For organolithium or Grignard reagents, titration is the only way to know the true molarity. Do not rely on the concentration printed on the bottle label.
-
Dry solid reagents. If a starting material is a hygroscopic solid, dry it in a vacuum oven or under high vacuum in a Schlenk flask before use.[14]
-
Check reagent age and storage. Older reagents may have degraded. Check the supplier's recommended shelf life if possible.[14]
-
Problem 2: Formation of Specific, Unwanted Side Products
Q: My reaction worked, but I've isolated a significant amount of a byproduct. How do I identify the cause and prevent it?
The structure of the byproduct is your most important clue.
A1: Is the byproduct a result of hydrolysis? (e.g., an alcohol instead of an alkylated pyrimidine)
-
Cause: This strongly indicates the presence of water, which protonated your reactive intermediate (e.g., a lithiated pyrimidine) before the desired electrophile could react.
-
Mitigation Strategies:
-
Re-evaluate your drying procedures. This is the most likely culprit. Review every step, from glassware preparation to solvent purification, as detailed in Problem 1.[8][22]
-
Consider the order of addition. If possible, add the reactive intermediate (e.g., the organometallic reagent) to the pyrimidine substrate, rather than the other way around. This ensures the pyrimidine is in excess initially, minimizing the chance of the organometallic reacting with trace water.
-
A2: Is the byproduct a result of oxidation? (e.g., a hydroxylated pyrimidine or coupling products)
-
Cause: The reaction was exposed to oxygen. Oxygen can react with organometallic intermediates or radical species to form a variety of oxidized products.[5]
-
Mitigation Strategies:
-
Degas your solvents thoroughly. The most effective method is the "freeze-pump-thaw" technique, repeated at least three times.[6] For less sensitive reactions, sparging the solvent with a vigorous stream of inert gas for 30-60 minutes is often sufficient.[6]
-
Ensure a leak-free system. Use a bubbler to monitor a slight positive pressure of inert gas throughout the entire reaction.[6][7] If the bubbles stop or suck back, you have a leak.
-
Perform a proper evacuate-refill cycle. Before starting, pull a vacuum on the sealed, assembled apparatus and then backfill with inert gas. Repeating this cycle three times is standard practice to remove residual air.[3][20]
-
A3: Is the byproduct a known alternative reaction pathway? (e.g., Knoevenagel condensation instead of a Biginelli reaction)
-
Cause: The reaction conditions (temperature, catalyst, concentration) may be favoring an undesired but mechanistically plausible pathway.[18][22]
-
Mitigation Strategies:
-
Adjust the temperature. Some side reactions have a higher activation energy than the desired reaction. Running the reaction at a lower temperature may improve selectivity.[18]
-
Change the catalyst. The choice of a Lewis or Brønsted acid can significantly influence the reaction pathway.[18][23]
-
Modify the order of addition. The sequence in which reagents are added can control the concentration of reactive intermediates and suppress side reactions.[18]
-
Protocols & Workflows
Protocol: Preparing Glassware for an Air-Sensitive Reaction
-
Cleaning: Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.) and magnetic stir bars with soap and water, followed by rinses with deionized water and then acetone to aid drying.
-
Drying: Place all glassware and the stir bar in an oven at >120°C for a minimum of 4 hours (preferably overnight).[7]
-
Assembly: While the glassware is still hot, assemble the apparatus in a fume hood. Use a thin, uniform layer of high-vacuum grease on all ground-glass joints.[24]
-
Cooling: Immediately connect the assembled apparatus to a Schlenk line or a balloon filled with inert gas.[17] This ensures that as the apparatus cools and the internal pressure drops, only dry, inert gas is drawn inside, not moist laboratory air.[7]
-
Evacuate-Refill Cycle: Once cool, seal the system. Carefully evacuate the apparatus using the vacuum line, being careful not to pull grease into the manifold. After 1-2 minutes under vacuum, switch to the inert gas line to backfill the system to atmospheric pressure. Repeat this cycle a total of three times to ensure the removal of virtually all atmospheric gases.[3]
Workflow: Transfer of an Air-Sensitive Liquid Reagent via Syringe
This workflow details the transfer of a reagent (e.g., n-Butyllithium) from a Sure/Seal™ bottle to a reaction flask.[6][12]
-
Prepare Flask: Ensure the reaction flask is assembled, dry, and under a positive pressure of inert gas, vented through a bubbler.[19]
-
Prepare Syringe: Oven-dry the syringe and needle separately.[12] Allow them to cool in a desiccator. Assemble the syringe and flush it thoroughly with dry inert gas. A common method is to draw inert gas from a balloon or a separate inerted flask into the syringe and expel it 5-10 times.[12][24]
-
Pressurize Reagent Bottle: Puncture the septum of the Sure/Seal™ bottle with a needle connected to the inert gas line. This creates a positive pressure inside the bottle, which is necessary to fill the syringe.
-
Withdraw Reagent: Insert the dry, inert-gas-flushed syringe needle through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. The positive pressure in the bottle will slowly push the plunger back, filling the syringe.[6] Draw slightly more than the required volume.
-
Remove Bubbles & Excess: Withdraw the needle from the liquid into the headspace of the bottle. Invert the syringe (needle pointing up) and gently push the plunger to expel any gas bubbles and the excess reagent back into the bottle.
-
Transfer: Withdraw the needle from the reagent bottle and quickly insert it into the septum of the reaction flask. Slowly add the reagent to the reaction mixture.[17]
-
Rinse: After delivery, draw some of the reaction solvent from the headspace of the flask into the syringe to rinse it, and add this back to the reaction to ensure complete transfer of the reagent.
Data Tables
Table 1: Common Drying Agents for Solvents
| Solvent Class | Primary Drying Agent | Incompatible With | Notes |
| Ethers (THF, Diethyl Ether) | Sodium/Benzophenone | Halogenated solvents, Ketones, Esters | The deep blue/purple color of the benzophenone ketyl radical anion provides a visual indicator of dryness.[8] |
| Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone, Calcium Hydride (CaH₂) | (for Na) Halogenated solvents | CaH₂ is a good pre-drier but may not achieve the lowest moisture levels. |
| Halogenated (DCM, Chloroform) | Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀) | Protic solvents, Amines | Distillation from P₄O₁₀ is highly effective but must be done with care. Never use sodium. |
| Aprotic Polar (DMF, Acetonitrile) | Calcium Hydride (CaH₂), Molecular Sieves (4Å) | Acids | Molecular sieves are a good option but must be activated (heated under vacuum) before use. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
This decision tree illustrates the logical steps to diagnose the cause of a failed or low-yielding air-sensitive pyrimidine reaction.
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Standard Schlenk Line Setup
This diagram shows the essential components of a dual-manifold Schlenk line used for managing inert atmospheres.
Caption: Key components of a Schlenk line setup.
References
-
University of Groningen. (2008). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]
-
Styler, A. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. [Link]
-
Elschenbroich, C. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. In Organometallics. [Link]
-
MilliporeSigma. (n.d.). Handling air-sensitive reagents AL-134. MIT. [Link]
-
Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Advion, Inc. (n.d.). Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]
-
Styler, A. (2013, July 2). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]
-
Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. [Link]
-
Cadet, J., et al. (n.d.). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC. [Link]
-
Borys, A. M. (2023, January 29). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]
-
Nichols, L. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
METTLER TOLEDO. (n.d.). Impurity Profiling of Air-Sensitive Organometallic Reactions. [Link]
-
Organic Lab Techniques. (2022, February 1). Inert Atmosphere. YouTube. [Link]
-
ChemBeaver. (2025, December 16). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. [Link]
-
Borys, A. (2021, February 6). Synthesis Workshop: The Schlenk Line Survival Guide with Dr. Andryj Borys (Episode 45). YouTube. [Link]
-
Frontier, A. (2026). Reagents & Solvents: Reagent Tips. University of Rochester, Department of Chemistry. [Link]
-
UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere. YouTube. [Link]
-
Ranjit, E. (2021, August 9). How to create inert atmosphere? ResearchGate. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
Johnson, A. (2014, March 11). Looking for a synthesis to teach Schlenk and glovebox techniques. IONiC / VIPEr. [Link]
-
Chemistry Lab. (2015, August 11). Schlenk Line Techniques and Cannulation Technique. YouTube. [Link]
-
Rimola, A., et al. (n.d.). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry (RSC Publishing). [Link]
-
ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
van Gennip, A. H., et al. (n.d.). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed. [Link]
-
Nyhan, W. L. (n.d.). Disorders of purine and pyrimidine metabolism. PubMed. [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. molan.wdfiles.com [molan.wdfiles.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. benchchem.com [benchchem.com]
- 9. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. research.unl.edu [research.unl.edu]
- 12. web.mit.edu [web.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory - Oreate AI Blog [oreateai.com]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 21. advion.com [advion.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Validation & Comparative
A Comparative Analysis of Synthetic Methodologies for 4-Ethoxy-6-methylpyrimidine
For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient synthesis of substituted pyrimidines is a cornerstone of innovation. The 4-ethoxy-6-methylpyrimidine scaffold, in particular, represents a key building block for a variety of pharmacologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable reproducible, high-yield synthesis.
Introduction: The Significance of the this compound Moiety
Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to numerous biological processes, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] Their inherent biological relevance has made them a privileged scaffold in drug discovery. The specific substitutions at the 4, and 6 positions of the pyrimidine ring can significantly influence the molecule's physicochemical properties and its interaction with biological targets. The ethoxy group at the C4 position can enhance lipophilicity and metabolic stability, while the methyl group at C6 provides a key steric and electronic feature.
This guide will dissect two principal synthetic strategies for obtaining this compound: a classical multi-step approach involving the construction of the pyrimidine ring followed by functional group interconversion, and a proposed one-pot synthesis based on the well-established Biginelli reaction.
Method 1: Multi-Step Synthesis via a Hydroxypyrimidine Intermediate
This robust and well-documented approach involves three key stages: the initial formation of a 4-hydroxy-6-methylpyrimidine precursor, its subsequent chlorination, and finally, a nucleophilic substitution to introduce the desired ethoxy group.
Logical Flow of the Multi-Step Synthesis
Sources
A Senior Application Scientist's Guide to Evaluating Pyrimidine Analogs in Biological Assays: A Comparative Framework Featuring 4-Ethoxy-6-methylpyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Pyrimidine Scaffold
The pyrimidine ring, a fundamental component of nucleic acids, represents one of the most privileged scaffolds in medicinal chemistry.[1][2] Its inherent ability to engage in hydrogen bonding and other molecular interactions has made it a cornerstone in the development of therapeutics targeting a vast array of biological processes. Pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The biological output of a pyrimidine-based compound is exquisitely sensitive to the nature and position of its substituents, making the exploration of its structure-activity relationship (SAR) a critical endeavor in drug discovery.[1][6]
This guide provides a comprehensive framework for the comparative biological evaluation of novel pyrimidine analogs. We will use 4-Ethoxy-6-methylpyrimidine, a simple yet representative analog, as our central example to illustrate the principles and methodologies involved. While direct, extensive biological data for this specific compound is not widely published, its structural motifs—an alkoxy group at position 4 and an alkyl group at position 6—allow us to extrapolate potential activities based on well-documented SAR principles from closely related analogs. Our objective is to equip researchers with the rationale and practical protocols needed to systematically characterize any new pyrimidine derivative.
Part 1: Decoding the Pyrimidine Core - Structure-Activity Relationship (SAR) Insights
The therapeutic potential of a pyrimidine analog is not dictated by the core ring alone, but by the intricate interplay of the substituents attached to it. Modifications at the C2, C4, C5, and C6 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.[7]
-
Positions 2 and 4: These are often the most critical positions for modulating activity, particularly for kinase inhibitors. The introduction of substituted anilino or related aromatic groups can facilitate crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[6] For our reference compound, the 4-ethoxy group provides a hydrogen bond acceptor and its lipophilicity can influence cell permeability and target engagement. Its effect can be compared against other common C4 substituents like amino, chloro, or larger aromatic systems which are prevalent in potent kinase inhibitors.[8][9]
-
Position 6: The 6-methyl group on our compound is a small, lipophilic group that can influence the compound's orientation within a binding pocket. Depending on the target, this position can be tolerant of larger groups, or it can be a point of steric hindrance. Studies on related pyrimidines show that modifications here can fine-tune selectivity and potency.[10][11]
-
Position 5: While unsubstituted in this compound, the C5 position is a key vector for modification. Introducing bulky groups or hydrogen-bonding moieties at this position can lead to new interactions with the target protein, often enhancing potency or altering the mode of action.[12]
To contextualize the potential of a new analog, it is essential to compare its performance against established compounds. The following table presents experimental data for several well-characterized pyrimidine derivatives across different biological assays, providing a benchmark for evaluation.
Table 1: Comparative Biological Activity of Representative Pyrimidine Analogs
| Compound/Analog Class | Target/Assay | Key Substituents | Reported Activity (IC50/MIC) | Reference |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine (10e) | PI3Kα Kinase Inhibition | 2-Aryl, 4-Morpholino | IC50 = 3.6 nM | [8] |
| 2,4,5,6-Tetrasubstituted Pyrimidines | CDK2 Kinase Inhibition | Varied substitutions | Potent inhibition reported | [13] |
| 5-Fluorouracil (5-FU) | Cytotoxicity (Antimetabolite) | 5-Fluoro | Cell-line dependent (µM range) | [14][15] |
| Thieno[2,3-d]pyrimidine Derivatives | Antimicrobial (e.g., E. coli) | Varied substitutions | MIC values reported as low as 1.0 µg/mL for some analogs | [3] |
| 5-Formamidopyrimidines | Antitubercular (M. tuberculosis) | 5-Formamido | IC90 ≤ 1 µg/mL | [12] |
| Thieno[2,3-d]pyrimidine (7t) | Cytotoxicity (MCF-7 cells) | 4-Substituted | IC50 = 7.45 µM | [16] |
Part 2: A Practical Guide to Core Biological Assays
The systematic evaluation of a novel pyrimidine analog requires a tiered approach, beginning with broad screening assays and progressing to more specific, mechanism-based studies. Here, we provide detailed protocols for three fundamental assays.
Assay 1: Cell Viability and Cytotoxicity (MTT Assay)
Causality and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of initial screening. It is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay provides a robust measure of a compound's cytotoxic or cytostatic effects and is used to determine the half-maximal inhibitory concentration (IC50), a key metric of potency.[17]
Detailed Step-by-Step Protocol:
-
Cell Seeding:
-
Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound and other analogs in culture medium. Perform serial dilutions to create a concentration gradient (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds. Include "vehicle-only" (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for 48 to 72 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[17]
-
Assay 2: In Vitro Kinase Inhibition Assay
Causality and Rationale: Many pyrimidine derivatives function as ATP-competitive kinase inhibitors, targeting enzymes that are often dysregulated in cancer and inflammatory diseases.[8][13][18] An in vitro kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used. They quantify the amount of ADP produced in the kinase reaction; lower ADP levels indicate greater inhibition.
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare assay buffer, recombinant kinase enzyme (e.g., PI3K, CDK2), the appropriate substrate (e.g., a specific peptide), and ATP at optimal concentrations as recommended by the manufacturer.
-
Prepare serial dilutions of this compound and control inhibitors (e.g., Staurosporine) in the assay buffer.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and your test compound or vehicle.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to the wells to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30 minutes.
-
-
Data Measurement and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition relative to a no-inhibitor control. Plot this against the log of the inhibitor concentration to determine the IC50 value.
-
Assay 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
Causality and Rationale: Pyrimidine analogs can act as antimetabolites that disrupt nucleic acid synthesis in bacteria and fungi, leading to potent antimicrobial activity.[3][14] The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Compound Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (or another suitable medium). The concentration range should be broad enough to encompass the expected MIC.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Part 3: Visualizing Workflows and Mechanisms
Effective research relies on logical workflows and a clear understanding of the biological context. The following diagrams, rendered using DOT language, illustrate a typical evaluation cascade and a key signaling pathway often targeted by pyrimidine inhibitors.
Experimental Workflow for Pyrimidine Analog Evaluation
This diagram outlines a structured approach for characterizing a novel pyrimidine analog, moving from broad primary screening to more detailed secondary and mechanistic studies.
Caption: A logical workflow for the evaluation of novel pyrimidine analogs.
Targeting the PI3K/Akt/mTOR Signaling Pathway
Many pyrimidine derivatives are designed to inhibit kinases within pro-survival signaling pathways like the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer.[8][15]
Caption: Inhibition of the PI3K signaling pathway by a pyrimidine analog.
Conclusion
The pyrimidine scaffold remains a highly fertile ground for the discovery of novel therapeutic agents. The biological activity of any new analog, such as this compound, is fundamentally determined by its substitution pattern. A systematic and comparative evaluation, grounded in robust biological assays, is paramount to unlocking its therapeutic potential. By employing a tiered screening approach—starting with broad cytotoxicity assays and progressing to specific enzymatic and mechanistic studies—researchers can efficiently identify promising lead compounds. This guide provides the foundational rationale and detailed protocols to empower scientists in their efforts to translate novel chemical matter into next-generation medicines.
References
-
Kumar, A., Sharma, S., & Sharma, S. (2021). Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. PubMed. [Link]
-
Tsuji, M., et al. (2019). Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins. ACS Infectious Diseases. [Link]
-
Abdel-Maksoud, M. S., et al. (2018). Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors. PubMed. [Link]
-
Kaur, R., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences. [Link]
-
Papakyriakou, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
-
Al-Issa, S. A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]
-
Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
-
Kaur, R., et al. (2023). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. ResearchGate. [Link]
-
Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
-
Hayakawa, M., et al. (2007). Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
Mikhailov, S. N., et al. (2022). Analogues of Pyrimidine Nucleosides as Mycobacteria Growth Inhibitors. MDPI. [Link]
-
Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
-
Ahmed, S. A., et al. (2021). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. [Link]
-
El-Naggar, A. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]
-
Kantevari, S., et al. (2020). Pyrimidine based pyrazoles as Cyclin-dependent kinase 2 inhibitors: Design, Synthesis and Biological Evaluation. ResearchGate. [Link]
-
Ahmed, S. A., et al. (2021). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Al-Nahrain Journal of Science. [Link]
-
Unknown. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Unknown Source. [Link]
-
Cuny, G. D., et al. (2006). Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines. PubMed. [Link]
-
Kalogirou, A. S., et al. (2019). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
-
Jiang, L., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. [Link]
-
Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews. [Link]
-
Chen, S., & Galluzzi, L. (2019). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers. [Link]
-
Jiang, L., et al. (2010). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)phenoxy acetates. PubMed. [Link]
-
Sahoo, B. M., et al. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Institutes of Health. [Link]
-
Sharma, G., et al. (2024). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[3][6]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
-
Wang, L., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology. [Link]
-
Patel, H. M., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE. [Link]
-
Al-Amiery, A. A., et al. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. Journal of Impact Factor. [Link]
-
Singh, B., et al. (1987). Synthesis and biological activities of the C-4 esters of 4'-demethylepipodophyllotoxin. Journal of Medicinal Chemistry. [Link]
-
Agrawal, A. P., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tsijournals.com [tsijournals.com]
- 12. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Challenge of Isomeric Differentiation
An In-Depth Comparative Guide to the Spectroscopic Data of Pyrimidine Isomers A Senior Application Scientist's Guide to the Structural Elucidation of Pyrimidine, Pyrazine, and Pyridazine for Researchers and Drug Development Professionals.
Pyrimidine, pyrazine, and pyridazine are the three foundational isomers of diazine (C₄H₄N₂), aromatic heterocyclic compounds that form the core of countless biologically active molecules, including nucleic acids and pharmaceuticals.[1][2] While sharing the same molecular formula and mass, the arrangement of the two nitrogen atoms within the six-membered ring—1,2- in pyridazine, 1,3- in pyrimidine, and 1,4- in pyrazine—imparts distinct electronic and structural properties to each molecule. These subtle differences manifest as unique spectroscopic signatures, which, if interpreted correctly, allow for their unambiguous identification.
This guide provides a comprehensive comparison of the spectroscopic data for these three key isomers. As a senior application scientist, my objective is not merely to present data but to explain the underlying principles and experimental causality. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently distinguish these critical building blocks in their own work.
Caption: Standard workflow for NMR sample preparation and analysis.
Comparative NMR Data
The symmetry of each molecule is the primary determinant of its NMR spectrum. Pyrazine, with its D₂h symmetry, is the simplest, showing only one signal in both the ¹H and ¹³C spectra. Pyrimidine and pyridazine have lower symmetry (C₂v) and thus more complex spectra.
| Isomer | Proton | ¹H Chemical Shift (ppm in CDCl₃) | Carbon | ¹³C Chemical Shift (ppm in CDCl₃) |
| Pyrimidine | H-2 | ~9.27 | C-2 | ~158.4 |
| H-4, H-6 | ~8.78 | C-4, C-6 | ~156.9 | |
| H-5 | ~7.38 | C-5 | ~121.7 | |
| Pyrazine | H-2, H-3, H-5, H-6 | ~8.63 | C-2, C-3, C-5, C-6 | ~145.1 |
| Pyridazine | H-3, H-6 | ~9.17 | C-3, C-6 | ~150.8 |
| H-4, H-5 | ~7.69 | C-4, C-5 | ~126.8 |
Data compiled from various sources, including ChemicalBook and SpectraBase. [3][4][5] Key Distinguishing Features:
-
Pyrazine: Exhibits a single sharp peak in both ¹H and ¹³C NMR spectra, a direct consequence of its high symmetry.
-
Pyrimidine: Shows three distinct signals in both spectra. The proton at the C-2 position, situated between two nitrogen atoms, is the most deshielded and appears furthest downfield (~9.27 ppm). [3]* Pyridazine: Presents two sets of signals. The protons adjacent to the nitrogen atoms (H-3, H-6) are significantly downfield compared to the other two protons (H-4, H-5). The presence of the N-N bond makes these adjacent protons highly deshielded.
Infrared (IR) Spectroscopy: Fingerprinting Molecular Vibrations
IR spectroscopy probes the vibrational modes of a molecule. Each isomer has a unique set of allowed vibrations due to its distinct symmetry and bonding, providing a characteristic "fingerprint" spectrum. The key regions to analyze are the C-H stretching (~3000-3100 cm⁻¹), the ring stretching (C=C and C=N) region (~1400-1600 cm⁻¹), and the C-H out-of-plane bending region (< 900 cm⁻¹). [6]
Causality Behind Experimental Choices
For solid samples, the KBr pellet method is often preferred for its clarity, as the mulling agent (like Nujol) has its own interfering C-H absorption bands. [7][8]The critical step is to grind the sample into particles smaller than the wavelength of the IR radiation to minimize scattering (the Christiansen effect), which can distort peak shapes. [9]
Experimental Protocol: FT-IR using KBr Pellet
-
Grinding: Add 1-2 mg of the isomer and ~100 mg of dry, spectroscopic-grade KBr to an agate mortar. Grind thoroughly with a pestle for several minutes until the mixture is a fine, homogeneous powder. [8]2. Pellet Pressing: Transfer a portion of the powder to a pellet die. Assemble the die and press under high pressure (typically 8-10 tons) for 1-2 minutes using a hydraulic press.
-
Analysis: The resulting pellet should be transparent or translucent. Carefully remove the pellet from the die and place it in the spectrometer's sample holder.
-
Spectrum Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample chamber should be run first and automatically subtracted.
Caption: Workflow for preparing a KBr pellet for FT-IR analysis.
Comparative IR Data
While full assignment is complex, key differences in the fingerprint region allow for differentiation. Studies have shown that the delocalization of π-electrons is strong in pyrazine and pyrimidine, whereas pyridazine exhibits a more localized double bond character. [1][6]
| Isomer | C-H Stretch (cm⁻¹) | Ring Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) |
|---|---|---|---|
| Pyrimidine | ~3050 | ~1570, 1465, 1400 | ~700-800 |
| Pyrazine | ~3060 | ~1525, 1480, 1415 | ~800-850 |
| Pyridazine | ~3055 | ~1575, 1450, 1410 | ~750-800 |
Data is generalized from matrix isolation IR studies.[1][6]
Key Distinguishing Features:
-
Pyrazine: Due to its center of symmetry, pyrazine has fewer IR-active bands compared to the other two isomers, leading to a comparatively simpler spectrum.
-
Pyridazine: The N-N bond introduces unique vibrational modes not present in the other isomers, affecting the ring stretching region.
-
Pyrimidine: The pattern of C-H out-of-plane bends can be diagnostic, reflecting the substitution pattern of the ring hydrogens.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For diazines, two main types of transitions are observed: a lower-energy, less intense n→π* transition involving the nitrogen lone-pair electrons, and a higher-energy, more intense π→π* transition of the aromatic system. [10]The relative positions of the nitrogen atoms significantly alter the energies of these transitions.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, hexane, or water). Note that solvent polarity can shift the λmax (solvatochromism).
-
Stock Solution: Prepare an accurate stock solution of the isomer by dissolving a known mass in a precise volume of solvent.
-
Serial Dilution: Prepare a series of dilutions from the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy.
-
Spectrum Acquisition: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
-
Analysis: Scan the appropriate wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is recorded.
Comparative UV-Vis Data
The gas-phase UV absorption spectra show that all three compounds absorb in the 200-380 nm range. [10]The n→π* transition is particularly sensitive to the isomer structure.
| Isomer | n→π* Transition (λmax, nm) | π→π* Transition (λmax, nm) |
| Pyrimidine | ~290-300 | ~243 |
| Pyrazine | ~320-330 | ~260 |
| Pyridazine | ~340-350 | ~246 |
Data represents typical values in non-polar solvents.[10]
Key Distinguishing Features:
-
The energy of the n→π* transition decreases in the order: pyrimidine > pyrazine > pyridazine. This is because the interaction between the two nitrogen lone pairs in pyridazine raises the energy of the highest occupied molecular orbital (HOMO), reducing the energy gap for the transition.
-
This trend allows for clear differentiation, with pyridazine showing the longest wavelength absorption for the n→π* band.
Mass Spectrometry (MS): Analyzing Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular mass and crucial structural information through fragmentation patterns. While all three isomers have the same nominal mass (80 Da), their fragmentation under electron ionization (EI) is distinct due to the different ring stabilities and bond arrangements.
Causality Behind Fragmentation
In EI-MS, the initial molecular ion (M⁺˙) is formed by electron impact. The stability of this ion and its subsequent breakdown pathways are dictated by the molecular structure. A common fragmentation pathway for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da). The relative ease of this and other fragmentation processes differs for each isomer. [11]
Comparative Mass Spectrometry Data
The molecular ion (m/z 80) is typically the base peak or a very intense peak for all three aromatic isomers, indicating their relative stability. The key differences lie in the relative intensities of the fragment ions.
| Isomer | Molecular Ion (M⁺˙, m/z 80) | Key Fragment Ion (m/z) | Fragmentation Pathway |
| Pyrimidine | High intensity | 53 | M⁺˙ → [M - HCN]⁺˙ |
| Pyrazine | High intensity (often base peak) | 54 | M⁺˙ → [M - C₂H₂]⁺˙ |
| Pyridazine | High intensity | 52 | M⁺˙ → [M - N₂]⁺˙ |
Fragmentation patterns are based on typical 70 eV EI-MS data.[11][12][13]
Key Distinguishing Features:
-
Pyridazine: The most characteristic fragmentation is the loss of a neutral nitrogen molecule (N₂, 28 Da) to give a fragment at m/z 52. This is driven by the weak N-N single bond in the ring.
-
Pyrazine: A significant fragmentation pathway involves the loss of acetylene (C₂H₂, 26 Da), leading to a prominent peak at m/z 54.
-
Pyrimidine: Like other nitrogen heterocycles, the primary fragmentation is the loss of HCN (27 Da), resulting in a major fragment at m/z 53. [11]
Conclusion: A Multi-Faceted Approach to Isomer Identification
The unambiguous identification of pyrimidine, pyrazine, and pyridazine is readily achievable through a systematic application of modern spectroscopic techniques. No single method provides the complete picture, but together, they offer definitive proof of structure.
-
NMR Spectroscopy serves as the primary tool, with the number of signals directly reflecting molecular symmetry and chemical shifts revealing the electronic influence of the nitrogen atom positions.
-
IR Spectroscopy provides a unique vibrational fingerprint, confirming the functional groups and overall molecular structure.
-
UV-Vis Spectroscopy differentiates the isomers based on the energy of their electronic transitions, particularly the n→π* transition.
-
Mass Spectrometry confirms the molecular mass and, most importantly, reveals distinct fragmentation pathways—such as the loss of N₂ from pyridazine—that are directly linked to the isomeric structure.
By understanding the principles behind each technique and following robust experimental protocols, researchers and drug development professionals can confidently characterize these vital heterocyclic building blocks, ensuring the integrity and success of their scientific endeavors.
References
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 4(2), 38-48.
-
Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. [Link]
- Jadhav, G. R., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 213-216.
-
Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]
-
Rattan, S. S., & Taneja, P. (2013). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 5(3), 169-174. [Link]
-
University of California, Davis. (n.d.). Sample preparation for FT-IR. UCDavis Chemistry. [Link]
-
Wiley-VCH. (n.d.). Pyrimidine. SpectraBase. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts. [Link]
-
Linert, I., et al. (2018). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. ResearchGate. [Link]
-
Samir, E. R., et al. (2017). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. ResearchGate. [Link]
-
Kintek Solution. (n.d.). How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. Kintek Solution. [Link]
-
Linert, I., et al. (2018). The cation mass spectrum of pyridazine recorded at an electron energy of 100 eV. ResearchGate. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 4. Pyrazine(290-37-9) 13C NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. article.sapub.org [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Imperative of Purity: Understanding the Analyte and Its Potential Contaminants
An In-Depth Comparative Guide to the Purity Assessment of Synthesized 4-Ethoxy-6-methylpyrimidine
For professionals in pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. This guide offers a comprehensive comparison of analytical methodologies for assessing the purity of this compound, a key heterocyclic scaffold. As a Senior Application Scientist, my objective is to move beyond procedural lists and delve into the causality behind methodological choices, empowering you to build a robust, self-validating purity assessment workflow.
This compound is a substituted pyrimidine, a class of compounds central to numerous biological processes and therapeutic agents.[1] Its synthesis, often involving the condensation of a β-dicarbonyl compound with a source of the N-C-N fragment or modification of a pre-existing pyrimidine ring, can introduce a predictable profile of impurities.[2][3] A thorough purity assessment must be designed to detect:
-
Unreacted Starting Materials: Such as 4-chloro-6-methylpyrimidine or sodium ethoxide.
-
Isomeric Byproducts: Positional isomers that may arise from incomplete or alternative reactions.
-
Reaction Side-Products: Compounds formed through degradation or parallel reaction pathways.[4]
-
Residual Solvents: Solvents like ethanol or methanol used during synthesis or purification.
The selection of an analytical technique is therefore a strategic decision based on the physicochemical properties of both the target molecule and its likely contaminants. No single method is universally sufficient; a multi-pronged, orthogonal approach is essential for comprehensive characterization.
Core Purity Assessment Techniques: A Comparative Analysis
We will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA). Each provides unique and complementary information.[5][]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar molecule like this compound, reversed-phase HPLC is the workhorse method for quantitative analysis of the main component and non-volatile impurities.[7][8]
Expertise & Causality: We choose a C18 column because its nonpolar stationary phase effectively retains the analyte and related organic impurities, allowing for separation based on subtle differences in polarity. A gradient elution (e.g., water/acetonitrile) is employed to ensure that both more polar and less polar impurities are resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile. UV detection is selected based on the aromatic, UV-absorbing nature of the pyrimidine ring.
Caption: HPLC workflow for purity assessment.
-
Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water.
-
Solvent B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
Start with 90% A, hold for 2 minutes.
-
Ramp to 10% A over 15 minutes.
-
Hold at 10% A for 3 minutes.
-
Return to 90% A over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a solution of this compound at approximately 1.0 mg/mL in a 50:50 mixture of Solvent A and B.
| Peak ID | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 3.5 | 15,200 | 0.35 | Starting Material (e.g., 4-chloro-6-methylpyrimidine) |
| 2 | 8.9 | 4,295,000 | 99.51 | This compound |
| 3 | 11.2 | 5,600 | 0.13 | Unknown Impurity |
| Total | 4,315,800 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities that are not amenable to HPLC, such as residual solvents.[9] The gas chromatograph separates volatile compounds, which are then identified by their unique mass fragmentation patterns in the mass spectrometer.
Expertise & Causality: This technique is chosen as an orthogonal method to HPLC.[10] While HPLC excels with non-volatile compounds, it is blind to common synthesis solvents like ethanol, methanol, or ethyl acetate. A headspace GC-MS analysis is particularly powerful as it samples the vapor above the solid material, concentrating volatile analytes for high-sensitivity detection without dissolving the sample in a way that would obscure the very solvents we seek.
Caption: Headspace GC-MS workflow for residual solvent analysis.
-
Instrumentation: GC-MS system with a headspace autosampler.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Headspace Parameters:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Equilibration Time: 15 minutes.
-
-
GC Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 200°C.
-
-
MS Parameters: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.
-
Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial and seal.
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte to the integral of a known signal from a certified internal standard of known purity and weight.[11][12] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[13][14]
Expertise & Causality: qNMR is the gold standard for assigning purity without requiring a reference standard of the analyte itself.[10] This is a critical advantage, especially for novel compounds. It is non-destructive and provides structural confirmation simultaneously.[12] The choice of an internal standard (e.g., maleic acid, dimethyl sulfone) is crucial; it must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighable.
Caption: qNMR workflow for absolute purity determination.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~10 mg of maleic acid into the same vial.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of interest (e.g., 30-60 seconds) to ensure full relaxation for accurate integration.
-
Number of Scans: Sufficient for good signal-to-noise (e.g., 16 or 32).
-
-
Data Processing: Carefully phase and baseline correct the spectrum before integrating the relevant peaks.
The purity of the analyte (Purityₐ) is calculated using the following equation: Purityₐ (%) = (Iₐ / Iₛₜ) * (Nₛₜ / Nₐ) * (Mₐ / Mₛₜ) * (mₛₜ / mₐ) * Purityₛₜ
| Parameter | Description | Value |
| Iₐ | Integral of analyte proton signal (e.g., pyrimidine H at C5) | 5.50 |
| Iₛₜ | Integral of standard proton signal (maleic acid, 2H) | 6.25 |
| Nₐ | Number of protons for analyte signal | 1 |
| Nₛₜ | Number of protons for standard signal | 2 |
| Mₐ | Molar mass of analyte (C₈H₁₂N₂O) | 152.19 g/mol |
| Mₛₜ | Molar mass of standard (C₄H₄O₄) | 116.07 g/mol |
| mₐ | Mass of analyte | 15.10 mg |
| mₛₜ | Mass of standard | 10.05 mg |
| Purityₛₜ | Purity of standard | 99.9% |
| Purityₐ (Calculated) | Absolute Purity of Analyte | 99.4% |
Elemental Analysis (EA)
Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. This provides the empirical formula, which can be compared to the theoretical composition of this compound (C₈H₁₂N₂O).[15][16]
Expertise & Causality: EA serves as a fundamental, independent confirmation of the compound's elemental composition and is an excellent check for inorganic impurities or significant organic impurities that would alter the C/H/N ratio.[17] A result within ±0.4% of the theoretical values is generally considered acceptable and provides strong evidence for the compound's identity and high purity.
| Element | Theoretical % | Experimental % | Deviation % |
| Carbon (C) | 63.13 | 63.05 | -0.08 |
| Hydrogen (H) | 7.95 | 7.99 | +0.04 |
| Nitrogen (N) | 18.41 | 18.35 | -0.06 |
Synthesis of Findings: An Integrated Purity Assessment Strategy
A comprehensive and trustworthy purity assessment of synthesized this compound should not rely on a single measurement. Instead, it should be an integrated workflow where each technique validates the others.
-
Primary Quantification (HPLC): Use reversed-phase HPLC for routine purity checks and to quantify non-volatile organic impurities. This provides the primary purity value (e.g., 99.5% by area normalization).
-
Orthogonal Confirmation (qNMR): Employ ¹H qNMR to determine the absolute purity. This value should closely corroborate the HPLC result. Discrepancies may indicate the presence of non-UV active impurities (missed by HPLC) or issues with the HPLC method itself.
-
Volatile Impurity Screening (GC-MS): Use headspace GC-MS to identify and quantify residual solvents, which are invisible to standard HPLC and qNMR analyses.
-
Fundamental Identity Verification (EA): Confirm that the elemental composition matches the theoretical formula, providing a final, holistic check on the sample's integrity.
By combining these methods, researchers and drug development professionals can establish a highly confident, well-documented, and scientifically rigorous purity profile for this compound, ensuring the quality and reliability of their subsequent work.
References
-
Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link]
-
Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8751-8752. [Link]
-
Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube. [Link]
-
Stoichiometry: Elemental Analysis. University of Waterloo. [Link]
-
Quantitative NMR Spectroscopy. University of Ottawa. [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Shishkina, I. P., & Laptev, D. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-290. [Link]
-
Cobbold, S. A., et al. (2013). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 12, 409. [Link]
-
How To Determine Empirical Formula. [Link]
-
Giefers, H., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 229-234. [Link]
-
Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. [Link]
-
Van Bocxlaer, J. F., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Clinical Chemistry and Laboratory Medicine, 38(4), 289-301. [Link]
-
Ensuring Quality: The Manufacturing Process of High-Purity Pyrimidine Derivatives. [Link]
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Malesevic, M., & Kuntic, V. (2012). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of the Mexican Chemical Society, 56(4), 366-371. [Link]
-
Abiogenesis. Wikipedia. [Link]
-
Zhang, M., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183. [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules, 26(16), 4983. [Link]
-
Identity determination and purity testing. ChemCon GmbH. [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
-
Belluti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 11(15), 2297-2314. [Link]
-
HPLC chromatogram of purine and pyrimidine compounds. ResearchGate. [Link]
-
(PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
-
Foster, H. M., & Snyder, H. R. 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine synthesis [organic-chemistry.org]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identity determination and purity testing [chemcon.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 16. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking the Therapeutic Potential of Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antiviral treatments.[1][2][3] The inherent biological significance of the pyrimidine ring, a key component of nucleic acids (thymine, cytosine, and uracil), provides a compelling rationale for its prevalence in drug design.[2] However, the journey from a novel pyrimidine derivative to a clinically viable drug is contingent on a rigorous and systematic benchmarking process. This guide provides a strategic framework for evaluating the therapeutic potential of new pyrimidine-based compounds, integrating field-proven insights with detailed experimental protocols to ensure scientific integrity and accelerate the drug discovery pipeline.
Part 1: The Strategic Benchmarking Workflow
A successful benchmarking cascade is not a linear path but an iterative process of evaluation and refinement.[4] It is designed to answer critical questions at each stage, from initial cellular activity to in vivo efficacy and safety. This workflow ensures that only the most promising candidates, those with a clear therapeutic window and favorable drug-like properties, advance, thereby saving invaluable time and resources.[5][6]
subgraph "cluster_0" { label="Phase 1: In Vitro Profiling"; bgcolor="#FFFFFF"; style="rounded"; "Compound_Synthesis" [label="Novel Pyrimidine\nDerivative", fillcolor="#FBBC05"]; "Primary_Screening" [label="Cell Viability/\nCytotoxicity Assays\n(e.g., MTT, MTS)", fillcolor="#4285F4"]; "Target_Engagement" [label="Target-Based Assays\n(e.g., Kinase Inhibition)", fillcolor="#4285F4"]; "Compound_Synthesis" -> "Primary_Screening" [label="Broad Panel\nof Cell Lines"]; "Primary_Screening" -> "Target_Engagement" [label="Identify Potent Hits"]; }
subgraph "cluster_1" { label="Phase 2: Selectivity & Safety"; bgcolor="#FFFFFF"; style="rounded"; "Selectivity_Profiling" [label="Kinome Scans/\nOff-Target Panels", fillcolor="#EA4335"]; "Preliminary_Safety" [label="Preliminary Safety\n(e.g., hERG Assay)", fillcolor="#EA4335"]; "Target_Engagement" -> "Selectivity_Profiling" [label="Assess Specificity"]; "Selectivity_Profiling" -> "Preliminary_Safety" [label="De-risk Candidates"]; }
subgraph "cluster_2" { label="Phase 3: In Vivo Evaluation"; bgcolor="#FFFFFF"; style="rounded"; "PK_PD" [label="Pharmacokinetics (PK) &\nPharmacodynamics (PD)", fillcolor="#34A853"]; "Efficacy_Models" [label="Xenograft Efficacy\nModels (CDX/PDX)", fillcolor="#34A853"]; "Preliminary_Safety" -> "PK_PD" [label="Characterize Exposure\n& Effect"]; "PK_PD" -> "Efficacy_Models" [label="Test in Disease Models"]; }
"Lead_Candidate" [label="Lead Candidate\nSelection", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Efficacy_Models" -> "Lead_Candidate"; }
Caption: High-level workflow for benchmarking pyrimidine derivatives.Part 2: Core Mechanisms of Action
Pyrimidine derivatives exert their therapeutic effects through diverse mechanisms of action. Understanding these is critical for designing relevant benchmarking assays.
-
Antimetabolites: Many classic pyrimidine-based drugs, like 5-Fluorouracil (5-FU) and Gemcitabine, function as antimetabolites.[7] They mimic natural pyrimidines and interfere with nucleic acid synthesis, thereby halting the proliferation of rapidly dividing cells, a hallmark of cancer.[7]
-
Kinase Inhibition: The pyrimidine scaffold is a "privileged structure" for targeting kinases, enzymes that are often dysregulated in cancer and inflammatory diseases.[8][9] Derivatives like Gefitinib and Lapatinib inhibit key kinases such as EGFR and CDK, blocking signaling pathways that drive tumor growth.[8][10]
-
Enzyme Inhibition: Beyond kinases, pyrimidines can inhibit other critical enzymes. For example, some derivatives target dihydrofolate reductase (DHFR) or thymidylate synthase (TS), both essential for nucleotide synthesis.[8][10]
subgraph "cluster_cell" { label="Cancer Cell"; bgcolor="#FFFFFF"; style="rounded";
} }
Caption: Major mechanisms of action for pyrimidine-based drugs.Part 3: The Experimental Benchmarking Cascade
This section details the critical experiments, explains the causality behind their selection, and provides actionable protocols.
The initial phase aims to rapidly assess the biological activity of the synthesized compounds across a relevant panel of cell lines.
A. Cell Viability and Cytotoxicity Assays
-
Expertise & Rationale: The first question is simple: Does the compound affect cell viability? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective, high-throughput colorimetric method for this purpose.[11][12] It measures the metabolic activity of cells, which correlates with the number of viable cells.[13][14] Live cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals.[12][13]
-
Trustworthiness (Self-Validation): A robust assay includes controls:
-
Negative Control: Vehicle (e.g., DMSO) treated cells to establish baseline viability (100%).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to confirm the assay is responsive.
-
Blank Control: Media with MTT but no cells, to subtract background absorbance.[11]
-
Detailed Protocol: MTT Cell Viability Assay [11][12][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivative. Remove the old media and add 100 µL of media containing the test compounds to the wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, remove the treatment media. Add 50 µL of serum-free media and 50 µL of MTT reagent (5 mg/mL in PBS) to each well.[12] Incubate for 3-4 hours at 37°C.[12][13]
-
Solubilization: Carefully aspirate the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12][15]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][15] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
B. Target-Based Assays (e.g., Kinase Inhibition)
-
Expertise & Rationale: If your compound is designed to inhibit a specific enzyme (e.g., a kinase), a direct measure of target engagement is essential. This confirms the mechanism of action and differentiates target-specific effects from general cytotoxicity. Fluorescence-based assays are common for high-throughput screening of kinase inhibitors.[][17]
-
Trustworthiness (Self-Validation): Controls are key:
-
Negative Control: Reaction with no inhibitor (maximum enzyme activity).
-
Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Gefitinib for EGFR).
-
No Enzyme Control: To measure background signal.
-
Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and ATP.
-
Inhibitor Addition: Add varying concentrations of the pyrimidine derivative to the wells.
-
Incubation: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection reagent. In many commercial kits (e.g., ADP-Glo), a series of enzymatic reactions converts the ADP produced by the kinase into a luminescent or fluorescent signal.[17] The signal is inversely proportional to kinase activity.
-
Data Acquisition: Read the fluorescence or luminescence on a microplate reader. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Promising candidates from in vitro studies must be evaluated in a living organism to assess their true potential.[18]
A. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Expertise & Rationale: Before testing for efficacy, you must understand how the drug behaves in the body.[6] Pharmacokinetics (PK) describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[19][20] Pharmacodynamics (PD) describes what the drug does to the body (the relationship between drug concentration and its effect).[19][20] These studies are critical for selecting the right dose and schedule for efficacy studies.[4][20]
-
Trustworthiness (Self-Validation): PK/PD studies require rigorous bioanalytical method validation to ensure accuracy and reproducibility of drug concentration measurements in biological matrices like plasma.[19]
B. Xenograft Efficacy Models
-
Expertise & Rationale: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[21][22] They provide the first indication of a compound's anti-tumor activity in vivo.[21]
-
Cell Line-Derived Xenografts (CDX): Use established human cancer cell lines. They are reproducible and excellent for initial screening.[23]
-
Patient-Derived Xenografts (PDX): Use tumor tissue directly from patients. These models better preserve the heterogeneity of human cancers and are more predictive of clinical outcomes.[5]
-
-
Trustworthiness (Self-Validation): Efficacy studies must be well-controlled:
-
Vehicle Control Group: Receives the delivery vehicle only, to track natural tumor growth.
-
Standard-of-Care Group: Treated with a clinically relevant drug to benchmark the efficacy of the new compound.
-
Randomization: Mice are randomized into treatment groups to avoid bias.
-
Blinding: Measurements of tumor volume should be performed by an individual blinded to the treatment groups.
-
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study [21][23]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million A549 lung cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Group Assignment: Randomize mice into treatment groups (e.g., Vehicle, Pyrimidine Derivative, Standard-of-Care).
-
Dosing: Administer the compound according to the dose and schedule determined by PK/PD studies.
-
Monitoring: Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size, or for a set duration.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups. Analyze tissue samples to confirm target engagement (pharmacodynamics).[21]
Part 4: Data Interpretation and Comparative Analysis
Objective comparison requires summarizing quantitative data in a clear, structured format.
Table 1: Comparative Profile of Benchmark Pyrimidine Derivatives
| Compound | Primary Mechanism of Action | Key Therapeutic Area | Example IC50 (Target) | Key Clinical Indication |
| 5-Fluorouracil | Thymidylate Synthase Inhibition (Antimetabolite)[24] | Oncology | ~1-5 µM (Cell-based) | Colorectal, Breast, Gastric Cancers |
| Gemcitabine | DNA Polymerase Inhibition (Antimetabolite)[7] | Oncology | ~10-50 nM (Cell-based) | Pancreatic, Lung, Ovarian Cancers |
| Gefitinib | EGFR Tyrosine Kinase Inhibition[8] | Oncology | ~20-80 nM (EGFR Kinase) | Non-Small Cell Lung Cancer (EGFR+) |
| Imatinib | BCR-Abl Tyrosine Kinase Inhibition | Oncology | ~100-500 nM (BCR-Abl) | Chronic Myeloid Leukemia (CML) |
| Your Compound | [To Be Determined] | [To Be Determined] | [To Be Determined] | N/A |
Table 2: Example Data - MTT Assay for "Compound X" on A549 Lung Cancer Cells
| Concentration (µM) | Mean Absorbance (570nm) | % Cell Viability |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.188 | 95% |
| 1 | 0.875 | 70% |
| 5 | 0.625 | 50% |
| 10 | 0.313 | 25% |
| 50 | 0.125 | 10% |
| Calculated IC50 | 5.0 µM |
References
- Preclinical Drug Testing Using Xenograft Models. (URL: )
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (URL: [Link])
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (URL: [Link])
-
MTT (Assay protocol). (URL: [Link])
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (URL: [Link])
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (URL: [Link])
-
MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (URL: [Link])
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])
-
Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (URL: [Link])
-
The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC. (URL: [Link])
-
Pyrimidine Derivatives as Anticancer Agents - Encyclopedia.pub. (URL: [Link])
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling. (URL: [Link])
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (URL: [Link])
-
Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (URL: [Link])
-
Kinase assays | BMG LABTECH. (URL: [Link])
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. (URL: [Link])
-
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery. (URL: [Link])
-
PRECLINICAL PHARMACOKINETIC (PK) AND PHARMACODYNAMIC (PD) STUDIES | Altasciences. (URL: [Link])
-
Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (URL: [Link])
-
Pharmacokinetic/Pharmacodynamic-Driven Drug Development - PMC. (URL: [Link])
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements - PubMed. (URL: [Link])
-
Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (URL: [Link])
-
The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix Labs. (URL: [Link])
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (URL: [Link])
-
Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY) - YouTube. (URL: [Link])
-
Comparison between in-vivo, in-vitro, and in-silico methods. - ResearchGate. (URL: [Link])
-
How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery - Paperless Lab Academy. (URL: [Link])
-
Differences between in vitro, in vivo and in silico assays in preclinical research - ZeClinics. (URL: [Link])
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. startresearch.com [startresearch.com]
- 6. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 7. youtube.com [youtube.com]
- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. researchhub.com [researchhub.com]
- 15. MTT (Assay protocol [protocols.io]
- 17. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro vs. In Vivo vs. In Silico: Preclinical Assay Differences | ZeClinics [zeclinics.com]
- 19. Pharmacokinetic and Pharmacodynamic Studies | Altasciences [altasciences.com]
- 20. bioagilytix.com [bioagilytix.com]
- 21. xenograft.org [xenograft.org]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. thepharmajournal.com [thepharmajournal.com]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of 4,6-Disubstituted Pyrimidines
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its presence in FDA-approved drugs like Olmutinib and Pralsetinib underscores its significance as a privileged structure.[1] Specifically, the 4,6-disubstituted pyrimidine motif is a key pharmacophore in numerous kinase inhibitors and other biologically active agents.[2][3] The synthetic flexibility of this core, allowing for diverse substitutions at the C4 and C6 positions, is crucial for tuning pharmacological properties.[1][4]
This guide provides an in-depth comparison of alternative synthetic strategies for accessing this vital chemical space. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind reagent selection, compare the performance of classical and modern methodologies with supporting data, and offer field-proven insights to guide your synthetic planning.
Part 1: Classical Ring-Forming Strategies: Building from the Ground Up
The most traditional approach involves constructing the pyrimidine ring from acyclic precursors. These methods are often robust, scalable, and rely on readily available starting materials.
The Pinner Condensation and Its Progeny
The cornerstone of pyrimidine synthesis is the condensation of a three-carbon (C-C-C) electrophilic unit with a one-carbon, two-nitrogen (N-C-N) nucleophilic unit. The classical Pinner reaction uses a 1,3-dicarbonyl compound and an amidine.[5][6] However, for the synthesis of 4,6-diaryl pyrimidines, a highly effective modern variant involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with reagents like urea or thiourea.
Causality of Experimental Choice: This approach is exceptionally direct for producing symmetrical or systematically varied 4,6-diaryl pyrimidines. The chalcone precursor is readily synthesized via an Aldol condensation between an acetophenone and a benzaldehyde, allowing for two points of diversity.[1][4] The subsequent cyclization with urea or thiourea under basic conditions is a thermodynamically favorable process that proceeds via a Michael addition followed by intramolecular cyclization and dehydration/dehydrogenation.[2][7]
Caption: Chalcone-based synthesis of 4,6-disubstituted pyrimidines.
Experimental Protocol: Synthesis of 4,6-Diaryl-pyrimidin-2(1H)-one [4][7]
-
Chalcone Synthesis (Aldol Condensation):
-
To a solution of substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (50 mL), add a 40% aqueous solution of sodium hydroxide (15 mL).
-
Stir the mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with cold water until neutral, and dry. Recrystallize from ethanol if necessary.
-
-
Cyclocondensation:
-
In a round-bottom flask, dissolve the synthesized chalcone (5 mmol) and urea (10 mmol) in ethanol (30 mL).
-
Add a solution of potassium hydroxide (10 mmol) in ethanol (10 mL).
-
Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the 4,6-disubstituted pyrimidin-2-one derivative.
-
Part 2: Modern Ring-Functionalization Strategies: The Modular Approach
An increasingly powerful alternative to de novo ring synthesis is the functionalization of a pre-existing pyrimidine core. This strategy offers significant advantages in library synthesis, where modularity and late-stage diversification are paramount. The workhorse starting material for this approach is 4,6-dichloropyrimidine.
Sequential Cross-Coupling on a Dihalopyrimidine Core
The differential reactivity of the chlorine atoms at the C4 and C6 positions can be exploited to perform sequential reactions, such as Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations. This modularity allows for the independent introduction of diverse aryl, heteroaryl, or amino substituents.
Causality of Experimental Choice: This method is ideal for creating large, diverse libraries of unsymmetrically substituted 4,6-pyrimidines.[8] Palladium-catalyzed cross-coupling reactions are exceptionally well-understood and tolerate a vast array of functional groups, eliminating the need for many protection/deprotection steps.[9] The first substitution typically occurs under milder conditions, with the second requiring more forcing conditions or a more active catalyst system, enabling regioselective control.[9]
Caption: Modular synthesis via sequential cross-coupling reactions.
Experimental Protocol: Sequential Suzuki Coupling on 4,6-Dichloropyrimidine [3]
-
First Suzuki Coupling (Monosubstitution):
-
To a degassed mixture of 4,6-dichloropyrimidine (1.0 equiv.), the first arylboronic acid (1.1 equiv.), and sodium carbonate (2.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water, add Pd(PPh₃)₄ (0.05 equiv.).
-
Heat the reaction mixture at 80-90 °C under an inert atmosphere (N₂ or Ar) for 4-6 hours, or until TLC/LC-MS indicates consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the 4-aryl-6-chloropyrimidine intermediate.
-
-
Second Suzuki Coupling (Disubstitution):
-
To a degassed mixture of the purified 4-aryl-6-chloropyrimidine (1.0 equiv.), the second arylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.) in a suitable solvent (e.g., 1,4-dioxane or DMF), add a more active palladium catalyst such as Pd(dppf)Cl₂ (0.08 equiv.).
-
Heat the reaction mixture at a higher temperature, typically 100-120 °C, under an inert atmosphere for 8-16 hours.
-
Monitor the reaction by TLC/LC-MS for the formation of the final product.
-
Perform an aqueous workup as described in the first step.
-
Purify the final product by column chromatography or recrystallization to obtain the pure 4,6-disubstituted pyrimidine.
-
Part 3: Comparative Performance Analysis
The choice of synthetic route is dictated by the specific target molecule, desired scale, and available resources. The following table provides a comparative overview of the discussed methodologies.
| Feature | Ring-Forming (Chalcone Route) | Ring-Functionalization (Cross-Coupling) | Modern MCR (e.g., Iridium-Catalyzed)[10] |
| Core Application | Symmetrical or systematically varied 4,6-diaryl pyrimidines. | Diverse, unsymmetrical libraries; late-stage functionalization. | Rapid access to substituted pyrimidines from simple precursors. |
| Key Reagents | Acetophenones, Benzaldehydes, Urea/Thiourea. | 4,6-Dichloropyrimidine, Boronic acids, Stannanes, Amines. | Amidines, Alcohols. |
| Catalyst | Base (NaOH, KOH). | Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂). | PN⁵P-Ir-pincer complex. |
| Typical Yield | Good to Excellent (70-95%).[2][4] | Moderate to Good (40-85% per step).[3] | Up to 93%.[10] |
| Reaction Time | 12-24 hours (two steps).[4] | 12-24 hours (two steps).[3] | Not Specified.[10] |
| Conditions | Basic, reflux temperatures. | Inert atmosphere, reflux, potential for higher temperatures. | 150 °C in Toluene.[10] |
| Advantages | High atom economy, low cost, no transition-metal contamination. | High modularity, broad substrate scope, well-established protocols. | High efficiency, novel bond formations. |
| Disadvantages | Limited to symmetrical or closely related analogs; less modular. | Potential for metal contamination, cost of catalysts/ligands, requires inert conditions. | Specialized catalyst required, high temperatures. |
Conclusion and Future Outlook
Both classical ring-forming condensations and modern ring-functionalization strategies represent powerful and complementary tools for the synthesis of 4,6-disubstituted pyrimidines.
-
For robust, large-scale synthesis of specific 4,6-diaryl targets , the chalcone-based condensation route remains a highly efficient and economical choice.
-
For drug discovery and library synthesis , the modularity offered by sequential cross-coupling on a dihalopyrimidine core is unparalleled, enabling rapid exploration of structure-activity relationships (SAR).
Looking ahead, the field continues to evolve. The application of direct C-H activation methodologies, where C-H bonds on a pyrimidine core are directly coupled without prior halogenation, promises to further streamline these syntheses by reducing step counts.[11][12] Furthermore, the integration of green chemistry principles, such as solvent-free "grindstone" techniques or the use of recyclable catalysts, will be critical in developing more sustainable protocols for producing these vital pharmaceutical building blocks.[13][14] The judicious selection of the appropriate synthetic strategy, grounded in a deep understanding of the underlying chemical principles, will continue to be a key enabler of innovation in drug development.
References
-
A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (2025). Benchchem. 10
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2025). PubMed Central. 11
-
New strategies for the synthesis of pyrimidine derivatives. PubMed. 15
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017). Thieme. 12
-
Synthesis of pyrimidines derived from the symmetrical β‐enamino diketone 2. ResearchGate. 16
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2023). PubMed Central. 2
-
Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. (2014). Semantic Scholar. 13
-
Transition‐metal‐catalyzed C−H activation of pyrimidine derivatives. ResearchGate. 17
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PubMed Central. 18
-
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (2025). Benchchem. 19
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (2015). ResearchGate. 5
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. (2021). Royal Society of Chemistry.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. 6
-
Comparative Study of Chemical Synthesis of Pyrimidine Derivatives by Using Grindstone Chemistry Technique and Conventional Method. (2014). ResearchGate. 14
-
Synthesis of pyrimidines. Organic Chemistry Portal. 20
-
Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the Heat Shock Factor (HSF1) stress pathway and CDK9. The Royal Society of Chemistry. 21
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). MDPI. 22
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2024). ResearchGate. 23
-
Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype. (2017). PubMed. 8
-
Synthesis of 4, 6-disubstituted pyrimidine-2-one (2a-2o). ResearchGate. 7
-
Synthesis and Antiviral Activity of 4,6-disubstituted pyrimido[4,5-b]indole Ribonucleosides. (2012). PubMed.
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. (2024). PubMed Central. 3
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). Frontiers.
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. (2024). PubMed Central. 1
Sources
- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of 4,6-disubstituted pyrimidines as CNS penetrant pan-muscarinic antagonists with a novel chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. New strategies for the synthesis of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Pyrimidine synthesis [organic-chemistry.org]
- 21. rsc.org [rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. jchemrev.com [jchemrev.com]
A Technical Guide to the Structure-Activity Relationship (SAR) of 4,6-Disubstituted Pyrimidine Analogs as Kinase Inhibitors
For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4,6-disubstituted pyrimidine analogs, with a particular focus on their role as potent kinase inhibitors. While direct SAR studies on the precise 4-Ethoxy-6-methylpyrimidine core are limited in publicly accessible literature, a wealth of data on structurally related 4,6-disubstituted pyrimidines offers invaluable insights into the design of novel therapeutics. This guide will synthesize these findings to provide a comprehensive comparison and experimental framework for researchers in the field.
The 4,6-Disubstituted Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring is a six-membered heterocyclic compound that is a fundamental component of nucleic acids.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2] In the realm of oncology, the 4,6-disubstituted pyrimidine core has emerged as a "privileged scaffold" for the development of kinase inhibitors.[3] This is largely due to its ability to mimic the adenine ring of ATP, allowing it to effectively bind to the hinge region of the ATP-binding pocket in various kinases.[3]
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] Consequently, targeting kinases with small molecule inhibitors is a highly validated therapeutic strategy.[4] This guide will focus on the SAR of 4,6-disubstituted pyrimidine analogs as inhibitors of key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]
Comparative Analysis of 4,6-Disubstituted Pyrimidine Analogs
The biological activity of 4,6-disubstituted pyrimidine analogs is profoundly influenced by the nature of the substituents at these positions. The following sections dissect the SAR at key positions, drawing on data from studies on related pyrimidine series.
The Significance of the C4-Anilino Moiety
A common feature in many potent pyrimidine-based kinase inhibitors is the presence of an anilino (or substituted anilino) group at the C4 position. This moiety often plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the kinase.
Key SAR Observations:
-
Substitution Pattern on the Anilino Ring: The presence and position of substituents on the anilino ring can dramatically impact potency and selectivity. For instance, in a series of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines, a class of potent EGFR inhibitors, specific substitutions on the anilino ring were found to be critical for high inhibitory activity.[6]
-
Hydrophobic Moieties: The introduction of hydrophobic groups on the pyrimidine scaffold has been shown to enhance binding affinity and inhibitory activity against EGFR.[7]
-
Hydrogen Bond Donors/Acceptors: The strategic placement of hydrogen bond donors and acceptors can lead to improved interactions with key residues in the kinase active site, thereby increasing potency.[7]
The Influence of Substituents at the C6 Position
The C6 position of the pyrimidine ring offers a valuable vector for modification to enhance potency and modulate pharmacokinetic properties.
Key SAR Observations:
-
Aryl and Heteroaryl Groups: The introduction of various aryl and heteroaryl groups at the C6 position can significantly influence the inhibitory profile. For example, in a series of 4,6-disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors, a thiophen-3-yl group at the C6 position was a common feature of active compounds.[8]
-
Chain Length and Flexibility: In some series, the length and flexibility of the substituent at C6 can impact activity. However, in other cases, such as certain N-substituted analogs, shortening the alkyl chain length can lead to a considerable reduction in inhibitory potency.
Modifications at the C2 Position
The C2 position also provides an opportunity for structural modification to fine-tune the activity of the pyrimidine core.
Key SAR Observations:
-
Thio Substituents: The presence of a 2-thiopyrimidine has been explored in the design of dual VEGFR-2/BRAF inhibitors.[5]
-
Amino and Hydroxy Groups: Modifications at the C2 position with amine or hydroxyl groups can alter the electronic properties and hydrogen bonding potential of the molecule, influencing its interaction with the target kinase.
Quantitative SAR Data: A Comparative Table
The following table summarizes the in vitro inhibitory activity of selected 4,6-disubstituted pyrimidine analogs against key kinases. This data is compiled from various studies on structurally related compounds and serves to illustrate the SAR principles discussed.
| Compound ID | C4-Substituent | C6-Substituent | Target Kinase | IC50 (µM) | Reference |
| Series 1: VEGFR-2 Inhibitors | |||||
| 8a | 4-Amino-2-thiopyrimidine core | Substituted Phenyl | VEGFR-2 | 0.17 | [5] |
| 8d | 4-Amino-2-thiopyrimidine core | Substituted Phenyl | VEGFR-2 | 0.12 | [5] |
| 9c | 4-Amino-2-thiopyrimidine core | Substituted Phenyl | VEGFR-2 | 0.17 | [5] |
| 9e | 4-Amino-2-thiopyrimidine core | Substituted Phenyl | VEGFR-2 | 0.19 | [5] |
| Sorafenib | - | - | VEGFR-2 | 0.10 | [5] |
| Series 2: BRAF Inhibitors | |||||
| 9c | 4-Amino-2-thiopyrimidine core | Substituted Phenyl | BRAF-WT | 0.15 | [5] |
| 9d | 4-Amino-2-thiopyrimidine core | Substituted Phenyl | BRAF-WT | 0.22 | [5] |
| 10a | 4-Amino-2-thiopyrimidine core | Substituted Phenyl | BRAF-WT | 0.11 | [5] |
| Series 3: EGFR Inhibitors | |||||
| Compound 5a | N-(2,4-dichlorophenyl) | Pyridothieno core | EGFR | 0.0367 | [6] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are essential. The following sections outline typical methodologies for the synthesis and biological evaluation of 4,6-disubstituted pyrimidine analogs.
General Synthetic Scheme
The synthesis of 4,6-disubstituted pyrimidines often involves a multi-step approach. A general scheme is presented below, based on methodologies for related compounds.[8][9]
Step 1: Synthesis of 4-chloro-6-substituted pyrimidine A common starting material is 4,6-dichloropyrimidine. Selective nucleophilic aromatic substitution (SNAr) at one of the chloro positions can be achieved by reacting with a suitable nucleophile, such as an alcohol in the presence of a base, to yield a 4-alkoxy-6-chloropyrimidine intermediate.
Step 2: Suzuki Coupling for C6-Arylation The remaining chloro group at the C6 position can be substituted with an aryl or heteroaryl group via a Suzuki coupling reaction with the corresponding boronic acid in the presence of a palladium catalyst and a base.
Step 3: Nucleophilic Substitution at C4 The substituent at the C4 position can be introduced through another SNAr reaction, for example, by reacting the 4-chloro intermediate with a substituted aniline.
A specific example is the synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be achieved by reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol.[10]
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol is a standard method for determining the inhibitory potency of compounds against a specific kinase.[7]
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds
-
Phospho-specific antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well plates
-
Plate reader
Procedure:
-
Coat a 96-well plate with the kinase-specific substrate.
-
Add the recombinant kinase enzyme to each well.
-
Add varying concentrations of the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and wash the wells.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate.
-
Incubate and then wash the wells.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and then wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Add a stop solution to quench the reaction.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
Cancer cell lines (e.g., H1975, HCC827 for NSCLC)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.
Visualizing SAR and Mechanism of Action
Graphical representations are invaluable for understanding complex biological data. The following diagrams illustrate the core structure, key SAR findings, and the targeted signaling pathway.
Caption: General workflow for the synthesis and evaluation of pyrimidine analogs.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine analogs.
Conclusion and Future Directions
The 4,6-disubstituted pyrimidine scaffold is a highly versatile and promising platform for the development of novel kinase inhibitors. The SAR studies on various analogs have revealed critical structural features that govern their potency and selectivity. Specifically, the nature of the substituents at the C4 and C6 positions plays a pivotal role in the interaction with the target kinase.
Future research in this area should focus on:
-
Exploring Novel Substitutions: The synthesis and evaluation of novel analogs with diverse substituents at the C2, C4, and C6 positions could lead to the discovery of inhibitors with improved potency and selectivity profiles.
-
Targeting Drug-Resistant Mutants: A significant challenge in cancer therapy is the emergence of drug resistance. The design of pyrimidine analogs that can effectively inhibit drug-resistant mutant kinases is a critical area of investigation. [7]* Dual-Target and Multi-Target Inhibitors: Developing single molecules that can inhibit multiple oncogenic kinases simultaneously is an attractive strategy to overcome resistance and improve therapeutic efficacy.
By leveraging the insights from existing SAR studies and employing rational drug design principles, the 4,6-disubstituted pyrimidine scaffold will undoubtedly continue to be a rich source of novel and effective therapeutic agents.
References
-
Jiho Song, et al. (2017). Structure-Activity Relationship of 4,6-Disubstituted Pyrimidines as EGFR and VEGFR-2 Tyrosine Kinase Inhibitors. ResearchGate. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. PubMed Central. [Link]
-
Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. MDPI. [Link]
-
Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. PubMed. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
-
Clinically approved pyrimidine scaffolds as EGFR inhibitors. ResearchGate. [Link]
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. MDPI. [Link]
-
Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. [Link]
-
Structure-antiviral activity relationship in the series of pyrimidine and purine N-[2-(2-phosphonomethoxy)ethyl] nucleotide analogues. 1. Derivatives substituted at the carbon atoms of the base. PubMed. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180. PubMed Central. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]
-
Anticancer efficacy of 3-(4-isopropyl) benzylidene-8-ethoxy, 6-methyl, chroman-4-one (SBL-060), a novel, dual, estrogen receptor-Akt kinase inhibitor in acute myeloid leukemia cells. PubMed Central. [Link]
-
Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers. [Link]
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ScienceDirect. [Link]
-
Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]
-
Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. PubMed. [Link]
-
An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. MDPI. [Link]
-
Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. National Institutes of Health. [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. scispace.com [scispace.com]
- 4. Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmajournal.net [pharmajournal.net]
- 8. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
comparing the efficacy of pyrimidine analogs in cancer cell lines
An In-Depth Technical Guide to Comparing the Efficacy of Pyrimidine Analogs in Cancer Cell Lines
For drug development professionals and cancer researchers, pyrimidine analogs represent a cornerstone of chemotherapy. As antimetabolites, they exploit the metabolic vulnerabilities of rapidly proliferating cancer cells by interfering with nucleic acid synthesis.[1][2] The development of this class of drugs was spurred by the early observation that liver hepatomas incorporate the pyrimidine uracil more readily than healthy liver tissue, highlighting a potential therapeutic window.[3]
This guide provides a comparative analysis of key pyrimidine analogs, detailing their distinct mechanisms of action, presenting quantitative efficacy data across various cancer cell lines, and outlining the rigorous experimental protocols required for their evaluation. Our focus is not just on the "how" but the "why," offering the causal insights necessary for robust experimental design and data interpretation.
Core Mechanisms of Action: A Tale of Molecular Deception
The efficacy of a pyrimidine analog is dictated by its intracellular activation and its precise molecular targets. While all function by disrupting DNA and/or RNA synthesis, their pathways and primary targets differ significantly.
5-Fluorouracil (5-FU): The Thymidylate Synthase Inhibitor
5-Fluorouracil (5-FU) is a uracil analog that, once inside a cell, is converted into several active metabolites.[4] Its primary cytotoxic effect stems from the inhibition of thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[5][6]
-
Mechanism: The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase and its cofactor, effectively blocking the synthesis of deoxythymidine monophosphate (dTMP).[4][5] This depletion of the thymidine pool leads to what is known as "thymineless death," stalling DNA replication and repair.[5][6]
-
Secondary Effects: Other 5-FU metabolites can be incorporated directly into nucleic acids. Fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting its processing and function, while fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, further contributing to cytotoxicity.[4][5][6]
Capecitabine: An Orally Bioavailable Prodrug
Capecitabine is an inactive oral prodrug that is enzymatically converted into 5-FU, offering the advantage of oral administration and more tumor-selective drug activation.[7][8][9]
-
Mechanism: This conversion is a three-step process. The final, critical step is catalyzed by the enzyme thymidine phosphorylase (TP), which is often present at significantly higher concentrations in tumor cells compared to normal tissues.[7][8][10] This targeted activation concentrates the cytotoxic effects of 5-FU at the tumor site, potentially reducing systemic toxicity.[7][8]
Gemcitabine: The Deoxycytidine Doppelgänger
Gemcitabine (dFdC) is a deoxycytidine analog primarily used in the treatment of solid tumors like pancreatic and non-small cell lung cancer.[11][12][13]
-
Mechanism: After cellular uptake, gemcitabine is phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, dFdCTP.[14] The cytotoxicity of dFdCTP is twofold: it competitively inhibits DNA polymerase, and it is incorporated into the growing DNA strand.[11][14] This incorporation creates an irreparable error that masks the chain termination site, preventing DNA repair and leading to apoptosis.[14]
Cytarabine (Ara-C): The S-Phase Specialist
Cytarabine, also known as arabinosylcytosine (Ara-C), is a potent pyrimidine analog primarily used in the treatment of hematological malignancies.[1][15]
-
Mechanism: Like gemcitabine, cytarabine requires intracellular phosphorylation to its active triphosphate form, ara-CTP.[16][17] Ara-CTP is a powerful competitive inhibitor of DNA polymerases.[16][18] Its primary mechanism is incorporation into DNA during the S phase of the cell cycle. The arabinose sugar in its structure sterically hinders the rotation of the phosphodiester backbone, effectively terminating DNA chain elongation and triggering cell death.[15][17]
Quantitative Comparison of Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of cytotoxic agents. The table below synthesizes reported IC50 values for various pyrimidine analogs across different human cancer cell lines. It is important to note that these values can vary based on experimental conditions (e.g., exposure time, specific assay used).
| Pyrimidine Analog | Cancer Type | Cell Line | Reported IC50 (µM) | Reference |
| Cytarabine | Acute Promyelocytic Leukemia | HL-60 | 0.02 - 0.1 | [17] |
| Acute Myeloid Leukemia | KG-1 | ~0.1 | [17] | |
| Acute Myeloid Leukemia | MOLM-13 | ~0.05 | [17] | |
| Acute Monocytic Leukemia | THP-1 | 0.01 - 0.05 | [17] | |
| Histiocytic Lymphoma | U937 | 0.01 - 0.04 | [17] | |
| 5-Fluorouracil | Pancreatic Cancer | MiaPaCa-2 | 13.2 ± 1.1 | [19] |
| Gemcitabine | Pancreatic Cancer | MiaPaCa-2 | 24.2 ± 1.3 | [19] |
| XYZ-I-73 (Novel 5-FU Analog) | Pancreatic Cancer | MiaPaCa-2 | 3.6 ± 0.4 | [19] |
Note: This table is illustrative. For direct comparison, it is imperative to test compounds side-by-side under identical experimental conditions.
Self-Validating Experimental Protocols for Efficacy Assessment
To generate reliable and reproducible comparative data, standardized and well-understood experimental protocols are essential. The following sections detail the core assays used to evaluate the efficacy of pyrimidine analogs.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[20] It is a foundational method for determining a drug's IC50 value.
Causality: The choice of an endpoint like metabolic activity is crucial. It provides a quantitative measure of cell health. A reduction in the conversion of MTT to formazan directly reflects a loss of viable, metabolically active cells, which can be due to either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effects).[21]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrimidine analog. Include vehicle-only (e.g., DMSO) and untreated wells as negative controls.
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours), allowing the drug to exert its effect.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours.[22] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Field Insights: Navigating Resistance and Optimizing Application
While in vitro data provides a strong foundation, it is crucial to consider mechanisms of drug resistance, which often limit clinical efficacy. Resistance to pyrimidine analogs can arise from multiple factors:
-
Altered Drug Metabolism: Increased catabolism of the drug can prevent it from reaching its target. For 5-FU, high expression of the enzyme dihydropyrimidine dehydrogenase (DPD) is a well-known mechanism of resistance. [5][6]* Target Enzyme Alterations: Overexpression or mutation of the drug's target can render it ineffective. Increased expression of thymidylate synthase is a common cause of 5-FU resistance. [5][23]* Reduced Drug Uptake/Activation: Decreased expression of nucleoside transporters (like hENT1 for gemcitabine) or the kinases required for intracellular activation (like dCK) can prevent the drug from becoming cytotoxic. [14][24]* Changes in Apoptotic Pathways: Alterations in downstream apoptotic signaling can allow cancer cells to survive despite drug-induced damage. [8]
Conclusion
The comparative evaluation of pyrimidine analogs requires a multi-faceted approach that integrates an understanding of their distinct molecular mechanisms with robust, quantitative in vitro assays. While 5-FU and its prodrug Capecitabine primarily induce a "thymineless death," Gemcitabine and Cytarabine act as DNA chain terminators. The choice of analog is often dictated by the cancer type, with Cytarabine showing profound efficacy in hematological malignancies and others like Gemcitabine and 5-FU being mainstays for solid tumors.
A rigorous assessment of efficacy is not complete without analyzing cell viability (IC50), confirming the induction of apoptosis, and characterizing effects on the cell cycle. By employing these self-validating protocols, researchers can generate high-quality, comparable data, paving the way for more informed decisions in the drug development pipeline.
References
-
Holland-Frei Cancer Medicine. 6th edition. Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Hamilton (ON): BC Decker; 2003. Pyrimidine Analogs. [Link]
-
LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Pyrimidine Analogues. [Updated 2017 Apr 16]. [Link]
-
What is the mechanism of Capecitabine? Patsnap Synapse. [Link]
-
The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. [Link]
-
Mechanism of action of 5-fluorouracil: Capecitabine is a prodrug that... ResearchGate. [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. J Can Res Clin Oncol. [Link]
-
Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
-
Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers. Cancers (Basel). [Link]
-
Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily. [Link]
-
5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. Nat Rev Cancer. [Link]
-
Assaying cell cycle status using flow cytometry. Curr Protoc Mol Biol. [Link]
-
Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resist Updat. [Link]
-
Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube. [Link]
-
Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research Publication and Reviews. [Link]
-
5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. ResearchGate. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts. [Link]
-
Cell-based apoptosis assays in oncology drug discovery. Expert Opin Drug Discov. [Link]
-
Unlocking Precision in Cancer Drug Screening: The Power of Cell Apoptosis Detection Kits. [Link]
-
Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
-
What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? ResearchGate. [Link]
-
Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? World J Gastroenterol. [Link]
-
What is the mechanism of Cytarabine? Patsnap Synapse. [Link]
-
5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent. Frontiers in Oncology. [Link]
-
Mechanism of action of pyrimidine analogues. ResearchGate. [Link]
-
Cytarabine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. [Link]
-
Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. Research and Reviews: A Journal of Drug Design and Discovery. [Link]
-
Pyrimidine nucleoside analogs in cancer treatment. Expert Opinion on Pharmacotherapy. [Link]
-
Anticancer activities of new analogues against various cell lines expressed as IC50 values. ResearchGate. [Link]
-
Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome. Haematologica. [Link]
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. ResearchGate. [Link]
-
The IC 50 (µg) of the new tested chemicals compounds against different tumor cell lines. ResearchGate. [Link]
-
Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. The Pharma Innovation Journal. [Link]
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica De Veterinaria. [Link]
-
IC 50 values of the experimental compounds towards the tested cell lines. ResearchGate. [Link]
-
Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]
-
Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing. Cancers (Basel). [Link]
-
Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences. MTT Assay Protocol. [Link]
-
Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Oncology. [Link]
-
Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Bioorganic Chemistry. [Link]
-
Clinical application and drug resistance mechanism of gemcitabine. Front Oncol. [Link]
-
Barriers and opportunities for gemcitabine in pancreatic cancer therapy. Frontiers in Oncology. [Link]
-
Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216. Cancer Res. [Link]
-
Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers (Basel). [Link]
Sources
- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. nbinno.com [nbinno.com]
- 6. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 8. oncodaily.com [oncodaily.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Clinical application and drug resistance mechanism of gemcitabine [frontiersin.org]
- 12. Clinical application and drug resistance mechanism of gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. What is the mechanism of Cytarabine? [synapse.patsnap.com]
- 19. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dojindo.com [dojindo.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]
- 24. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition - A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology and immunology, the pyrimidine nucleus stands out as a "privileged scaffold." Its inherent ability to form crucial hydrogen bonds with the hinge region of protein kinases has made it a cornerstone in the design of potent and selective inhibitors.[1][2] This guide provides an in-depth, comparative analysis of pyrimidine congeners targeting two clinically significant kinases: Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK). We will delve into the structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for the key assays used to evaluate these inhibitors.
The Central Role of Kinases in Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including those controlling cell growth, proliferation, differentiation, and apoptosis.[3][4] Dysregulation of kinase activity, often due to mutations or overexpression, is a hallmark of many diseases, most notably cancer.[1][3] This has made kinases one of the most important classes of drug targets.
Pyrimidine-based inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting the signaling cascade.[1][5] The versatility of the pyrimidine core allows for a wide range of chemical modifications, enabling the fine-tuning of inhibitory activity and selectivity.
Comparative Analysis of Pyrimidine Congeners as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[5][6] Overexpression or activating mutations of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][7]
Structure-Activity Relationship (SAR) of Pyrimidine-Based EGFR Inhibitors
The inhibitory potency of pyrimidine derivatives against EGFR is highly dependent on the nature and position of substituents on the pyrimidine ring.[7][8]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole or pyridine, can significantly enhance inhibitory activity. For instance, pyrrolo[2,3-d]pyrimidine and pyrido[3,4-d]pyrimidine scaffolds have yielded highly potent EGFR inhibitors.[3][8]
-
Substitutions at the 4- and 5-positions: Modifications at these positions have been shown to be critical for potent inhibition. The presence of an N-phenyl group at the 4-position is often necessary for high-affinity binding.[8]
-
Role of Halogens and Other Functional Groups: The introduction of halogen atoms, such as chlorine or fluorine, on the aniline ring at the 4-position can increase potency.[3][8] Additionally, the presence of an acrylamide group can lead to covalent, irreversible inhibition by reacting with a cysteine residue in the EGFR active site.[8]
Comparative Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50 values) of various pyrimidine congeners against EGFR. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound Class | Specific Congener/Modification | Target | IC50 (nM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted (Compound 48) | EGFR | 3.63 | [3][8] |
| Pyrrolo[2,3-d]pyrimidine | 2,4-disubstituted with halogen (Compound 46) | EGFR | 3.76 | [3][8] |
| Pyrrolo[3,2-d]pyrimidine | 4,5-disubstituted (Compound 70) | EGFR | 5.7 | [3][8] |
| Pyrido[3,4-d]pyrimidine | 2,4,6-trisubstituted (Compound 42) | EGFR L858R/T790M | 34 | [3] |
| Pyrimidine-5-carbonitrile | Compound 10b | EGFR | 8.29 | [9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR | 34 | [10] |
| Indolyl-pyrimidine | Compound 4g | EGFR | 250 | [11] |
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade and the point of intervention for pyrimidine-based inhibitors.
Caption: BTK signaling pathway and inhibition by pyrimidine congeners.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are essential. Below are step-by-step methodologies for two key assays used to evaluate pyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound. [12] Experimental Workflow:
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Dilute the kinase (e.g., recombinant human EGFR or BTK), substrate (e.g., a specific peptide), ATP, and test pyrimidine congeners to their desired concentrations in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT). [12]
-
-
Reaction Setup (384-well plate format):
-
Add 1 µL of the pyrimidine inhibitor solution or a DMSO control to each well.
-
Add 2 µL of the diluted kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
Stopping the Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, inversely proportional to the inhibitory activity of the pyrimidine congener.
-
Calculate IC50 values using appropriate data analysis software.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13]It is widely used to determine the anti-proliferative effects of potential anticancer drugs.
Experimental Workflow:
Caption: Workflow for an MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 for EGFR, Ramos for BTK) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine congeners in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well. * Incubate the plate for an additional 2 to 4 hours at 37°C. [14]During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals. * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [13]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment and determine the IC50 values.
-
Conclusion
The pyrimidine scaffold is a remarkably versatile and effective platform for the development of potent and selective kinase inhibitors. As demonstrated through the comparative analysis of EGFR and BTK inhibitors, subtle modifications to the pyrimidine core and its substituents can lead to significant differences in inhibitory activity and target selectivity. The experimental protocols provided herein offer a standardized approach for the in vitro evaluation of these compounds, ensuring the generation of reliable and reproducible data. For researchers and drug development professionals, a deep understanding of the structure-activity relationships of pyrimidine congeners is paramount for the rational design of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (2021). RSC Advances. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health. [Link]
-
Simplified schematic diagram of the EGFR signaling pathway depicting... (n.d.). ResearchGate. [Link]
-
An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). Taylor & Francis Online. [Link]
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... (n.d.). ResearchGate. [Link]
-
Half-maximal inhibitory concentration (IC50) values of pyrimidine derivatives MKP106–123 against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR)-2. (n.d.). PLOS. [Link]
-
Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). Springer Medizin. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Publishing. [Link]
-
Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). PubMed. [Link]
-
A comprehensive pathway map of epidermal growth factor receptor signaling. (2007). National Institutes of Health. [Link]
-
EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
-
BTK structure and signaling pathway. (A) Domains in the BTK structure... (n.d.). ResearchGate. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]
-
Signaling pathways involving Bruton's tyrosine kinase (BTK). BTK is... (n.d.). ResearchGate. [Link]
-
Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. (2020). National Institutes of Health. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). CureFFI.org. [Link]
-
Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (2021). National Institutes of Health. [Link]
-
An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). PubMed. [Link]
-
An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). ResearchGate. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2016). National Institutes of Health. [Link]
-
BTK Enzyme Assay System Datasheet. (n.d.). BPS Bioscience. [Link]
-
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). National Institutes of Health. [Link]
-
BTK Activity Assay | A Validated BTK Inhibitor Screening Assay. (n.d.). BellBrook Labs. [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.). ResearchGate. [Link]
-
In vitro kinase assay. (2024). Protocols.io. [Link]
-
Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. (2019). PubMed. [Link]
-
BTK product formation progress curves (A-D) and time-dependence of IC... (n.d.). ResearchGate. [Link]
Sources
- 1. An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 11. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. atcc.org [atcc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Ethoxy-6-methylpyrimidine
Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. This guide provides essential, procedural instruction for the proper disposal of 4-Ethoxy-6-methylpyrimidine, a substituted pyrimidine compound. As pyrimidine derivatives are foundational in medicinal chemistry and drug development, understanding the principles of their safe handling is paramount.[1] This document is structured to provide clarity and causality, ensuring that researchers can manage this chemical waste stream with confidence and scientific integrity.
Core Principle: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound was not located, its structure—a pyrimidine core with ethoxy and methyl groups—allows us to infer potential hazards based on related compounds. Pyrimidine itself is a flammable liquid[2][3], and substituted pyrimidines are often classified as irritants to the skin and eyes.[4][5]
Inferred Hazards of this compound:
-
Flammability: The parent compound, pyrimidine, is flammable.[2][6] Always keep the chemical and its waste away from heat, sparks, and open flames.[6][7]
-
Irritation: May cause skin, eye, and respiratory tract irritation.[4][8]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5] Combustion may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO2).[9][10]
-
Environmental Hazard: Discharge into the environment must be avoided.[6][11][12] Do not let the chemical enter drains or sewer systems.[6][12][13]
The foundational step in your disposal process is to classify the waste according to the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA) or equivalent local regulations.[14][15] As the waste generator, you are responsible for determining if the waste exhibits hazardous characteristics of ignitability, corrosivity, reactivity, or toxicity.[15]
Pre-Disposal: Safe Handling and Waste Accumulation
Proper containment and handling from the moment waste is generated are critical to preventing accidental release and ensuring safety.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE. The selection of PPE is a direct response to the identified hazards.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][9][11]
-
Hand Protection: Use chemically impermeable gloves (e.g., butyl rubber). Nitrile gloves may not be sufficient for prolonged contact.[16] Gloves must be inspected for integrity before each use.[6][11]
-
Protective Clothing: A fully-buttoned lab coat is mandatory. For larger quantities or in case of a spill, flame-retardant and impervious clothing is recommended.[7][11]
-
Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhaling vapors.[7][8][9]
Waste Segregation and Storage
The principle of segregation is to prevent dangerous chemical reactions within a waste container.
-
Designated Containers: Use separate, clearly labeled, leak-proof, and chemically compatible containers for liquid and solid waste.[17]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "Waste this compound".[16][17]
-
Incompatible Materials: Store waste containers away from strong oxidizing agents and acids.[2][9][16]
-
Storage Location: Keep containers tightly closed in a cool, dry, and well-ventilated designated satellite accumulation area, away from ignition sources.[2][9][16][17]
Emergency Protocol: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[17]
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[17]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[17]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[6][17]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a water rinse). Collect all cleaning materials (wipes, etc.) as hazardous waste.[8][17]
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[17]
The Core Disposal Workflow
The primary and required method for disposing of this compound is through a licensed chemical waste management company for controlled incineration.[6][12][17] Attempting to neutralize or treat this chemical in the lab is not recommended. The following workflow illustrates the decision-making process for proper disposal.
Caption: Decision workflow for the disposal of this compound waste streams.
Waste Stream Management Summary
For operational clarity, the different waste streams generated during research involving this compound and their corresponding disposal routes are summarized below.
| Waste Type | Recommended Container | Disposal Method |
| Pure Compound or Solutions | Labeled, sealed, chemically compatible liquid waste container.[17] | Professional hazardous waste disposal (incineration).[6][17] |
| Contaminated Labware (Gloves, wipes, absorbent pads, etc.) | Labeled, sealed, compatible solid waste container.[17] | Professional hazardous waste disposal (incineration).[17] |
| Empty Reagent Containers | Original container after triple rinsing. | After triple rinsing, the container may be disposed of as non-hazardous waste, but consult local regulations.[6][17] |
| Rinsate from Cleaning | Labeled, sealed, chemically compatible liquid waste container.[17] | Collect and dispose of as hazardous liquid waste.[17] |
Empty Container Decontamination Protocol:
-
Initial Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[17]
-
Collect Rinsate: Crucially, this rinsate must be collected and added to your liquid hazardous waste container.[17] Do not pour it down the drain.
-
Final Disposal: The triple-rinsed container can often be disposed of as regular lab glass or plastic waste. However, you must confirm this is compliant with your institution's and local regulations. Some regulations may require puncturing the container to prevent reuse.[6]
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Washington State University. Standard Operating Procedure for Pyridine. [Link]
-
Loba Chemie. PYRIMIDINE 99% MSDS. [Link]
-
University of California, Santa Cruz. Chemical Waste Disposal Guidelines. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
-
U.S. Environmental Protection Agency. Letter to GeNO LLC regarding RCRA regulations. [Link]
-
National Center for Biotechnology Information. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). [Link]
Sources
- 1. An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. aksci.com [aksci.com]
- 14. epa.gov [epa.gov]
- 15. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 16. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethoxy-6-methylpyrimidine
Hazard Analysis: Understanding the "Why" Behind the Precautions
Pyrimidine derivatives, as a class, often present specific hazards that dictate our safety protocols. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2] Some halogenated pyrimidines can even cause severe skin burns and eye damage.[3] The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes.[1] Therefore, our primary objective is to establish robust barriers to prevent any contact and to control the release of vapors or dust.
Core Protective Equipment: A Task-Based Summary
Effective protection relies on selecting the appropriate PPE for each specific task. The following table outlines the minimum required PPE for handling 4-Ethoxy-6-methylpyrimidine.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][5] | Two pairs of powder-free nitrile gloves ("double-gloving").[6][7] | Long-sleeved laboratory coat with knit cuffs.[4][6] | Work within a chemical fume hood or ventilated enclosure.[4][8] |
| Solution Preparation/Transfers | Chemical safety goggles. A face shield is recommended if there is a significant splash risk.[6][9] | Two pairs of powder-free nitrile gloves.[6][7] | Chemical-resistant apron over a laboratory coat.[10] | All operations must be conducted in a chemical fume hood.[8] |
| Reaction Work-up & Purification | Chemical safety goggles and a face shield. | Two pairs of powder-free nitrile gloves. Change outer glove immediately after any contamination.[6] | Long-sleeved laboratory coat. Ensure it is buttoned completely. | Operations must be conducted in a chemical fume hood.[8] |
| Waste Handling & Disposal | Chemical safety goggles. | Heavy-duty, chemical-resistant gloves over standard nitrile gloves. | Laboratory coat. | Handle in a well-ventilated area.[11] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is critical for minimizing exposure risk. This protocol covers the entire lifecycle of the chemical in the laboratory, from preparation to disposal.
Step 1: Pre-Handling Safety Checklist
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a valid inspection date.
-
Locate Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[4][5]
-
Assemble all PPE: Before approaching the chemical, have all necessary PPE laid out and inspected for defects such as cracks, tears, or pinholes in gloves.
Step 2: Donning Personal Protective Equipment
The sequence of putting on PPE is crucial to avoid contamination.
-
Lab Coat: Put on a long-sleeved lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on safety goggles. If required, add a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[6]
Step 3: Handling the Chemical
-
Work Zone: Conduct all manipulations of this compound exclusively within the certified chemical fume hood to minimize inhalation exposure.[4][8]
-
Minimize Aerosolization: When handling the solid, avoid creating dust.[1][5] Use tools like a spatula gently. When preparing solutions, add solids to the solvent slowly to prevent splashing.
-
Immediate Cleanup: Clean any minor drips or spills within the fume hood immediately using a suitable absorbent material.
Step 4: Doffing Personal Protective Equipment
This sequence is designed to prevent contact with any contamination present on the exterior of the PPE.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward on itself, avoiding contact with the exterior. Hang it in its designated location or dispose of it if it's a disposable gown.
-
Eye/Face Protection: Remove goggles or a face shield by handling the strap.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][12]
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all waste solutions and residual solids in a clearly labeled, sealed, and chemically compatible container.[8][11] The label should clearly state "Waste this compound" and include appropriate hazard symbols.[11]
-
Contaminated PPE: All disposable PPE, such as gloves, and any contaminated absorbent materials should be collected in a separate, sealed bag or container designated for solid hazardous waste.
-
Final Disposal: Store waste containers in a cool, dry, and well-ventilated secondary containment area away from incompatible materials like strong oxidizing agents.[8] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11][13] Never pour this chemical down the drain.[8][12]
Safe Handling Workflow Diagram
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- Personal protective equipment for handling 4-Methoxypyrimidin-5-ol. Benchchem.
- Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET for 2-Chloro-4-methylpyrimidine. (2013, November 1). Fisher Scientific.
- SAFETY DATA SHEET for 2,4(1H,3H)-Pyrimidinedione, 6-methyl-. (2021, December 24). Fisher Scientific.
- Safety Data Sheet for 5-Iodo-4-methoxy-6-methylpyrimidine. AK Scientific, Inc.
- SAFETY DATA SHEET for 2,4-Dichloro-6-methylpyrimidine. (2024, March 29). Fisher Scientific.
- Safety Data Sheet for 4-IPP. (2024, July 1). MedchemExpress.com.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Proper Selection, Use, and Removal of PPE. Module 4. (2018, April 25). YouTube.
- Personal Protective Equipment. POGO Satellite Manual.
- Proper Disposal of 4-Ethyl-6-methylpyrimidine: A Guide for Laboratory Professionals. Benchchem.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals. Benchchem.
- Safe Handling and Disposal of 4-Acetylpyrene: A Procedural Guide. Benchchem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pogo.ca [pogo.ca]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
- 13. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
